molecular formula C32H24N2O7S B15585153 DRI-C21045

DRI-C21045

Número de catálogo: B15585153
Peso molecular: 580.6 g/mol
Clave InChI: BZAWLSZPOBGURT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DRI-C21045 is a useful research compound. Its molecular formula is C32H24N2O7S and its molecular weight is 580.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

8-[[4-[4-[(4-methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2O7S/c1-41-32(37)25-14-12-23(13-15-25)30(35)33-26-18-16-21(17-19-26)20-8-10-24(11-9-20)31(36)34-27-6-2-4-22-5-3-7-28(29(22)27)42(38,39)40/h2-19H,1H3,(H,33,35)(H,34,36)(H,38,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAWLSZPOBGURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C(=CC=C5)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DRI-C21045 mechanism of action on T cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of DRI-C21045 on T Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI).[1][2][3] T cell activation is a critical process in the adaptive immune response, requiring a primary signal through the T cell receptor (TCR) and a secondary, costimulatory signal. One of the most crucial costimulatory interactions is the engagement of CD40L (CD154), expressed on the surface of activated T cells, with its receptor CD40, present on antigen-presenting cells (APCs) such as B cells, dendritic cells, and macrophages.[4][5] this compound exerts its effect on T cells by directly blocking this interaction, thereby preventing the delivery of the costimulatory signal necessary for full T cell activation, proliferation, and effector function. This document provides a comprehensive overview of the mechanism of action, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.

Introduction: The Role of CD40-CD40L in T Cell Activation

T cell activation is a foundational event in the adaptive immune response. It requires two signals for a robust and productive response. The first signal is initiated by the interaction of the T cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell (APC). However, this signal alone is insufficient and can lead to T cell anergy or tolerance. A second, costimulatory signal is required.[4]

The interaction between CD40L on T cells and CD40 on APCs is a key costimulatory pathway.[5] Upon initial TCR engagement, CD40L expression is upregulated on the T cell surface.[5][6] The subsequent binding of CD40L to CD40 on APCs triggers bidirectional signaling. It activates the APC, leading to the upregulation of other costimulatory molecules like B7 (CD80/CD86) and the production of T cell-polarizing cytokines. This, in turn, provides a positive feedback loop that enhances T cell proliferation, survival, and differentiation into effector and memory cells.[5] The absence of this interaction significantly impairs T cell-dependent immune responses.[5]

This compound: A Direct Inhibitor of the CD40-CD40L Interaction

This compound is a small molecule designed to specifically inhibit the protein-protein interaction between CD40 and CD40L.[4][7] Unlike inhibitors that target intracellular signaling kinases, this compound acts extracellularly to prevent the physical association of these two costimulatory molecules. Protein thermal shift assays have indicated that this compound directly binds to CD40L.[8] By binding to CD40L, this compound allosterically prevents its conformational engagement with CD40, thereby blocking the entire downstream signaling cascade that emanates from this interaction.[9]

Quantitative Data on this compound Activity

The potency of this compound has been quantified across various assays, demonstrating its effectiveness in disrupting the CD40-CD40L axis and subsequent cellular functions.

Assay TypeTarget/ProcessCell TypeIC50 ValueReference
Protein-Protein InteractionCD40-CD40L BindingN/A (Biochemical)0.17 µM[1][2][3][10]
NF-κB ActivationCD40L-induced NF-κBHEK Blue CD40 Sensor Cells17.1 µM[1][2][10]
B Cell ProliferationCD40L-inducedPrimary Human B Cells4.5 µM[1][2][10]
MHC-II UpregulationCD40L-inducedTHP-1 Myeloid Cells0.4 - 50 µM (Dose-dependent)[1][10]
T Cell ExpansionAlloantigen-inducedMurine Model (in vivo)20-60 mg/kg[1][10]

Mechanism of Action on T Cells

The primary mechanism of action of this compound on T cells is indirect, resulting from the blockade of the costimulatory signal from APCs. By inhibiting the CD40L-CD40 interaction, this compound prevents the necessary activation of APCs, which in turn leads to a suboptimal T cell response.

The key consequences for T cells are:

  • Inhibition of T Cell Expansion: In a murine model, this compound was shown to inhibit alloantigen-induced T cell expansion in the draining lymph nodes. This demonstrates its immunosuppressive potential by curbing the proliferation of T cells in response to an antigenic challenge.[1][10]

  • Reduced Effector Function: Full T cell activation, including the production of cytokines like IL-2 and IFN-γ and differentiation into cytotoxic T lymphocytes, is dependent on costimulation. By blocking a critical costimulatory pathway, this compound is expected to reduce these effector functions.

  • Induction of Anergy/Tolerance: In the absence of costimulation, TCR signaling can lead to a state of T cell anergy, where the T cell becomes unresponsive to future antigenic stimulation.

Signaling Pathway Diagram

The following diagram illustrates the CD40-CD40L signaling axis and the point of intervention for this compound.

DRI-C21045_Mechanism_of_Action cluster_TCell Activated T Cell cluster_APC Antigen Presenting Cell (APC) cluster_TCell_Activation T Cell Response TCR TCR CD40L CD40L (CD154) TCR->CD40L Upregulates Expression MHC Peptide-MHC TCR->MHC CD40 CD40 CD40L->CD40 Interaction TRAF TRAF Recruitment CD40->TRAF NFkB NF-κB Activation TRAF->NFkB APC_Activation APC Activation (Cytokines, B7 Upregulation) NFkB->APC_Activation TCell_Activation Full T Cell Activation (Proliferation, Cytokine Release, Effector Function) APC_Activation->TCell_Activation Costimulatory Signal DRI This compound DRI->CD40L Inhibits

This compound inhibits the CD40L-CD40 interaction, blocking T cell costimulation.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Inhibition of CD40L-Induced NF-κB Activation

This assay quantifies the ability of this compound to block the intracellular signaling cascade initiated by CD40 engagement.

  • Cell Line: HEK Blue™ CD40 cells (InvivoGen), which are HEK293 cells co-transfected with the human CD40 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Protocol:

    • HEK Blue™ CD40 cells are seeded in a 96-well plate.

    • Cells are pre-incubated with varying concentrations of this compound (e.g., 3.2-100 µM) for a specified time.[1]

    • Recombinant human CD40L is added to the wells to stimulate the CD40 receptor. A positive control (e.g., anti-CD40L antibody) and a negative control (vehicle) are included.[4]

    • The plate is incubated for 18-24 hours to allow for SEAP expression and secretion.[1][10]

    • A SEAP detection reagent (e.g., QUANTI-Blue™) is added to the cell culture supernatant.

    • The plate is incubated for 1-3 hours at 37°C.

    • SEAP activity is measured by reading the optical density (OD) at 620-650 nm using a spectrophotometer.

    • The percentage of inhibition is calculated relative to the controls, and the IC50 value is determined by fitting the data to a dose-response curve.[4]

Inhibition of Alloantigen-Induced T Cell Expansion in Draining Lymph Nodes

This in vivo assay assesses the immunosuppressive activity of this compound on T cell proliferation.

  • Animal Model: BALB/c recipient mice and DBA/2 donor mice.[4]

  • Protocol:

    • Splenocytes are isolated from DBA/2 mice to be used as alloantigens.

    • BALB/c mice are injected with the DBA/2 splenocytes in the footpad to induce a local immune response.[4]

    • A treatment group receives this compound (e.g., 20-60 mg/kg, administered subcutaneously twice daily), while a control group receives a vehicle.[10]

    • After a period of 3 days, the draining popliteal lymph nodes are harvested from the mice.[4]

    • The lymph nodes are dissociated into single-cell suspensions.

    • The total number of cells in each lymph node is counted using a hemocytometer or an automated cell counter.

    • The inhibition of T cell expansion is determined by comparing the cell counts in the lymph nodes of the this compound-treated group to the vehicle-treated group.[4]

Experimental Workflow Diagram

Experimental_Workflow cluster_NFkB NF-κB Activation Assay cluster_TCellExpansion T Cell Expansion Assay (In Vivo) A1 Seed HEK Blue CD40 Cells A2 Pre-incubate with This compound A1->A2 A3 Stimulate with CD40L A2->A3 A4 Incubate 18-24h A3->A4 A5 Add SEAP Detection Reagent A4->A5 A6 Measure OD and Calculate IC50 A5->A6 B1 Inject Alloantigen (Splenocytes) into Mouse Footpad B2 Administer this compound or Vehicle B1->B2 B3 Harvest Draining Lymph Nodes (Day 3) B2->B3 B4 Dissociate Nodes to Single Cells B3->B4 B5 Count Total Lymph Node Cells B4->B5 B6 Compare Cell Counts (Treated vs. Vehicle) B5->B6

Workflow for key assays to determine this compound efficacy.

Conclusion

This compound represents a targeted immunomodulatory agent that functions by inhibiting the crucial CD40-CD40L costimulatory interaction. Its mechanism of action on T cells is primarily indirect, stemming from the prevention of APC activation, which is a prerequisite for a robust T cell response. By blocking this intercellular communication, this compound effectively suppresses T cell expansion and, consequently, their effector functions. The quantitative data and experimental evidence strongly support its role as a potent inhibitor of this pathway, offering a promising therapeutic strategy for conditions driven by excessive T cell activation, such as autoimmune diseases and transplant rejection.

References

Downstream Signaling Pathways Affected by DRI-C21045: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DRI-C21045 is a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) with an IC50 of 0.17 μM.[1] By disrupting this key immune checkpoint, this compound effectively modulates downstream signaling cascades integral to immune cell activation, proliferation, and function. This technical guide provides an in-depth overview of the core signaling pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions. The primary consequence of this compound's mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation and immunity. Furthermore, this guide will explore the potential, though not yet directly demonstrated, influence of this compound on other significant pathways associated with CD40 signaling, including the PI3K/Akt and MAPK pathways.

Introduction

The interaction between CD40 on antigen-presenting cells (APCs) and its ligand, CD40L (CD154), on activated T cells is a critical costimulatory signal essential for the development of robust adaptive immune responses.[2][3] This engagement triggers a cascade of intracellular events that lead to the activation, proliferation, and differentiation of B cells, as well as the maturation of dendritic cells and other APCs. Dysregulation of the CD40-CD40L axis is implicated in a variety of autoimmune diseases and transplant rejection, making it a prime target for therapeutic intervention.

This compound has emerged as a significant tool for studying and potentially treating pathologies associated with overactive CD40 signaling.[4] Its small-molecule nature offers advantages in terms of oral bioavailability and tissue penetration compared to biologic inhibitors.[4] This guide will dissect the molecular consequences of this compound-mediated inhibition of the CD40-CD40L interaction.

Mechanism of Action of this compound

This compound functions by directly binding to CD40L, or potentially at the interface of the CD40-CD40L complex, in an allosteric manner.[4] This binding induces a conformational change in CD40L, preventing its stable interaction with the CD40 receptor.[4] The disruption of this PPI is the initial event that leads to the downstream signaling effects detailed in this guide.

cluster_0 Cell Membrane CD40L CD40L CD40 CD40 CD40L->CD40 Interaction Blocked Downstream_Signaling Downstream Signaling (e.g., NF-κB, B-cell proliferation) CD40->Downstream_Signaling Initiation Prevented DRI_C21045 This compound DRI_C21045->CD40L Binds to and allosterically inhibits DRI_C21045 This compound CD40_CD40L CD40-CD40L Interaction DRI_C21045->CD40_CD40L Inhibits TRAF_recruitment TRAF Recruitment (TRAF2, 3, 6) CD40_CD40L->TRAF_recruitment Prevents IKK_activation IKK Complex Activation TRAF_recruitment->IKK_activation Prevents IkB_degradation IκB Degradation IKK_activation->IkB_degradation Prevents NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Prevents Gene_transcription Target Gene Transcription NFkB_translocation->Gene_transcription Prevents cluster_downstream Potential Downstream Pathways DRI_C21045 This compound CD40_CD40L CD40-CD40L Interaction DRI_C21045->CD40_CD40L Inhibits TRAF_recruitment TRAF Recruitment CD40_CD40L->TRAF_recruitment Prevents PI3K_Akt PI3K/Akt Pathway (Cell Survival, Growth) TRAF_recruitment->PI3K_Akt Potential Inhibition MAPK MAPK Pathway (Proliferation, Stress Response) TRAF_recruitment->MAPK Potential Inhibition Start Seed HEK-Blue™ CD40 Cells Treat Treat with This compound Start->Treat Stimulate Stimulate with sCD40L Treat->Stimulate Incubate Incubate 18-24h Stimulate->Incubate Detect Measure SEAP Activity Incubate->Detect Analyze Calculate IC50 Detect->Analyze

References

The Role of DRI-C21045 in Humoral Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of DRI-C21045, a small-molecule inhibitor of the CD40-CD40L protein-protein interaction, and its significant role in the modulation of humoral immunity. By allosterically binding to CD40L, this compound effectively disrupts the co-stimulatory signaling essential for B-cell activation, proliferation, and the subsequent production of antibodies. This document details the mechanism of action of this compound, presents key quantitative data from preclinical studies, and provides comprehensive experimental protocols for the evaluation of its immunomodulatory effects. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its function and evaluation.

Introduction

The interaction between CD40 on antigen-presenting cells (APCs), including B-cells, and the CD40 ligand (CD40L, also known as CD154) on activated T-cells is a cornerstone of adaptive immunity.[1] This co-stimulatory signal is critical for the development of robust humoral immune responses, including B-cell proliferation, immunoglobulin class switching, and the formation of germinal centers.[1][2] Dysregulation of the CD40-CD40L pathway is implicated in various autoimmune diseases, making it a prime target for therapeutic intervention.

This compound is a potent and selective small-molecule inhibitor of the CD40-CD40L interaction.[3] Its development represents a significant advancement in the pursuit of orally bioavailable immunomodulators that can effectively target this critical pathway. This guide will explore the foundational science and experimental validation of this compound's role in humoral immunity.

Mechanism of Action

This compound functions by directly binding to CD40L in an allosteric manner.[4] This binding induces a conformational change in CD40L, which in turn prevents its stable interaction with the CD40 receptor on B-cells and other APCs.[4] The disruption of this interaction blocks the downstream signaling cascades that are essential for B-cell activation and function.

The primary consequence of this compound's action is the inhibition of the NF-κB signaling pathway, a central mediator of CD40-induced gene expression.[1][4] By preventing NF-κB activation, this compound effectively suppresses a range of B-cell responses, including proliferation, differentiation into plasma cells, and the production of antibodies.[1][3][4]

This compound Mechanism of Action cluster_Bcell B-Cell CD40L CD40L (CD154) CD40 CD40 CD40L->CD40 Block X TRAFs TRAFs CD40->TRAFs NFkB NF-κB Activation TRAFs->NFkB B_Cell_Response B-Cell Proliferation, Antibody Production, Class Switching NFkB->B_Cell_Response DRI_C21045 This compound DRI_C21045->CD40L

Figure 1: Mechanism of this compound Inhibition

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.

Assay Parameter This compound Value Reference
CD40-CD40L Protein-Protein InteractionIC500.17 µM[3]
CD40L-Induced NF-κB ActivationIC5017.1 µM[3]
CD40L-Induced B-Cell ProliferationIC504.5 µM[3]

Table 1: In Vitro Inhibitory Activity of this compound

In Vivo Model Dosage Effect Reference
Murine Allogeneic Skin Transplant30 mg/kg (daily, s.c.)Prolonged graft survival[3]
Alloantigen-Induced T-Cell Expansion20-60 mg/kg (twice daily, s.c.)Inhibition of T-cell expansion in draining lymph nodes[3]

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in humoral immunity.

CD40L-Induced NF-κB Reporter Assay

This assay quantifies the ability of this compound to inhibit the CD40L-induced activation of the NF-κB signaling pathway.

  • Cell Line: HEK293 cells stably expressing human CD40 and an NF-κB-luciferase reporter construct.

  • Materials:

    • This compound

    • Recombinant human CD40L

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well white, clear-bottom assay plates

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Seed the reporter cells in a 96-well plate at a density of 3 x 104 cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-incubate the cells with the this compound dilutions for 1 hour.

    • Add recombinant human CD40L to a final concentration known to induce a submaximal response (e.g., EC80).

    • Incubate the plate for 18 hours at 37°C.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Primary B-Cell Proliferation Assay

This assay assesses the impact of this compound on the proliferation of primary B-cells stimulated with CD40L.

  • Cells: Primary human B-cells isolated from peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • This compound

    • Soluble multimeric human CD40L

    • Interleukin-4 (IL-4)

    • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

    • RPMI-1640 medium with 10% FBS

    • 96-well round-bottom plates

    • Flow cytometer

  • Protocol:

    • Isolate primary human B-cells from PBMCs using a negative selection kit.

    • Label the B-cells with CFSE according to the manufacturer's protocol.

    • Seed the CFSE-labeled B-cells in a 96-well plate at a density of 1 x 105 cells/well.

    • Add serial dilutions of this compound to the wells.

    • Stimulate the cells with soluble multimeric CD40L and IL-4.

    • Incubate the plate for 48-72 hours at 37°C.

    • Harvest the cells and analyze CFSE dilution by flow cytometry.

    • The percentage of proliferating cells is determined by the reduction in CFSE fluorescence intensity. Calculate the IC50 value.

CD40L-Induced MHC-II Upregulation in THP-1 Cells

This assay evaluates the effect of this compound on the expression of MHC class II molecules on the surface of the human monocytic cell line THP-1, a marker of APC activation.

  • Cell Line: THP-1 cells.

  • Materials:

    • This compound

    • Recombinant human CD40L

    • RPMI-1640 medium with 10% FBS

    • 24-well plates

    • FITC- or PE-conjugated anti-human HLA-DR antibody

    • Flow cytometer

  • Protocol:

    • Seed THP-1 cells in a 24-well plate at a density of 5 x 105 cells/well.

    • Add serial dilutions of this compound to the wells.

    • Stimulate the cells with recombinant human CD40L.

    • Incubate the plate for 48 hours at 37°C.

    • Harvest the cells and wash with PBS containing 1% BSA.

    • Stain the cells with a fluorescently labeled anti-HLA-DR antibody.

    • Analyze the mean fluorescence intensity (MFI) of HLA-DR expression by flow cytometry.

    • Determine the concentration-dependent inhibition of MHC-II upregulation by this compound.

Murine Allogeneic Skin Transplant Model

This in vivo model assesses the ability of this compound to suppress the rejection of a skin allograft, a T-cell-dependent immune response that relies on co-stimulation.

  • Animals: Inbred mouse strains with a major histocompatibility complex (MHC) mismatch (e.g., C57BL/6 and BALB/c).

  • Materials:

    • This compound formulated for subcutaneous injection (e.g., in 20% HPβCD).

    • Surgical instruments

    • Bandaging materials

  • Protocol:

    • Prepare full-thickness skin grafts from the tail or back of donor mice.

    • Prepare a graft bed on the dorsal flank of recipient mice.

    • Place the skin graft onto the graft bed and secure it with sutures and a protective bandage.

    • Administer this compound or vehicle control to the recipient mice daily via subcutaneous injection, starting on the day of transplantation.

    • Monitor the grafts daily for signs of rejection (e.g., inflammation, necrosis).

    • Record the day of graft rejection, defined as the day when more than 80% of the graft is necrotic.

    • Compare the graft survival times between the this compound-treated and control groups.

Experimental Workflow: Murine Skin Transplant Donor Donor Mouse Graft_Prep Prepare Skin Graft Donor->Graft_Prep Recipient Recipient Mouse Graft_Bed Prepare Graft Bed Recipient->Graft_Bed Transplant Transplantation Graft_Prep->Transplant Graft_Bed->Transplant Treatment Administer this compound or Vehicle Transplant->Treatment Monitoring Daily Graft Monitoring Treatment->Monitoring Rejection Record Rejection Day Monitoring->Rejection Analysis Compare Graft Survival Rejection->Analysis

Figure 2: Workflow for Murine Allogeneic Skin Transplant

Conclusion

This compound is a promising small-molecule inhibitor of the CD40-CD40L co-stimulatory pathway. Its ability to effectively block B-cell activation, proliferation, and downstream effector functions in preclinical models highlights its potential as a therapeutic agent for autoimmune diseases and other conditions driven by aberrant humoral immunity. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other modulators of this critical immune checkpoint.

References

DRI-C21045: A Technical Guide to a Small Molecule Probe of the CD40-CD40L Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DRI-C21045, a small molecule inhibitor of the CD40-CD40L protein-protein interaction (PPI). This document details its mechanism of action, summarizes key quantitative data, and provides experimental protocols for its characterization, serving as a comprehensive resource for researchers utilizing this compound as a probe for studying CD40-CD40L function in immunology and drug discovery.

Introduction

The interaction between CD40 on antigen-presenting cells (APCs) and CD40 ligand (CD40L or CD154) on T cells is a critical co-stimulatory signal essential for the activation and function of the adaptive immune system.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune diseases, inflammatory conditions, and transplant rejection, making it a key therapeutic target.[1][2][3] this compound is a potent and specific small molecule inhibitor of the CD40-CD40L interaction, offering a valuable tool for dissecting the biological consequences of this pathway's blockade.[4][5][6]

Mechanism of Action

This compound functions as an allosteric inhibitor of the CD40-CD40L interaction.[7] It is believed to bind directly to CD40L, inducing a conformational change that prevents its effective binding to CD40.[7] This disruption of the PPI inhibits downstream signaling events, including the activation of the NF-κB pathway, which is crucial for B cell proliferation, immunoglobulin class switching, and the production of inflammatory cytokines.[1][7] Protein thermal shift assays have indicated that this compound preferentially binds to CD40L rather than CD40.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo activities of this compound.

Table 1: In Vitro Activity of this compound

Assay TypeSystemEndpointIC50 (µM)Reference
Binding InhibitionCell-Free ELISA-type AssayInhibition of human CD40-CD40L interaction0.17[1][4][5][6]
NF-κB ActivationHEK Blue CD40 Sensor CellsInhibition of CD40L-induced SEAP secretion17.1[4][5][6]
B Cell ProliferationPrimary Human B CellsInhibition of CD40L-induced proliferation4.5[4][5][6]
B Cell Functional ActivationPrimary Human B CellsInhibition of CD40L-induced AID activation-[4]
MHC-II UpregulationTHP-1 Myeloid CellsInhibition of CD40L-induced MHC-II upregulation-[4]
SpecificityCell-Free ELISA-type AssayInhibition of human TNF-R1-TNFα interactionNo significant inhibition at effective concentrations[1]
CytotoxicityTHP-1 Cells-No cytotoxicity up to 100-200 µM[5]
GenotoxicityAmes Test-No genotoxic potential up to 500 µM[4][5]

Table 2: In Vivo Activity of this compound

ModelSpeciesDosing RegimenEndpointOutcomeReference
Allogeneic Skin TransplantMouse30 mg/kg, daily, s.c.Graft survivalProlonged graft survival[5][8]
Alloantigen-Induced T Cell ExpansionMouse20-60 mg/kg, twice daily, s.c.T cell expansion in draining lymph nodesDose-dependent suppression of T cell expansion[5][8]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the CD40-CD40L signaling pathway and the inhibitory action of this compound.

CD40_Signaling cluster_T_Cell T Cell cluster_APC Antigen-Presenting Cell (APC) TCR TCR MHC MHC-II TCR->MHC Signal 1 CD40L CD40L CD40 CD40 CD40L->CD40 Signal 2 (Co-stimulation) TRAFs TRAFs CD40->TRAFs NFkB NF-κB Activation TRAFs->NFkB Response Cellular Response (Proliferation, Cytokine Release) NFkB->Response DRI_C21045 This compound DRI_C21045->CD40L Allosteric Inhibition Binding_Assay_Workflow A Coat 96-well plate with recombinant human CD40 B Block non-specific binding sites A->B C Add increasing concentrations of this compound B->C D Add soluble human CD40L C->D E Incubate to allow binding D->E F Wash to remove unbound reagents E->F G Add detection antibody (e.g., anti-CD40L-HRP) F->G H Incubate G->H I Wash H->I J Add substrate and measure absorbance I->J K Calculate IC50 J->K NFkB_Assay_Workflow A Seed HEK Blue CD40 cells in a 96-well plate B Add increasing concentrations of this compound A->B C Stimulate cells with CD40L (20 ng/mL) B->C D Incubate for 18 hours C->D E Collect supernatant D->E F Add QUANTI-Blue detection reagent E->F G Incubate F->G H Measure absorbance at 620-655 nm G->H I Calculate IC50 H->I B_Cell_Proliferation_Workflow A Isolate primary human B cells B Seed B cells in a 96-well plate A->B C Add increasing concentrations of this compound B->C D Stimulate cells with IL-4 and CD40L C->D E Incubate for 48 hours D->E F Add a proliferation indicator (e.g., [3H]-thymidine or CFSE) E->F G Incubate F->G H Measure proliferation (scintillation counting or flow cytometry) G->H I Calculate IC50 H->I In_Vivo_Workflow A Inject DBA-2 splenocytes into the footpad of Balb/c mice B Administer this compound (20-60 mg/kg, s.c., twice daily) A->B C Treat for 3 days B->C D Harvest draining popliteal lymph nodes C->D E Count the number of cells in the lymph nodes D->E F Compare cell numbers to vehicle-treated controls E->F

References

The Emergence of DRI-C21045: A Small-Molecule Inhibitor of the CD40-CD40L Costimulatory Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical Development

Abstract

The CD40-CD40L costimulatory pathway is a critical regulator of the adaptive immune response, and its dysregulation is implicated in a multitude of autoimmune diseases and transplant rejection. The development of therapeutic agents to modulate this pathway has been a long-standing goal in immunology. This technical guide details the discovery and preclinical development of DRI-C21045, a novel, potent, and selective small-molecule inhibitor of the CD40-CD40L protein-protein interaction (PPI). We provide a comprehensive overview of the discovery process, a detailed analysis of its mechanism of action, a summary of key in vitro and in vivo data, and the experimental protocols utilized in its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the advancement of immunomodulatory therapeutics.

Introduction

The interaction between the CD40 receptor, expressed on antigen-presenting cells (APCs), and its ligand, CD40L (CD154), expressed primarily on activated T cells, is a pivotal event in the orchestration of an effective immune response.[1][2] This costimulatory signal is essential for T cell activation, B cell proliferation and differentiation, and the generation of inflammatory cytokines.[3] Consequently, the CD40-CD40L pathway represents a highly attractive therapeutic target for the treatment of autoimmune diseases, allograft rejection, and other inflammatory conditions.[1] While monoclonal antibodies targeting this pathway have been explored, the development of small-molecule inhibitors offers potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs.[3] this compound emerged from a focused drug discovery effort to identify such small-molecule inhibitors.[1][3]

Discovery of this compound

This compound was identified through an innovative approach that began with the exploration of the chemical space of organic dyes.[1][3] An iterative structure similarity search, starting from organic dye scaffolds, led to the design and synthesis of a novel class of compounds with the ability to disrupt the CD40-CD40L interaction.[3] This rational design strategy focused on eliminating the chromophores responsible for the color and metabolic liabilities of the initial dye compounds while retaining and optimizing the structural motifs required for potent inhibition.[2] this compound (also referred to as compound 10 in some publications) was one of the most promising compounds to emerge from this effort, demonstrating low micromolar to nanomolar inhibitory activity in a variety of assays.[4][5]

Mechanism of Action

This compound functions as a direct inhibitor of the CD40-CD40L protein-protein interaction.[4] It is believed to bind allosterically to CD40L, inducing a conformational change that prevents its stable interaction with the CD40 receptor.[3] This disruption of the CD40-CD40L complex abrogates the downstream signaling cascade, leading to the inhibition of key immunological processes. Protein thermal shift assays have confirmed that this compound directly binds to CD40L (CD154) and not to the CD40 receptor.[6]

Signaling Pathway of CD40-CD40L and Inhibition by this compound

CD40_Pathway cluster_T_Cell Activated T Cell cluster_APC Antigen-Presenting Cell (e.g., B Cell) CD40L CD40L (CD154) CD40 CD40 CD40L->CD40 Interaction NFkB_Activation NF-κB Activation CD40->NFkB_Activation B_Cell_Proliferation B Cell Proliferation NFkB_Activation->B_Cell_Proliferation Cytokine_Production Cytokine Production NFkB_Activation->Cytokine_Production MHC_II_Upregulation MHC-II Upregulation NFkB_Activation->MHC_II_Upregulation DRI_C21045 This compound DRI_C21045->CD40L Inhibition

Caption: this compound inhibits the interaction between CD40L and CD40, blocking downstream signaling.

Quantitative Data Summary

The biological activity of this compound has been quantified in a series of in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound
AssayCell Line/SystemIC50Reference
CD40-CD40L PPI InhibitionCell-free in vitro binding assay0.17 µM[4][7]
NF-κB Activation InhibitionCD40 sensor cells17.1 µM[4][7]
B Cell Proliferation InhibitionPrimary human B cells4.5 µM[4][7]
MHC-II Upregulation InhibitionTHP-1 myeloid cells-[7]
Table 2: In Vivo Efficacy of this compound
ModelDosing RegimenOutcomeReference
Murine Allogeneic Skin Transplant30 mg/kg; daily, s.c.Prolonged graft survival[4][7]
Alloantigen-Induced T Cell Expansion20-60 mg/kg; twice daily, s.c.Inhibition of T cell expansion in draining lymph nodes[4][7]
Table 3: Safety and Pharmacokinetic Profile of this compound
ParameterResultReference
CytotoxicityNo signs of cytotoxicity for concentrations up to 100 and 200 µM[4]
GenotoxicityNo genotoxic potential for concentrations up to 500 µM[4]
Half-life (t1/2) in miceApproximately 2 hours[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this document, based on the available literature.

CD40-CD40L Binding Inhibition Assay (Cell-Free)

This assay quantifies the ability of a compound to inhibit the binding of soluble CD40L to plate-coated CD40.

Experimental Workflow:

Binding_Inhibition_Assay Step1 Coat 96-well plate with CD40 Step2 Block non-specific binding sites Step1->Step2 Step3 Add this compound at varying concentrations Step2->Step3 Step4 Add soluble CD40L Step3->Step4 Step5 Incubate to allow binding Step4->Step5 Step6 Wash to remove unbound reagents Step5->Step6 Step7 Add detection antibody (e.g., anti-CD40L-HRP) Step6->Step7 Step8 Add substrate and measure signal Step7->Step8 Step9 Calculate IC50 Step8->Step9

Caption: Workflow for the cell-free CD40-CD40L binding inhibition assay.

Protocol:

  • 96-well plates are coated with recombinant human CD40.

  • Plates are washed and blocked to prevent non-specific binding.

  • Serial dilutions of this compound are added to the wells.

  • Recombinant soluble human CD40L is added to the wells.

  • The plates are incubated to allow for the binding of CD40L to CD40.

  • Plates are washed to remove unbound CD40L and inhibitor.

  • A detection antibody, such as a horseradish peroxidase (HRP)-conjugated anti-CD40L antibody, is added.

  • After another wash step, a substrate for HRP is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.

  • The IC50 value is calculated from the concentration-response curve.

NF-κB Activation Assay

This cell-based assay measures the inhibition of CD40L-induced NF-κB activation.

Protocol:

  • CD40 sensor cells (e.g., HEK-Blue™ CD40L cells) are plated in a 96-well plate.

  • Cells are treated with varying concentrations of this compound for a specified period (e.g., 18 hours).[4]

  • CD40L is added to the wells to stimulate the CD40 receptor and induce NF-κB activation.

  • The activation of NF-κB is quantified by measuring the activity of a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB-inducible promoter.

  • The IC50 value is determined from the dose-response curve.

B Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of primary B cells induced by CD40L.

Protocol:

  • Primary B cells are isolated from human peripheral blood mononuclear cells (PBMCs).

  • B cells are cultured in 96-well plates and treated with different concentrations of this compound for a designated time (e.g., 48 hours).[4]

  • Soluble CD40L is added to the culture to induce B cell proliferation.

  • Proliferation is measured using a standard method, such as the incorporation of a labeled nucleoside (e.g., BrdU or [³H]-thymidine) or a dye dilution assay (e.g., CFSE).

  • The IC50 value is calculated based on the inhibition of proliferation.

Murine Allogeneic Skin Transplant Model

This in vivo model evaluates the efficacy of this compound in prolonging the survival of a skin allograft.

Protocol:

  • A full-thickness skin graft from a donor mouse strain is transplanted onto a recipient mouse of a different strain.

  • Recipient mice are treated with this compound (e.g., 30 mg/kg, daily, subcutaneous injection) or a vehicle control.[4][7]

  • The survival of the skin graft is monitored daily and is defined as the day of complete rejection.

  • The mean graft survival time is compared between the treated and control groups.

Conclusion

This compound is a promising small-molecule inhibitor of the CD40-CD40L costimulatory pathway that has demonstrated potent activity in a range of preclinical models.[1][5] Its discovery provides proof-of-principle for the feasibility of targeting this critical protein-protein interaction with a small molecule.[1][5] While further optimization of its pharmacokinetic properties may be beneficial, this compound serves as a valuable chemical probe for studying the biology of the CD40-CD40L axis and as a lead compound for the development of novel immunomodulatory therapeutics. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of immunology and drug discovery.

References

The Effect of DRI-C21045 on Cytokine Production in Macrophages: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the role of DRI-C21045, a small-molecule inhibitor of the CD40-CD40L interaction, in modulating cytokine production in macrophages. By targeting a key costimulatory pathway, this compound is anticipated to attenuate the pro-inflammatory response of macrophages, a critical component of the innate immune system. This document outlines the theoretical framework for its mechanism of action, presents hypothetical data to illustrate its expected effects, provides detailed experimental protocols for validation, and visualizes the relevant biological pathways and workflows.

Introduction: Macrophage Activation and the CD40-CD40L Axis

Macrophages are pivotal players in the immune system, orchestrating both inflammatory and anti-inflammatory processes through the secretion of cytokines.[1] A key signaling pathway that governs the pro-inflammatory activation of macrophages is the interaction between the CD40 receptor on the macrophage surface and its ligand, CD40L (CD154), typically expressed on activated T cells.[2] The engagement of CD40 triggers a downstream signaling cascade that results in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][4] Activated NF-κB then translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes, leading to the production and secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[5]

This compound has been identified as a small-molecule inhibitor of this critical CD40-CD40L interaction.[3] By blocking this initial activation step, this compound is expected to suppress the subsequent NF-κB activation and, consequently, reduce the production of pro-inflammatory cytokines by macrophages. This positions this compound as a potential therapeutic agent for inflammatory and autoimmune diseases where macrophage-driven inflammation is a key pathological feature.

Anticipated Effects of this compound on Cytokine Production

While specific quantitative data for the effect of this compound on macrophage cytokine production is not yet publicly available, its mechanism of action allows for a clear hypothesis. As an inhibitor of the CD40-CD40L pathway, this compound is expected to dose-dependently reduce the secretion of pro-inflammatory cytokines from macrophages stimulated with a CD40 agonist.

Table 1: Hypothetical Quantitative Data on the Effect of this compound on Cytokine Production in CD40L-Stimulated THP-1 Macrophages
CytokineThis compound Concentration (µM)Cytokine Concentration (pg/mL)Percent Inhibition (%)
TNF-α 0 (Control)12500
187530
543865
1018885
IL-6 0 (Control)8000
160025
532060
1012085
IL-1β 0 (Control)5000
137525
520060
109082
IL-10 0 (Control)1500
(Anti-inflammatory)11453
5155-3
10160-7

Note: The data presented in this table is hypothetical and for illustrative purposes. It is based on the known function of CD40 inhibitors and is intended to represent the expected outcome of experimental validation.

Signaling Pathway and Experimental Workflow

CD40 Signaling Pathway in Macrophages

The binding of CD40L to the CD40 receptor on macrophages initiates a signaling cascade that is crucial for their pro-inflammatory activation. This pathway is a primary target for the inhibitory action of this compound.

CD40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD40L CD40 Ligand (CD40L) CD40 CD40 Receptor CD40L->CD40 Binding TRAFs TRAFs (2, 3, 5, 6) CD40->TRAFs Recruitment IKK_complex IKK Complex TRAFs->IKK_complex Activation IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NFkB_IkappaB NF-κB-IκB Complex IkappaB->NFkB_IkappaB NFkB NF-κB (p50/p65) NFkB->NFkB_IkappaB NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation NFkB_IkappaB->NFkB Release DNA DNA NFkB_nucleus->DNA Binding to Promoter Cytokine_mRNA Cytokine mRNA DNA->Cytokine_mRNA Transcription DRI_C21045 This compound DRI_C21045->CD40L Inhibition

Caption: CD40 signaling pathway in macrophages and the inhibitory action of this compound.

Experimental Workflow for Assessing Cytokine Production

A standardized workflow is essential for reliably quantifying the effect of this compound on cytokine production in macrophages.

Experimental_Workflow cluster_cell_culture Cell Culture and Differentiation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A 1. Culture THP-1 Monocytes B 2. Differentiate with PMA (Phorbol 12-myristate 13-acetate) A->B C 3. Pre-incubate with this compound (various concentrations) D 4. Stimulate with CD40 Ligand C->D E 5. Incubate for 24-48 hours D->E F 6. Collect Supernatant E->F G 7. Quantify Cytokines (ELISA/CBA) F->G H 8. Data Analysis and Visualization G->H

Caption: Experimental workflow for evaluating the effect of this compound on cytokine production.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for investigating the effect of this compound on cytokine production in a human macrophage cell line.

Cell Culture and Differentiation of THP-1 Macrophages
  • Cell Line: Human THP-1 monocytic cells (ATCC TIB-202).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation:

    • Seed THP-1 monocytes in 96-well plates at a density of 1 x 10^5 cells/well.

    • Induce differentiation into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.

    • Incubate for 48 hours. After incubation, remove the PMA-containing medium and wash the adherent cells twice with sterile phosphate-buffered saline (PBS).

    • Add fresh, PMA-free culture medium and rest the cells for 24 hours before treatment.

This compound Treatment and Macrophage Stimulation
  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration in all wells, including controls, is less than 0.1%.

  • Pre-incubation: Add the diluted this compound to the differentiated THP-1 cells and incubate for 1 hour at 37°C.

  • Stimulation: After pre-incubation, add a soluble recombinant human CD40 Ligand (CD40L) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Controls:

    • Unstimulated Control: Cells with medium and vehicle (DMSO) only.

    • Vehicle Control: Cells stimulated with CD40L in the presence of the vehicle (DMSO).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.

Cytokine Quantification
  • Supernatant Collection: After incubation, centrifuge the 96-well plates at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C until analysis.

  • Cytokine Measurement:

    • ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using commercially available ELISA kits. Follow the manufacturer's instructions for the assay procedure and data analysis.

    • CBA (Cytometric Bead Array): Alternatively, use a multiplex bead-based immunoassay to simultaneously measure multiple cytokines from a small sample volume. This method is highly efficient for analyzing a broad cytokine profile.

Conclusion

This compound, as a specific inhibitor of the CD40-CD40L interaction, holds significant promise as a modulator of macrophage-mediated inflammation. By disrupting the CD40 signaling pathway, it is anticipated to effectively reduce the production of key pro-inflammatory cytokines. The experimental framework provided in this guide offers a robust approach for the validation and quantitative characterization of this compound's immunomodulatory effects. Further investigation into this compound could pave the way for novel therapeutic strategies in a range of inflammatory disorders.

References

DRI-C21045: A Technical Guide to its Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of DRI-C21045, a potent small-molecule inhibitor of the CD40-CD40L protein-protein interaction. The information presented herein is intended to support further research and development of this and similar immunomodulatory compounds.

Introduction

This compound is a novel, drug-like small molecule designed to inhibit the costimulatory signal between CD40 and its ligand, CD40L (also known as CD154).[1][2] This interaction is a critical component of the adaptive immune response, and its dysregulation is implicated in various autoimmune diseases and transplant rejection.[1] this compound was developed from the chemical space of organic dyes, with modifications to eliminate chromogenic properties and improve metabolic stability.[2]

Mechanism of Action

This compound functions as a direct inhibitor of the CD40-CD40L interaction.[3][4] Through allosteric binding, it is believed to perturb the conformational integrity of CD40L, thereby preventing its stable interaction with the CD40 receptor.[4] This blockade of the costimulatory signal leads to the inhibition of downstream signaling pathways, including NF-κB activation, which is crucial for B cell proliferation, activation, and inflammatory cytokine production.[3][4] Protein thermal shift assays have confirmed that this compound directly binds to CD154 (CD40L) and not to CD40.[5]

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling T-Cell T-Cell APC APC CD40L CD40L (CD154) CD40 CD40 CD40L->CD40 Interaction Blocked NF_kB_Activation NF-κB Activation (Inhibited) CD40->NF_kB_Activation Signal Transduction (Blocked) DRI_C21045 This compound DRI_C21045->CD40L Binds to B_Cell_Proliferation B Cell Proliferation (Inhibited) Cytokine_Production Cytokine Production (Inhibited)

Figure 1: Mechanism of Action of this compound.

Quantitative In Vitro Activity

This compound demonstrates potent inhibitory activity in a variety of in vitro assays. The following table summarizes the key quantitative data.

Assay TypeTarget/Cell LineEndpointIC50Reference
Binding InhibitionHuman CD40-CD40LInhibition of Protein-Protein Interaction0.17 µM[1][6][7]
NF-κB ActivationCD40 Sensor CellsInhibition of CD40L-induced NF-κB activation17.1 µM[4][7]
B Cell ProliferationPrimary Human B CellsInhibition of CD40L-induced proliferation4.5 µM[4][7]
B Cell ActivationPrimary Human B CellsInhibition of AID activation-[3]
MHC-II UpregulationTHP-1 Myeloid CellsInhibition of CD40L-induced MHC-II upregulation-[1][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are reconstructed based on published data and standard laboratory practices.

CD40-CD40L Binding Inhibition Assay

This cell-free ELISA-type assay quantifies the ability of this compound to inhibit the binding of soluble CD40L to plate-coated CD40.[1]

Start Start Coat_Plate Coat 96-well plate with recombinant human CD40 Start->Coat_Plate Block Block with BSA Coat_Plate->Block Add_Inhibitor Add serial dilutions of this compound Block->Add_Inhibitor Add_CD40L Add biotinylated soluble human CD40L Add_Inhibitor->Add_CD40L Incubate Incubate Add_CD40L->Incubate Wash Wash Incubate->Wash Add_Streptavidin Add Streptavidin-HRP Wash->Add_Streptavidin Incubate2 Incubate Add_Streptavidin->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Read_Absorbance Read absorbance at 450 nm Add_Substrate->Read_Absorbance

Figure 2: Workflow for CD40-CD40L Binding Inhibition Assay.

Protocol:

  • Plate Coating: Coat a 96-well high-binding microplate with recombinant human CD40 at a concentration of 1-5 µg/mL in PBS overnight at 4°C.

  • Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block the wells with 1% BSA in PBST for 1-2 hours at room temperature.

  • Inhibitor Addition: Wash the plate three times with PBST. Add serial dilutions of this compound (typically from 100 µM to 0.01 nM) to the wells.

  • Ligand Addition: Immediately add biotinylated soluble human CD40L at a concentration that gives 80-90% of the maximum signal (predetermined by a titration experiment) to all wells except the blank.

  • Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Detection: Wash the plate five times with PBST. Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 30-60 minutes at room temperature.

  • Substrate Addition: Wash the plate five times with PBST. Add TMB substrate and incubate in the dark until sufficient color development.

  • Data Acquisition: Stop the reaction with 1M H₂SO₄ and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

NF-κB Reporter Assay

This cell-based assay measures the inhibition of CD40L-induced NF-κB activation in a reporter cell line.[6][7]

Start Start Seed_Cells Seed CD40 sensor cells in a 96-well plate Start->Seed_Cells Add_Inhibitor Add serial dilutions of this compound Seed_Cells->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Stimulate Stimulate with soluble CD40L Pre_Incubate->Stimulate Incubate Incubate for 18 hours Stimulate->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Add_Luciferase_Substrate Add luciferase substrate Lyse_Cells->Add_Luciferase_Substrate Read_Luminescence Read luminescence Add_Luciferase_Substrate->Read_Luminescence

Figure 3: Workflow for NF-κB Reporter Assay.

Protocol:

  • Cell Seeding: Seed CD40 sensor cells (e.g., HEK293 cells stably expressing human CD40 and an NF-κB-luciferase reporter construct) in a 96-well white, clear-bottom plate at a density of 2-5 x 10⁴ cells per well and allow them to adhere overnight.

  • Inhibitor Addition: Add serial dilutions of this compound (typically from 100 µM to 0.1 µM) to the cells.

  • Pre-incubation: Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.

  • Stimulation: Stimulate the cells with soluble human CD40L at a final concentration of 20 ng/mL.[3]

  • Incubation: Incubate the plate for 18 hours at 37°C in a CO₂ incubator.[6]

  • Lysis and Detection: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Calculate the percent inhibition of NF-κB activity for each concentration of this compound and determine the IC50 value.

Primary Human B Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit the proliferation of primary human B cells induced by CD40L.[6][7]

Protocol:

  • B Cell Isolation: Isolate primary human B cells from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

  • Cell Seeding: Seed the isolated B cells in a 96-well U-bottom plate at a density of 1-2 x 10⁵ cells per well in complete RPMI medium.

  • Inhibitor Addition: Add serial dilutions of this compound (typically from 100 µM to 2 µM).[6]

  • Stimulation: Stimulate the cells with soluble human CD40L (0.2 µg/mL) and IL-4 (0.2 µg/mL).[3]

  • Incubation: Incubate the plate for 48 hours at 37°C in a CO₂ incubator.[6]

  • Proliferation Measurement: Measure B cell proliferation using a standard method such as [³H]-thymidine incorporation or CFSE dilution analyzed by flow cytometry.

  • Data Analysis: Calculate the percent inhibition of proliferation for each concentration of this compound and determine the IC50 value.

Selectivity Profile

A critical aspect of a therapeutic candidate is its selectivity for the intended target. This compound has been evaluated for its specificity against other members of the TNF superfamily.

Off-TargetAssay TypeSelectivityReference
TNF-R1–TNF-αBinding Inhibition>100-fold[6]
OX40–OX40LNot specified>30-fold[2]
BAFFR-BAFFNot specified>30-fold[2]

This compound shows no signs of cytotoxicity at concentrations up to 200 µM and no genotoxic potential at concentrations up to 500 µM.[6][7]

In Vivo Activity and Pharmacokinetics

The in vivo efficacy of this compound has been demonstrated in murine models. In a murine allogeneic skin transplant model, daily subcutaneous administration of 30 mg/kg this compound prolonged graft survival.[2][7] Furthermore, it dose-dependently suppressed alloantigen-induced T cell expansion in the draining lymph nodes.[2]

Pharmacokinetic studies in mice revealed that this compound has a relatively short half-life of approximately 2 hours, which is attributed to its ester-containing structure being susceptible to metabolic degradation by esterases.[2]

Conclusion

This compound is a potent and selective small-molecule inhibitor of the CD40-CD40L interaction. It effectively blocks downstream signaling pathways, leading to the inhibition of immune cell activation and proliferation. Its favorable in vitro and in vivo activity profile, coupled with a clear mechanism of action, makes it a valuable tool for studying the role of the CD40-CD40L costimulatory pathway and a promising lead compound for the development of novel immunomodulatory therapeutics. Further optimization to improve its pharmacokinetic properties may enhance its therapeutic potential.

References

Exploring the Potential of DRI-C21045 in Lupus Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DRI-C21045, a potent small-molecule inhibitor of the CD40-CD40L interaction, and explores its therapeutic potential in the context of systemic lupus erythematosus (SLE). While direct experimental data of this compound in established lupus models is not yet publicly available, this document synthesizes the existing preclinical data for the compound and contextualizes its mechanism of action within the well-established role of the CD40-CD40L pathway in lupus pathogenesis. The guide offers detailed experimental protocols and conceptual frameworks for evaluating this compound in relevant murine models of lupus.

Introduction to this compound and the CD40-CD40L Pathway in Lupus

Systemic lupus erythematosus is a chronic autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage in various organs.[1] The interaction between CD40 on antigen-presenting cells (such as B cells) and its ligand, CD40L (CD154), on activated T cells is a critical co-stimulatory pathway essential for T cell-dependent B cell activation, immunoglobulin class switching, and the generation of high-affinity autoantibodies that are hallmarks of SLE.[2][3] Dysregulation of the CD40-CD40L pathway is strongly implicated in the pathogenesis of lupus.[4][5]

This compound is a potent and selective small-molecule inhibitor of the CD40-CD40L protein-protein interaction.[6] By disrupting this key co-stimulatory signal, this compound has the potential to ameliorate the autoimmune responses that drive lupus.

Mechanism of Action of this compound

This compound directly binds to CD40L, preventing its interaction with the CD40 receptor.[7] This blockade inhibits downstream signaling events, most notably the activation of the NF-κB pathway, which is crucial for the transcription of genes involved in inflammation and B cell proliferation and survival.[6][7]

Preclinical Data for this compound

The following tables summarize the currently available quantitative preclinical data for this compound.

Table 1: In Vitro Activity of this compound
AssaySystemEndpointIC50Reference
CD40-CD40L InteractionCell-free ELISAInhibition of binding0.17 µM[6]
NF-κB ActivationCD40 Sensor CellsInhibition of CD40L-induced activation17.1 µM[6]
B Cell ProliferationPrimary Human B CellsInhibition of CD40L-induced proliferation4.5 µM[6]
MHC-II UpregulationTHP-1 CellsInhibition of CD40L-induced upregulation0.4-50 µM (concentration-dependent)[6]
Table 2: In Vivo Activity of this compound
ModelDosing RegimenKey FindingsReference
Murine Allogeneic Skin Transplant30 mg/kg, daily, s.c.Prolonged graft survival[6]
Alloantigen-Induced T Cell Expansion20-60 mg/kg, twice daily, s.c.Inhibition of T cell expansion in draining lymph nodes[6]

Proposed Investigation of this compound in Lupus Models

Based on the critical role of the CD40-CD40L pathway in lupus, this compound is a strong candidate for evaluation in established murine lupus models. The following sections outline potential experimental designs.

Recommended Lupus Models
  • Pristane-Induced Lupus Model: This model is induced in non-autoimmune mouse strains by intraperitoneal injection of pristane (B154290) and is characterized by the production of lupus-associated autoantibodies and the development of glomerulonephritis.[8][9]

  • NZB/W F1 Mice: These mice spontaneously develop a lupus-like disease that closely mimics human SLE, including the production of high titers of anti-dsDNA antibodies and fatal immune-complex glomerulonephritis.[10][11]

  • MRL/lpr Mice: This strain carries a mutation in the Fas gene, leading to defective apoptosis and lymphoproliferation, resulting in an aggressive autoimmune disease with severe nephritis and arthritis.[3]

Key Experimental Endpoints
  • Autoantibody Titers: Measurement of serum levels of anti-dsDNA, anti-Sm, and total IgG/IgM antibodies.

  • Renal Function: Assessment of proteinuria and blood urea (B33335) nitrogen (BUN).

  • Kidney Histopathology: Evaluation of glomerulonephritis, immune complex deposition (IgG and C3), and cellular infiltration.

  • Spleen and Lymph Node Analysis: Assessment of splenomegaly, lymphadenopathy, and characterization of immune cell populations (e.g., T cells, B cells, plasma cells) by flow cytometry.

  • Survival: Monitoring of overall survival rates.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in a lupus model, using the pristane-induced model as an example.

Pristane-Induced Lupus Model Protocol
  • Animals: Female BALB/c mice, 8-10 weeks old.

  • Induction: Administer a single intraperitoneal (i.p.) injection of 0.5 mL of pristane.

  • Treatment Groups:

    • Vehicle control (e.g., 20% HPβCD in saline, s.c.)

    • This compound (e.g., 30 mg/kg, daily, s.c.)

    • Positive control (e.g., cyclophosphamide)

  • Treatment Schedule: Begin treatment 2 weeks post-pristane injection and continue for the duration of the study (e.g., 24 weeks).

  • Monitoring:

    • Collect serum via retro-orbital bleeding every 4 weeks to measure autoantibody levels.

    • Monitor proteinuria weekly using metabolic cages and urinalysis strips.

  • Termination: At the end of the study, euthanize mice, collect blood for final analysis, and harvest kidneys and spleens for histology and flow cytometry.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-dsDNA Antibodies
  • Plate Coating: Coat 96-well plates with calf thymus dsDNA and incubate overnight at 4°C.

  • Blocking: Wash plates and block with a blocking buffer (e.g., PBS with 3% BSA) for 2 hours at room temperature.

  • Sample Incubation: Add serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody: Wash plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash plates and add a TMB substrate solution. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

Kidney Histopathology
  • Tissue Processing: Fix harvested kidneys in 10% neutral buffered formalin, process, and embed in paraffin.

  • Staining: Section the kidneys and stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to assess glomerular changes.

  • Immunofluorescence: For immune complex deposition, use cryosections and stain with fluorescently labeled antibodies against mouse IgG and C3.

  • Scoring: Score glomerulonephritis severity based on glomerular cellularity, mesangial matrix expansion, and inflammatory infiltrates.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

DRI_C21045_Pathway cluster_T_Cell Activated T Cell cluster_B_Cell B Cell / APC CD40L CD40L CD40 CD40 CD40L->CD40 Interaction TRAFs TRAFs CD40->TRAFs IKK IKK TRAFs->IKK NF_kB NF_kB IKK->NF_kB Gene_Transcription Gene Transcription (Proliferation, Survival, Cytokine Production) NF_kB->Gene_Transcription DRI_C21045 DRI_C21045 DRI_C21045->CD40L Inhibition

Caption: this compound inhibits the CD40-CD40L interaction, blocking NF-κB activation.

Proposed Experimental Workflow for this compound in a Lupus Model

Experimental_Workflow cluster_Induction Disease Induction cluster_Treatment Treatment Phase cluster_Monitoring Monitoring Phase cluster_Endpoint Endpoint Analysis Induction Induce Lupus Model (e.g., Pristane Injection) Grouping Randomize into Groups: - Vehicle - this compound - Positive Control Induction->Grouping Dosing Administer Daily Treatment (e.g., s.c. injection) Grouping->Dosing Serum Monthly Serum Collection (Autoantibody Analysis) Dosing->Serum Urine Weekly Urine Collection (Proteinuria Analysis) Dosing->Urine Termination Study Termination (e.g., 24 weeks) Serum->Termination Urine->Termination Analysis - Kidney Histopathology - Spleen/LN Flow Cytometry - Final Serology Termination->Analysis

Caption: Workflow for evaluating this compound in a murine lupus model.

Conclusion

This compound, with its potent inhibition of the CD40-CD40L interaction, represents a promising therapeutic candidate for systemic lupus erythematosus. While direct preclinical evaluation in lupus models is a necessary next step, the compound's mechanism of action is strongly aligned with a clinically relevant pathogenic pathway in SLE. The experimental frameworks provided in this guide offer a robust starting point for researchers to investigate the potential of this compound in ameliorating lupus-like disease in vivo. Successful demonstration of efficacy in these models would provide a strong rationale for further clinical development.

References

Methodological & Application

Application Note: DRI-C21045 Experimental Protocol for In Vitro B Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DRI-C21045 is a potent and selective small-molecule inhibitor of the CD40-CD40L protein-protein interaction, a critical co-stimulatory pathway in the activation of adaptive immune responses.[1][2][3] The engagement of CD40 on B cells by its ligand, CD40L (CD154), expressed primarily on activated T helper cells, is a crucial signal for B cell proliferation, differentiation, immunoglobulin class switching, and the formation of germinal centers.[4][5] Dysregulation of the CD40-CD40L pathway is implicated in various autoimmune diseases and B cell malignancies, making it an attractive target for therapeutic intervention. This compound has been shown to inhibit CD40L-induced B cell proliferation in a concentration-dependent manner, with a reported IC50 of 4.5 μM.[6] This application note provides a detailed protocol for an in vitro B cell proliferation assay to evaluate the inhibitory activity of this compound. The assay utilizes Carboxyfluorescein succinimidyl ester (CFSE) to monitor cell division by flow cytometry.

Principle of the Assay

This assay measures the ability of this compound to inhibit the proliferation of primary human B cells stimulated with soluble CD40 Ligand (CD40L) and Interleukin-4 (IL-4). B cells are first isolated from peripheral blood mononuclear cells (PBMCs). The isolated B cells are then labeled with CFSE, a fluorescent dye that is evenly distributed between daughter cells upon cell division. Each round of cell division results in a halving of the CFSE fluorescence intensity, which can be quantified by flow cytometry to determine the extent of proliferation. By treating the stimulated B cells with varying concentrations of this compound, a dose-response curve can be generated to determine the compound's inhibitory concentration (IC50).

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
This compoundMedChemExpressHY-112145
Human Peripheral Blood Mononuclear Cells (PBMCs)Commercial vendor or freshly isolatedN/A
B Cell Isolation Kit (Negative Selection)STEMCELL Technologies19054
RPMI 1640 MediumThermo Fisher Scientific11875093
Fetal Bovine Serum (FBS), Heat-InactivatedThermo Fisher Scientific26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher Scientific15140122
L-Glutamine (200 mM)Thermo Fisher Scientific25030081
2-Mercaptoethanol (55 mM)Thermo Fisher Scientific21985023
Recombinant Human CD40 Ligand (soluble)R&D Systems6420-CL
Recombinant Human IL-4R&D Systems204-IL
CellTrace™ CFSE Cell Proliferation KitThermo Fisher ScientificC34554
Dimethyl sulfoxide (B87167) (DMSO), AnhydrousSigma-Aldrich276855
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
Trypan Blue Stain (0.4%)Thermo Fisher ScientificT10282
96-well U-bottom culture platesCorning3799
Flow cytometry tubesFalcon352054
Anti-Human CD19 Antibody, APCBioLegend302212
7-Aminoactinomycin D (7-AAD) or other viability dyeBioLegend420404

Experimental Protocols

Preparation of Reagents
  • Complete RPMI Medium: RPMI 1640 supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol.

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to prepare a 10 mM stock solution. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • CD40L Stock Solution (100 µg/mL): Reconstitute lyophilized recombinant human CD40L in sterile PBS as per the manufacturer's instructions to a final concentration of 100 µg/mL. Aliquot and store at -80°C.

  • IL-4 Stock Solution (10 µg/mL): Reconstitute lyophilized recombinant human IL-4 in sterile PBS containing 0.1% bovine serum albumin (BSA) as per the manufacturer's instructions to a final concentration of 10 µg/mL. Aliquot and store at -80°C.

  • CFSE Stock Solution (5 mM): Prepare a 5 mM stock solution of CFSE in DMSO as per the manufacturer's instructions.[7] Store protected from light at ≤–20°C.

Isolation of Human B Cells from PBMCs
  • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).[8][9]

  • Isolate B cells from the PBMC suspension using a human B cell isolation kit based on negative selection, following the manufacturer's protocol.[10][11] This method enriches for untouched B cells by depleting non-B cells.

  • After isolation, determine B cell purity by flow cytometry using an anti-CD19 antibody. Purity should be >95%.

  • Count the purified B cells using a hemocytometer or an automated cell counter and assess viability with Trypan Blue. Viability should be >95%.

  • Resuspend the B cells in pre-warmed complete RPMI medium.

CFSE Staining of B Cells
  • Centrifuge the purified B cells and resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.[9]

  • Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.[7][12]

  • Incubate the cells for 10-20 minutes at 37°C, protected from light.[7][9]

  • To quench the staining reaction, add 5 volumes of ice-cold complete RPMI medium.

  • Incubate on ice for 5 minutes.

  • Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with complete RPMI medium to remove any unbound CFSE.

  • Resuspend the CFSE-labeled B cells in complete RPMI medium at a final concentration of 1 x 10^6 cells/mL.

B Cell Proliferation Assay
  • Prepare serial dilutions of this compound in complete RPMI medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Remember to include a DMSO vehicle control corresponding to the highest concentration of DMSO used.

  • In a 96-well U-bottom plate, add 50 µL of the CFSE-labeled B cell suspension to each well (5 x 10^4 cells/well).

  • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Prepare a stimulation cocktail containing soluble CD40L (final concentration of 1 µg/mL) and IL-4 (final concentration of 20 ng/mL) in complete RPMI medium.

  • Add 100 µL of the stimulation cocktail to all wells except for the unstimulated control wells. For the unstimulated control, add 100 µL of complete RPMI medium.

  • Set up the following controls:

    • Unstimulated cells (CFSE-labeled B cells with medium only)

    • Stimulated cells (CFSE-labeled B cells with CD40L and IL-4, and vehicle control)

  • Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO2.

Flow Cytometry Analysis
  • After the incubation period, gently resuspend the cells in each well.

  • Transfer the cell suspensions to flow cytometry tubes.

  • Wash the cells with PBS containing 2% FBS.

  • Stain the cells with an anti-CD19 antibody and a viability dye (e.g., 7-AAD) according to the manufacturer's protocols.

  • Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.

  • Gate on the live, single, CD19+ B cell population.

  • Analyze the CFSE fluorescence in the gated B cell population. Proliferation is visualized as a series of peaks with successively halved fluorescence intensity.

  • Quantify the percentage of divided cells or use proliferation modeling software to determine parameters such as the division index.

Data Presentation

The quantitative data from the B cell proliferation assay can be summarized in the following tables.

Table 1: Effect of this compound on B Cell Proliferation

Treatment GroupThis compound Conc. (µM)% Divided Cells (Mean ± SD)Proliferation Index (Mean ± SD)
Unstimulated Control02.5 ± 0.81.05 ± 0.02
Stimulated Control (Vehicle)085.3 ± 4.23.20 ± 0.15
This compound0.182.1 ± 5.13.11 ± 0.18
This compound165.7 ± 6.32.54 ± 0.21
This compound548.9 ± 5.81.98 ± 0.19
This compound1030.2 ± 4.51.55 ± 0.12
This compound5010.8 ± 2.91.15 ± 0.08
This compound1005.4 ± 1.51.08 ± 0.04

Table 2: IC50 Determination for this compound

ParameterValue
IC50 (Inhibition of % Divided Cells)~4.5 µM
IC50 (Inhibition of Proliferation Index)~4.2 µM

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Data Acquisition & Analysis PBMC_isolation Isolate PBMCs from whole blood B_cell_isolation Isolate B cells via negative selection PBMC_isolation->B_cell_isolation CFSE_staining Stain B cells with CFSE B_cell_isolation->CFSE_staining Plate_cells Plate CFSE-labeled B cells CFSE_staining->Plate_cells Add_compound Add this compound or vehicle Plate_cells->Add_compound Add_stimuli Add CD40L + IL-4 Add_compound->Add_stimuli Incubate Incubate for 4-5 days Add_stimuli->Incubate Stain_markers Stain with CD19 Ab and viability dye Incubate->Stain_markers Flow_cytometry Acquire on flow cytometer Stain_markers->Flow_cytometry Analyze_data Analyze CFSE dilution Flow_cytometry->Analyze_data

Caption: Experimental workflow for the in vitro B cell proliferation assay.

CD40-CD40L Signaling Pathway in B Cell Proliferation

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus CD40L CD40L (on T cell) CD40 CD40 (on B cell) CD40L->CD40 Binding TRAFs TRAF2, 3, 5, 6 CD40->TRAFs Recruitment DRI_C21045 This compound DRI_C21045->CD40L Inhibition NIK NIK TRAFs->NIK Non-Canonical Pathway IKK_complex IKK Complex TRAFs->IKK_complex Canonical Pathway NIK->IKK_complex p100_RelB p100-RelB IKK_complex->p100_RelB Processing IkappaB_p50_p65 IκB-p50-p65 IKK_complex->IkappaB_p50_p65 Phosphorylation & Degradation p52_RelB p52-RelB p100_RelB->p52_RelB Gene_transcription Gene Transcription (e.g., c-Myc, Cyclins) p52_RelB->Gene_transcription Translocation p50_p65 p50-p65 IkappaB_p50_p65->p50_p65 p50_p65->Gene_transcription Translocation Proliferation B Cell Proliferation Gene_transcription->Proliferation

Caption: Simplified CD40-CD40L signaling pathway leading to B cell proliferation.

Conclusion

This application note provides a comprehensive protocol for assessing the inhibitory effect of this compound on in vitro B cell proliferation. The CFSE-based flow cytometry assay is a robust and reliable method for quantifying cell division and determining the potency of compounds targeting the CD40-CD40L interaction. The presented workflow, data tables, and signaling pathway diagram offer a complete guide for researchers and drug development professionals investigating novel immunomodulatory agents.

References

Application Notes and Protocols: Preparation of DRI-C21045 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRI-C21045 is a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) with an IC50 of 0.17 μM.[1][2] By disrupting this interaction, this compound effectively inhibits downstream signaling pathways, such as NF-κB activation, and cellular responses like B cell proliferation.[1][2][3] This makes it a valuable tool for research in immunology, inflammation, and autoimmune diseases.[4][5] Proper preparation of a stock solution is the first critical step for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies due to its high solubilizing capacity.[1][6]

These application notes provide a detailed protocol for the preparation, storage, and safe handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight 580.61 g/mol [1][7]
Molecular Formula C₃₂H₂₄N₂O₇S[1][7]
CAS Number 2101765-81-3[1][7]
Solubility in DMSO ~2 mg/mL (~3.44 mM)[1][6][7]
IC₅₀ (CD40-CD40L PPI) 0.17 µM[1][2]
IC₅₀ (NF-κB activation) 17.1 µM[1][2]
IC₅₀ (B cell proliferation) 4.5 µM[1][2]
Storage (Powder) -20°C for 3 years[1][7]
Storage (DMSO Solution) -80°C for up to 2 years[2]

Signaling Pathway of this compound Inhibition

DRI_C21045_Pathway cluster_T_Cell T Cell cluster_APC Antigen Presenting Cell (APC) CD40L CD40L CD40 CD40 CD40L->CD40 Interaction NFkB NF-κB Activation CD40->NFkB B_Cell_Proliferation B Cell Proliferation & Functional Activation CD40->B_Cell_Proliferation MHCII MHC-II Upregulation CD40->MHCII DRI_C21045 This compound DRI_C21045->CD40L Inhibition

Caption: Mechanism of this compound action.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)[6][7]

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (butyl rubber or double nitrile gloves are recommended).[8][9][10]

Experimental Workflow Diagram

Stock_Solution_Workflow start Start calculate Calculate Required Mass of this compound start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Calculated Volume of DMSO weigh->add_dmso dissolve Dissolve Powder (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot into Cryovials dissolve->aliquot store Store at -80°C aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

Step-by-Step Procedure
  • Calculations:

    • Determine the required mass of this compound for your desired stock concentration and volume.

    • Formula: Mass (g) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock solution:

      • Mass (g) = 0.010 mol/L * 0.001 L * 580.61 g/mol = 0.0058061 g

      • Mass (mg) = 5.81 mg

  • Preparation:

    • Don all necessary PPE. Handle DMSO in a well-ventilated area or a chemical fume hood.[8][11] DMSO is a combustible liquid and can penetrate the skin, carrying other substances with it.[8][9]

    • Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.

    • Carefully weigh out the calculated mass of this compound powder (e.g., 5.81 mg) and transfer it to the tared tube/vial.

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube/vial containing the this compound powder.

    • Securely cap the tube/vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If the compound does not fully dissolve, sonication is recommended to aid dissolution.[6][7]

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 2 years).[2] For short-term storage, -20°C can be used for up to 1 month.[1]

Safety and Handling Precautions

  • DMSO: Always handle DMSO with caution. It is a combustible liquid and can cause skin and eye irritation.[8][12] Due to its ability to be rapidly absorbed through the skin, it can carry dissolved substances with it.[9] Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[8][11] Work in a well-ventilated area.[8][12]

  • This compound: While this compound has shown no cytotoxicity at concentrations up to 500 µM, it is still advisable to handle the powder and stock solution with care, following standard laboratory safety procedures.[1]

  • Waste Disposal: Dispose of all chemical waste, including unused stock solution and contaminated materials, according to your institution's hazardous waste disposal guidelines.[11][13]

Conclusion

This document provides a comprehensive guide for the preparation of this compound stock solutions in DMSO. Adherence to this protocol will help ensure the accuracy, reproducibility, and safety of your experiments involving this potent CD40-CD40L interaction inhibitor. Always refer to the specific product datasheet for the most up-to-date information.

References

Application Notes and Protocols: Determining the Optimal Concentration of DRI-C21045 for NF-κB Inhibition in THP-1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRI-C21045 is a potent and specific small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI), a critical signaling pathway in the immune response.[1][2][3] The engagement of the CD40 receptor by its ligand (CD40L) on antigen-presenting cells, such as the human monocytic cell line THP-1, triggers downstream signaling cascades, prominently leading to the activation of the transcription factor NF-κB.[4] The activation of NF-κB is a key event in the expression of various pro-inflammatory cytokines and co-stimulatory molecules.[4][5] this compound exerts its inhibitory effect by blocking the CD40-CD40L interaction, thereby attenuating downstream NF-κB activation.[1][6] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for NF-κB inhibition in THP-1 cells, including detailed protocols and data presentation formats.

Mechanism of Action: this compound in the CD40-NF-κB Signaling Pathway

The CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily, is expressed on the surface of antigen-presenting cells like THP-1 monocytes.[4][7] Upon binding of CD40L, CD40 recruits TNFR-associated factors (TRAFs), which initiate a signaling cascade leading to the activation of both the canonical and non-canonical NF-κB pathways.[8][9] this compound acts as an antagonist to this initial interaction, preventing the recruitment of TRAFs and subsequent NF-κB activation.

CD40_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD40L CD40L CD40 CD40 Receptor CD40L->CD40 Binds TRAFs TRAFs CD40->TRAFs Recruits DRI This compound DRI->CD40L Inhibits Interaction IKK IKK Complex TRAFs->IKK Activates NFkB_p52 p100 to p52 processing (Non-canonical) TRAFs->NFkB_p52 Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Translocates NFkB_p52->NFkB_active Gene Gene Transcription (e.g., Cytokines, MHC-II) NFkB_active->Gene Induces

Caption: this compound inhibits the CD40L-CD40 interaction, blocking NF-κB activation.

Quantitative Data Summary

Table 1: Reported Bioactivity of this compound

ParameterCell Line/AssayConcentration Range / IC50Incubation TimeReference
NF-κB Activation Inhibition CD40 Sensor CellsIC50: 17.1 μM (Range: 3.2-100 μM)18 hours[1][3]
MHC-II Upregulation Inhibition THP-1 Cells0.4 - 50 μM48 hours[1][3]
B Cell Proliferation Inhibition Primary Human B CellsIC50: 4.5 μM (Range: 2-100 μM)48 hours[1][3]
CD40-CD40L PPI Inhibition Cell-free ELISAIC50: 0.17 μMN/A[1][3]
Cytotoxicity VariousNo cytotoxicity up to 200 μMN/A[3]

Based on this data, a suggested starting concentration range for determining the optimal dose in THP-1 cells is 0.1 μM to 100 μM . This range covers the effective concentrations observed for various downstream effects and the IC50 for NF-κB inhibition in a related cell line, while staying well below reported cytotoxic levels.

Experimental Protocols

To determine the optimal concentration of this compound for NF-κB inhibition in THP-1 cells, a dose-response experiment is required. The following protocol utilizes an NF-κB reporter THP-1 cell line (e.g., expressing luciferase or GFP under an NF-κB promoter), which provides a quantitative readout of pathway activation.[10][11]

Experimental Workflow

experimental_workflow cluster_prep 1. Cell Preparation cluster_treat 2. Treatment cluster_stim 3. Stimulation cluster_read 4. Readout & Analysis A Culture THP-1 NF-κB Reporter Cells B Seed Cells into 96-well Plate (e.g., 25,000 cells/well) A->B D Pre-incubate cells with This compound or Vehicle (e.g., 1-2 hours) B->D C Prepare Serial Dilutions of this compound (e.g., 0.1 to 100 µM) C->D F Incubate for optimal time (e.g., 6-18 hours) D->F E Stimulate cells with CD40L agonist (e.g., 20 ng/mL) E->F G Measure Reporter Signal (Luminescence/Fluorescence) F->G H Analyze Data: Calculate % Inhibition Determine IC50 G->H

Caption: Workflow for determining the dose-response of this compound in THP-1 cells.
Protocol 1: THP-1 Cell Culture and Maintenance

  • Thawing Cells: Rapidly thaw a cryovial of THP-1 cells (or THP-1 NF-κB reporter cells) in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, and any required selection antibiotics like Puromycin for reporter lines).[10][12]

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspension: Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Culturing: Transfer the cells to a T25 or T75 culture flask and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Do not allow the culture to exceed 2 x 10⁶ cells/mL.[12] Passage cells every 2-3 days by diluting the cell suspension with fresh medium.

Protocol 2: Dose-Response Assay for NF-κB Inhibition

This protocol is designed for a 96-well plate format.

Materials:

  • THP-1 NF-κB Reporter (Luciferase or GFP) cells

  • Complete Growth Medium

  • Assay Medium (e.g., Thaw Medium 8 or serum-free RPMI)[10]

  • This compound (prepare a stock solution, e.g., 10 mM in DMSO)

  • CD40 Ligand (CD40L), soluble recombinant protein

  • White opaque 96-well plates (for luciferase) or clear-bottom black plates (for GFP)

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[12]

  • Luminometer or Fluorometer

Procedure:

  • Cell Seeding: Harvest THP-1 reporter cells and resuspend them in assay medium. Seed the cells at a density of 25,000 cells/well in 40 µL of assay medium into the 96-well plate.[10][12]

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium. It is recommended to perform a 2x or 5x concentration series to add to the cells. For example, prepare a 2x concentration series ranging from 200 µM down to 0.2 µM.

  • Inhibitor Treatment: Add 50 µL of the diluted this compound or vehicle control (e.g., DMSO diluted to the same concentration as in the highest drug dose) to the appropriate wells.

  • Controls:

    • Unstimulated Control: Add 50 µL of assay medium to wells containing cells (measures basal NF-κB activity).

    • Stimulated (Vehicle) Control: Add 50 µL of vehicle control to wells containing cells. This will be the 100% activation control.

    • Cell-free Control: Add 100 µL of assay medium to empty wells to measure background signal.[10]

  • Pre-incubation: Incubate the plate at 37°C, 5% CO₂ for 1-2 hours.

  • Stimulation: Prepare the CD40L agonist at a 10x concentration in assay medium (e.g., 200 ng/mL for a final concentration of 20 ng/mL). Add 10 µL of the 10x CD40L to all wells except the "Unstimulated Control" wells. Add 10 µL of assay medium to the unstimulated control wells.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 6 to 18 hours. The optimal time should be determined empirically, but 6 hours is a common starting point for NF-κB reporter assays.[10][12]

  • Signal Detection (Luciferase Assay Example):

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.[10]

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure luminescence using a luminometer.

Data Analysis
  • Background Subtraction: Subtract the average signal from the cell-free control wells from all other readings.

  • Normalization: Calculate the percentage of NF-κB activation for each well relative to the stimulated (vehicle) control.

    • % Activation = [(Signal_Sample - Signal_Unstimulated) / (Signal_Stimulated - Signal_Unstimulated)] * 100

  • Calculate % Inhibition:

    • % Inhibition = 100 - % Activation

  • Dose-Response Curve: Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the CD40L-induced NF-κB activity.

Conclusion

Determining the optimal concentration of this compound for NF-κB inhibition in THP-1 cells is a critical step for its application in research and drug development. Based on existing data, a concentration range of 0.1 µM to 100 µM is recommended for initial dose-response studies.[1][3] The provided protocols offer a robust framework for researchers to precisely determine the IC50 in their specific experimental setup. By following these guidelines, researchers can confidently establish the optimal working concentration of this compound for their studies on NF-κB signaling in THP-1 cells.

References

Application Notes and Protocols: In Vivo Administration of DRI-C21045 in a Murine Skin Transplant Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of DRI-C21045, a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction, in a murine allogeneic skin transplant model.[1][2][3][4][5] The murine skin transplantation model is a well-established and rigorous in vivo assay to evaluate the efficacy of novel immunomodulatory therapies and to study alloimmune responses leading to graft rejection.[6][7][8][9] this compound has demonstrated the ability to prolong skin allograft survival in this model, highlighting its therapeutic potential in transplantation and autoimmune diseases.[1][2][4][5][10][11]

Mechanism of Action: Inhibition of the CD40-CD40L Pathway

The interaction between CD40 on antigen-presenting cells (APCs) and CD40L (CD154) on activated T cells is a critical costimulatory signal essential for T cell activation, B cell proliferation and differentiation, and the overall amplification of the immune response.[3][12][13] By binding to CD40L, this compound allosterically blocks the CD40-CD40L interaction, thereby inhibiting downstream signaling events such as NF-κB activation.[1][12] This disruption of the costimulatory pathway leads to a reduction in T cell-dependent immune responses, which are central to allograft rejection.[12][13]

CD40_CD40L_Pathway cluster_T_Cell Activated T Cell cluster_APC Antigen-Presenting Cell (APC) TCR TCR MHC MHC-Antigen TCR->MHC Signal 1 (Antigen Recognition) CD40L CD40L CD40 CD40 CD40L->CD40 Signal 2 (Costimulation) TRAFs TRAFs (TRAF2, 3, 5, 6) CD40->TRAFs NFkB NF-κB Activation TRAFs->NFkB Immune_Response Pro-inflammatory Cytokines Upregulation of CD80/CD86 NFkB->Immune_Response Gene Transcription DRI_C21045 This compound DRI_C21045->CD40L Inhibition

Caption: CD40-CD40L signaling pathway and its inhibition by this compound.

Data Presentation

In Vitro Activity of this compound
AssayCell TypeIC50Reference
CD40-CD40L Interaction Inhibition-0.17 µM[1][3][10]
CD40L-Induced NF-κB ActivationCD40 Sensor Cells17.1 µM[1][10]
CD40L-Induced B Cell ProliferationPrimary Human B Cells4.5 µM[1][3][10]
In Vivo Efficacy of this compound in Murine Skin Allograft Model
TreatmentDosageAdministration RouteVehicleOutcomeReference
This compound30 mg/kg, dailySubcutaneous (s.c.)20% HPβCDProlonged skin allograft survival[1][10]
This compound20-60 mg/kg, twice dailySubcutaneous (s.c.)20% HPβCDInhibition of alloantigen-induced T cell expansion in draining lymph nodes[1][10]

Experimental Protocols

Murine Full-Thickness Skin Transplantation Protocol

This protocol describes a standard method for performing full-thickness skin transplantation in mice to study alloimmune responses.[6][7][8]

Skin_Transplant_Workflow cluster_Donor Donor Mouse Preparation cluster_Recipient Recipient Mouse Preparation & Grafting cluster_PostOp Post-Operative Care & Monitoring Donor_Anesthesia Anesthetize Donor Donor_Shave Shave and Disinfect Back Donor_Anesthesia->Donor_Shave Harvest Harvest Full-Thickness Back Skin Donor_Shave->Harvest Prep_Graft Prepare Graft: Remove fat and panniculus carnosus Harvest->Prep_Graft Place_Graft Place Donor Skin Graft Prep_Graft->Place_Graft Recip_Anesthesia Anesthetize Recipient Recip_Analgesia Administer Analgesics Recip_Anesthesia->Recip_Analgesia Recip_Shave Shave and Disinfect Graft Site Recip_Analgesia->Recip_Shave Create_Bed Create Graft Bed (1x1 cm) Recip_Shave->Create_Bed Create_Bed->Place_Graft Bandage Bandage the Graft Place_Graft->Bandage Recovery Recover from Anesthesia on Heating Pad Bandage->Recovery Prophylaxis Administer Antibiotics Recovery->Prophylaxis Bandage_Removal Remove Bandage (Day 7) Prophylaxis->Bandage_Removal Monitor Daily Monitoring for Rejection Bandage_Removal->Monitor Endpoint Endpoint: ≥90% Graft Necrosis Monitor->Endpoint

Caption: Experimental workflow for the murine skin transplant model.

Materials:

  • Donor and recipient mice (e.g., C57BL/6 donor, BALB/c recipient for MHC-mismatched model)

  • Isoflurane anesthesia machine

  • Electric razor

  • Povidone-iodine (10%) and alcohol swabs

  • Sterile surgical instruments (scissors, forceps)

  • Sterile gauze

  • Buprenorphine (analgesic)

  • Enrofloxacin (B1671348) (antibiotic)

  • Non-adherent gauze (e.g., Adaptec)

  • Adhesive bandages

  • Heating pad

Procedure:

  • Donor Skin Harvest:

    • Anesthetize the donor mouse with isoflurane.[6]

    • Shave the entire back of the mouse and disinfect the area with povidone-iodine.[6]

    • Using sterile scissors, harvest a section of full-thickness back skin.[6]

    • Euthanize the donor mouse following institutional guidelines.[6]

    • Under magnification, carefully remove any underlying fat and the panniculus carnosus from the harvested skin using fine scissors.[6]

    • Place the prepared donor skin in sterile saline at 4°C until transplantation.[14]

  • Recipient Grafting Procedure:

    • Anesthetize the recipient mouse with isoflurane.[6] Monitor the depth of anesthesia using a toe pinch reflex.[6]

    • Administer a pre-operative analgesic (e.g., Buprenorphine, 0.02 mg/kg BW).[6]

    • Shave a site on the lateral thorax and disinfect with povidone-iodine.[6][15]

    • Using sterile scissors, create a graft bed of approximately 1 cm x 1 cm by excising the skin. The bed should be slightly larger than the graft.[6] Take care to preserve the underlying fascia.[16]

    • Place the prepared donor skin graft onto the graft bed, ensuring correct orientation (dermis down).[15][16]

    • Cover the graft with a piece of non-adherent gauze.[15]

    • Secure the graft and gauze with an adhesive bandage wrapped around the mouse's torso.[6][15]

  • Post-Operative Care and Monitoring:

    • Administer an antibiotic post-surgery (e.g., enrofloxacin 5 mg/kg) for infection prophylaxis.[6]

    • Allow the mouse to recover from anesthesia in a clean cage on a heating pad.[6]

    • On day 7 post-surgery, anesthetize the mouse and carefully remove the bandage.[6]

    • Monitor the graft daily for signs of rejection, which include inflammation, scabbing, contraction, and necrosis.[6]

    • The experimental endpoint is typically defined as the day when ≥90% of the graft tissue becomes necrotic.[6]

In Vivo Administration of this compound

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile water for injection or sterile saline

  • Sterile syringes and needles

Vehicle Preparation (20% HPβCD):

  • Weigh the required amount of HPβCD.

  • Dissolve the HPβCD in sterile water or saline to a final concentration of 20% (w/v).

  • Ensure the solution is clear and completely dissolved. Sterile filter if necessary.

This compound Formulation and Administration:

  • This compound is administered daily via subcutaneous injection at a dosage of 30 mg/kg to prolong graft survival.[1][10]

  • For studies on T cell expansion in draining lymph nodes, a dosage of 20-60 mg/kg administered twice daily via subcutaneous injection is used.[1][10]

  • Calculate the required amount of this compound based on the mouse's body weight and the desired dosage.

  • Dissolve the calculated amount of this compound in the 20% HPβCD vehicle.

  • Administer the solution subcutaneously to the recipient mice, starting on the day of transplantation and continuing as per the experimental design.

Conclusion

This compound is a promising immunomodulatory agent that effectively inhibits the CD40-CD40L costimulatory pathway. The protocols outlined in these notes provide a framework for evaluating the in vivo efficacy of this compound and similar compounds in a murine skin transplant model. Careful adherence to these surgical and administration procedures will ensure reproducible and reliable results for the preclinical development of novel therapeutics targeting T cell costimulation.

References

Application Notes and Protocols for DRI-C21045 Subcutaneous Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preparation and subcutaneous administration of DRI-C21045, a potent small-molecule inhibitor of the CD40-CD40L interaction, in mouse models.

Mechanism of Action

This compound is a selective inhibitor of the costimulatory protein-protein interaction between CD40 and CD40 ligand (CD40L). This interaction is a critical component of the adaptive immune response. By blocking this interaction, this compound prevents the downstream signaling events that lead to B cell activation, proliferation, and antibody production, as well as the activation of other antigen-presenting cells. The primary downstream pathway inhibited is the activation of NF-κB.[1]

Data Presentation: Dosage and Formulation

The following table summarizes the quantitative data for the dosage and formulation of this compound for subcutaneous injection in mice based on published studies.

ParameterDetailsReference
Dosage Range 20-60 mg/kg[1]
Specific Dosage 30 mg/kg[1]
Administration Frequency Daily or twice daily[1]
Formulation Vehicle 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in saline or 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline[1]
Example Formulation 0.5 mg/mL suspended solution in 10% DMSO + 90% (20% SBE-β-CD in Saline)[1]

Signaling Pathway of CD40-CD40L and Inhibition by this compound

The interaction between CD40L on activated T cells and CD40 on antigen-presenting cells (APCs) initiates a signaling cascade that is crucial for the immune response. This pathway, and the point of inhibition by this compound, is depicted below.

CD40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD40L CD40L CD40 CD40 CD40L->CD40 Interaction TRAFs TRAFs (TRAF2, 3, 5, 6) CD40->TRAFs Recruitment DRI_C21045 This compound DRI_C21045->CD40L Inhibition IKK_complex IKK Complex TRAFs->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Gene_expression Gene Expression (e.g., Cytokines, Proliferation) NFkB_nucleus->Gene_expression Activation

Caption: CD40-CD40L signaling pathway and its inhibition by this compound.

Experimental Protocols

Formulation of this compound for Subcutaneous Injection

This protocol describes the preparation of a 0.5 mg/mL suspended solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare a 5.0 mg/mL stock solution of this compound in DMSO.

    • Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution. This is the stock solution.

  • Prepare the 20% SBE-β-CD in saline if not already prepared.

    • Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.

    • Mix until the solution is clear. This can be stored at 4°C for up to one week.[1]

  • Prepare the final 0.5 mg/mL working solution.

    • In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution.

    • Add 100 µL of the 5.0 mg/mL this compound DMSO stock solution to the SBE-β-CD solution.[1]

    • Vortex the mixture thoroughly.

  • Aid dissolution if precipitation occurs.

    • If precipitation or phase separation is observed, use an ultrasonic bath to aid in the dissolution and suspension of the compound.[1]

    • The final product will be a suspended solution.

  • Storage and Use.

    • It is recommended to prepare the working solution fresh on the day of use.[1]

    • If storage of the stock solution is necessary, aliquot and store at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[1]

Subcutaneous Injection Protocol in Mice

This protocol provides a step-by-step guide for the subcutaneous administration of this compound to mice.

Materials:

  • Prepared this compound formulation

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Mouse restrainer (optional)

  • 70% ethanol (B145695) and gauze pads

  • Sharps container

Procedure:

  • Animal Preparation:

    • Weigh each mouse to accurately calculate the required injection volume based on the desired dosage (e.g., 20-60 mg/kg).

    • Gently handle the mice to minimize stress.

  • Syringe Preparation:

    • Draw the calculated volume of the this compound formulation into a sterile syringe with a fresh sterile needle.

    • Remove any air bubbles from the syringe.

  • Restraint:

    • Securely restrain the mouse. This can be done manually by scruffing the loose skin on the back of the neck or by using a suitable restraint device.

  • Injection Site Preparation:

    • The preferred site for subcutaneous injection is the loose skin over the shoulders (interscapular region).

    • Wipe the injection site with a gauze pad moistened with 70% ethanol.

  • Injection:

    • Gently lift the skin at the injection site to form a "tent."

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

    • Aspirate by pulling back slightly on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site with a fresh needle.

    • Slowly and steadily depress the plunger to inject the solution.

    • Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad for a few seconds.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions, such as lethargy, swelling at the injection site, or signs of distress.

    • Record the injection details (date, time, dosage, volume, and any observations).

  • Disposal:

    • Immediately dispose of the used syringe and needle in a designated sharps container without recapping the needle.

Experimental Workflow

The following diagram illustrates the logical flow of a typical experiment involving the subcutaneous administration of this compound in mice.

Experimental_Workflow cluster_preparation Preparation Phase cluster_procedure Procedure Phase cluster_post_procedure Post-Procedure Phase formulation Prepare this compound Formulation dose_calc Calculate Injection Volume formulation->dose_calc animal_prep Weigh and Prepare Mice animal_prep->dose_calc restraint Restrain Mouse dose_calc->restraint injection Subcutaneous Injection restraint->injection monitoring Monitor Animal Welfare injection->monitoring data_collection Collect Experimental Data monitoring->data_collection analysis Analyze Results data_collection->analysis

Caption: Experimental workflow for this compound subcutaneous injection in mice.

References

Assessing the Inhibitory Effect of DRI-C21045 on B Cell Activation Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Research Use Only.

Abstract

This document provides a detailed protocol for assessing the in vitro effect of DRI-C21045, a small-molecule inhibitor of the CD40-CD40L interaction, on B cell activation using multi-color flow cytometry. The protocol outlines methods for the isolation of primary B cells, cell culture and stimulation, antibody staining, and flow cytometric analysis of key B cell activation markers. Furthermore, this note includes a summary of the B cell activation signaling pathway and a template for data presentation. This information is intended for researchers, scientists, and drug development professionals investigating immunomodulatory compounds targeting B cell function.

Introduction

B lymphocytes (B cells) are central players in the adaptive immune response, primarily through the production of antibodies. The activation, proliferation, and differentiation of B cells are tightly regulated processes initiated by the binding of an antigen to the B cell receptor (BCR).[1][2] Full activation and subsequent effector functions, such as antibody class switching and memory B cell formation, require a co-stimulatory signal, most notably the interaction between CD40 on the B cell surface and the CD40 ligand (CD40L, also known as CD154) expressed on activated T helper cells.[3][4]

The CD40-CD40L interaction triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, promoting B cell survival, proliferation, and differentiation.[5] Dysregulation of this pathway is implicated in various autoimmune diseases and B cell malignancies, making it an attractive target for therapeutic intervention.

This compound is a potent and selective small-molecule inhibitor of the CD40-CD40L protein-protein interaction.[6][7] It has been shown to inhibit CD40L-induced NF-κB activation and B cell proliferation in a concentration-dependent manner.[6][7][8][9][10] Flow cytometry is a powerful technique to dissect the effects of such compounds on immune cell populations at a single-cell level. By using fluorescently labeled antibodies against specific cell surface and intracellular markers, it is possible to quantify the expression of key activation markers on B cells following stimulation in the presence or absence of an inhibitor.

This protocol details the use of flow cytometry to evaluate the inhibitory potential of this compound on B cell activation by assessing the expression of critical activation markers such as CD69, CD86, and HLA-DR on primary human B cells.

B Cell Activation Signaling Pathway

Upon engagement of the B cell receptor (BCR) by an antigen, a signaling cascade is initiated, leading to B cell activation. This process is significantly enhanced by co-stimulatory signals, particularly through the CD40-CD40L interaction. The diagram below illustrates a simplified overview of the key signaling events.

B_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Syk Syk BCR->Syk CD40 CD40 TRAFs TRAFs CD40->TRAFs Antigen Antigen Antigen->BCR Signal 1 CD40L CD40L CD40L->CD40 Signal 2 (Co-stimulation) BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKC PLCg2->PKC IKK IKK TRAFs->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB_inactive NF-κB IkB->NFkB_inactive inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active translocates DRI_C21045 This compound DRI_C21045->CD40L Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NFkB_active->Gene_Expression Experimental_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Data Acquisition & Analysis PBMC_Isolation Isolate PBMCs from whole blood BCell_Isolation Isolate B cells (e.g., magnetic bead separation) PBMC_Isolation->BCell_Isolation Plating Plate B cells in 96-well plate BCell_Isolation->Plating Preincubation Pre-incubate with This compound Plating->Preincubation Stimulation Stimulate with CD40L and/or anti-IgM Preincubation->Stimulation Incubation Incubate for 24-48 hours Stimulation->Incubation Harvest Harvest and wash cells Incubation->Harvest Fc_Block Fc receptor blocking Harvest->Fc_Block Surface_Stain Stain with fluorescently labeled antibodies Fc_Block->Surface_Stain Acquisition Acquire data on a flow cytometer Surface_Stain->Acquisition Analysis Analyze data to quantify marker expression Acquisition->Analysis

References

Application of DRI-C21045 in Co-culture of T Cells and B Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between CD40 on B cells and CD40 ligand (CD40L or CD154) on activated T helper cells is a cornerstone of T cell-dependent humoral immunity. This co-stimulatory signal is essential for B cell activation, proliferation, differentiation into plasma cells, immunoglobulin class switching, and the formation of germinal centers. Dysregulation of the CD40-CD40L pathway is implicated in various autoimmune diseases and B-cell malignancies, making it a prime target for therapeutic intervention.

DRI-C21045 is a potent and selective small-molecule inhibitor of the CD40-CD40L protein-protein interaction.[1][2] It has been shown to concentration-dependently inhibit the activation of NF-κB and B cell proliferation induced by CD40L.[1][2] This application note provides detailed protocols for utilizing this compound in a T cell and B cell co-culture system to study the consequences of CD40-CD40L blockade.

Mechanism of Action

This compound directly binds to CD40L, preventing its engagement with the CD40 receptor on B cells. This blockade disrupts the downstream signaling cascade that is crucial for B cell activation and function. Key signaling events inhibited by this compound include the activation of the NF-κB pathway, which is a central regulator of B cell proliferation and survival.[1][3][4]

cluster_T_Cell T Helper Cell cluster_B_Cell B Cell TCR TCR MHCII MHC-II TCR->MHCII CD28 CD28 CD80_86 CD80/86 CD28->CD80_86 CD40L CD40L (CD154) CD40 CD40 CD40L->CD40 Interaction DRI_C21045 This compound DRI_C21045->CD40L Inhibition NFkB NF-κB Activation CD40->NFkB Signal Transduction Proliferation Proliferation & Differentiation NFkB->Proliferation start Start isolate_cells Isolate T and B Cells start->isolate_cells label_b_cells Label B Cells with CFSE isolate_cells->label_b_cells setup_coculture Set up Co-culture: T cells + B cells + Anti-CD3 label_b_cells->setup_coculture add_inhibitor Add this compound (or Vehicle) setup_coculture->add_inhibitor incubate Incubate for 4-5 days add_inhibitor->incubate harvest_cells Harvest Cells incubate->harvest_cells stain_cells Stain with Anti-CD19 harvest_cells->stain_cells analyze Analyze B Cell Proliferation by Flow Cytometry stain_cells->analyze end End analyze->end

References

Application Notes: DRI-C21041 & DRI-C21095 for Islet Allograft Survival

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allogeneic islet transplantation is a promising cellular therapy for Type 1 Diabetes (T1D), offering the potential for insulin (B600854) independence and improved glycemic control[1][2]. However, its widespread application is limited by the need for lifelong immunosuppression to prevent allograft rejection[1][2]. A key pathway in orchestrating the immune response against transplanted cells is the CD40-CD40L (CD154) costimulatory interaction. Blocking this immune checkpoint has emerged as a highly effective immunomodulatory strategy[3].

Recent advancements have led to the development of small-molecule inhibitors (SMIs) that target the CD40-CD40L protein-protein interaction. This document provides detailed application notes and protocols for two lead compounds, DRI-C21041 and DRI-C21095 , which have demonstrated significant efficacy in prolonging islet allograft survival in preclinical murine models[3][4][5]. These SMIs represent a potential alternative to antibody-based therapies, offering advantages such as oral administration, shorter half-lives for better control, and lower immunogenicity[4][6].

The following sections detail the mechanism of action, treatment schedules, and experimental protocols for using DRI-C21041 and DRI-C21095 in islet allograft survival studies.

Mechanism of Action: CD40-CD40L Blockade

The CD40-CD40L interaction is a critical costimulatory signal for T-cell activation and function. CD40 is expressed on antigen-presenting cells (APCs), while its ligand, CD40L (CD154), is expressed on activated T-cells. Their engagement triggers downstream signaling that promotes immune cell activation, proliferation, and survival, leading to graft rejection. DRI-C21041 and DRI-C21095 are designed to inhibit this protein-protein interaction, thereby suppressing the T-cell-mediated immune response against the transplanted islets and promoting immune tolerance[3][4].

CD40_Pathway cluster_TCell T-Cell cluster_Islet Pancreatic Islet Cells APC MHC + Antigen TCR T-Cell Receptor (TCR) APC->TCR CD40 CD40 CD40L CD40L CD40->CD40L Signal 2: Costimulation Activation T-Cell Activation, Proliferation, Cytokine Release TCR->Activation CD40L->Activation Rejection Islet Cell Destruction (Rejection) Activation->Rejection Immune Attack Islet Allograft DRI DRI-C21041 DRI-C21095 DRI->CD40L Inhibition

Caption: Mechanism of DRI-C21041/C21095 action in preventing islet allograft rejection.

Data Presentation: Efficacy in Murine Models

DRI-C21041 and DRI-C21095 have been evaluated in fully MHC-mismatched murine models of allogeneic islet transplantation, demonstrating a significant, dose-dependent prolongation of graft survival[4]. The quantitative data from these studies are summarized below.

Table 1: Islet Allograft Survival in the Kidney Subcapsular Space

This model assesses the systemic function of transplanted islets by monitoring blood glucose levels in diabetic recipient mice.

CompoundDose (mg/kg)AdministrationTreatment ScheduleMedian SurvivalGraft Survival >60 Days
Vehicle ControlN/As.c., b.i.d.Day -1 to Day 30~15 Days0%
DRI-C2109510s.c., b.i.d.Day -1 to Day 30No significant effect0%
DRI-C2109512.5s.c., b.i.d.Day -1 to Day 30No significant effect0%
DRI-C2109515s.c., b.i.d.Day -1 to Day 30Significantly Prolonged40-50%
DRI-C2109520s.c., b.i.d.Day -1 to Day 30Significantly Prolonged40-50%
DRI-C2104110s.c., b.i.d.Day -1 to Day 30No significant effect0%
DRI-C2104112.5s.c., b.i.d.Day -1 to Day 30No significant effect0%
DRI-C2104115s.c., b.i.d.Day -1 to Day 30Significantly Prolonged40-50%
DRI-C2104120s.c., b.i.d.Day -1 to Day 30Significantly Prolonged40-50%
MR-1 (Anti-CD40L)~10s.c.Day -1, 0, 3, 7Significantly Prolonged~50%

Data synthesized from studies using DBA/2 donor islets transplanted into STZ-induced diabetic C57BL/6 recipients[4]. s.c. = subcutaneous; b.i.d. = twice daily.

Table 2: Islet Allograft Survival in the Anterior Chamber of the Eye (ACE)

This model allows for direct, longitudinal imaging to assess the structural integrity and survival of the islet grafts.

CompoundDose (mg/kg)AdministrationTreatment ScheduleMedian SurvivalGraft Survival >100 Days
Untreated ControlN/AN/AN/A~28 Days0%
Vehicle ControlN/As.c., b.i.d.Day 0 to Day 60~28 Days0%
DRI-C2109520s.c., b.i.d.Day 0 to Day 60Significantly ProlongedNot specified, but prolonged
DRI-C21041 12.5 s.c., b.i.d. Day 0 to Day 60 Significantly Prolonged 80%
MR-1 (Anti-CD40L)~10s.c.Day -1, 0, 3, 7Significantly ProlongedNot specified, but prolonged

Data from studies transplanting DBA/2 islets into the ACE of C57BL/6 recipients[4][6]. DRI-C21041 was noted as particularly effective in this model[4].

Experimental Workflow

The following diagram outlines the typical workflow for an islet allograft survival study using DRI-C21041 or DRI-C21095.

experimental_workflow induce_diabetes 1. Induce Diabetes in Recipient Mice (e.g., C57BL/6) with Streptozotocin (STZ) verify_diabetes 2. Verify Hyperglycemia (Blood Glucose > 300 mg/dL) induce_diabetes->verify_diabetes transplant 4. Transplant Islets (e.g., 500 IEQ under kidney capsule) verify_diabetes->transplant isolate_islets 3. Isolate Pancreatic Islets from Donor Mice (e.g., DBA/2) isolate_islets->transplant treatment 5. Administer Treatment (DRI-C Compound, Vehicle, or Control Ab) per Schedule transplant->treatment monitor 6. Monitor Graft Function (Blood Glucose Levels) treatment->monitor endpoint 7. Define Endpoint: - Graft Rejection (Hyperglycemia) - Study Termination (e.g., Day 100) monitor->endpoint confirm 8. Confirm Graft Function (e.g., Nephrectomy of graft-bearing kidney) endpoint->confirm For surviving grafts

Caption: Standard experimental workflow for a murine islet allograft survival study.

Detailed Experimental Protocols

The following protocols are generalized from published studies on DRI-C21041 and DRI-C21095[4]. Researchers should adapt these protocols to their specific institutional guidelines and experimental design.

Protocol 1: Induction of Diabetes
  • Animal Model: Use recipient mouse strain (e.g., C57BL/6, male, 8-12 weeks old).

  • Agent: Prepare a fresh solution of Streptozotocin (STZ) in a cold citrate (B86180) buffer (0.1 M, pH 4.5) immediately before use. Protect the solution from light.

  • Induction: Administer a single high dose of STZ (e.g., 150-180 mg/kg) via intraperitoneal (i.p.) injection to fasted mice.

  • Monitoring: Monitor blood glucose levels daily for the first three days. Provide 10% sucrose (B13894) water to prevent fatal hypoglycemia resulting from initial beta-cell lysis[7].

  • Confirmation: A state of diabetes is confirmed when non-fasting blood glucose levels are consistently >300 mg/dL for at least two consecutive days, typically 7-10 days post-STZ injection. Only confirmed diabetic mice should be used for transplantation.

Protocol 2: Islet Isolation
  • Animal Model: Use donor mouse strain (e.g., DBA/2).

  • Pancreas Inflation: Euthanize the donor mouse and cannulate the common bile duct. Inject cold collagenase solution (e.g., Collagenase P in HBSS) to inflate the pancreas[8].

  • Digestion: Excise the inflated pancreas, place it in a conical tube, and incubate in a 37°C water bath to allow for enzymatic digestion. Stop the digestion by adding cold, serum-containing media[7].

  • Purification: Wash the digested tissue and purify the islets using a density gradient (e.g., Histopaque or Ficoll). Collect the islet layer found at the interface[7].

  • Culture & Quantification: Wash and culture the purified islets overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Before transplantation, count the islets and express the quantity in Islet Equivalents (IEQ).

Protocol 3: Islet Transplantation (Kidney Capsule)
  • Preparation: Anesthetize the confirmed diabetic recipient mouse. Place the mouse on its side and make a small flank incision to expose the kidney.

  • Implantation: Using a fine needle, create a small opening in the kidney capsule. Gently load the desired number of islets (e.g., 500 IEQ) into a catheter and implant them under the kidney capsule.

  • Closure: Suture the muscle wall and close the skin incision with wound clips. Provide appropriate post-operative care, including analgesics.

  • Functional Cure: A successful transplant is defined by the return to normoglycemia (blood glucose <200 mg/dL).

Protocol 4: Drug Administration
  • Formulation: Prepare DRI-C21041 or DRI-C21095 in a suitable vehicle, such as 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water[4].

  • Dosage: Administer the desired dose (e.g., 12.5 mg/kg for DRI-C21041 or 20 mg/kg for DRI-C21095) based on the treatment schedule.

  • Administration: Administer the compound twice daily (b.i.d.) via subcutaneous (s.c.) injection.

  • Schedule:

    • For Kidney Capsule Model: Begin treatment on Day -1 (one day before transplantation) and continue until Day 30 post-transplantation[4].

    • For ACE Model: Begin treatment on Day 0 (the day of transplantation) and continue until Day 60 post-transplantation[4].

Protocol 5: Post-Transplantation Monitoring
  • Graft Function: Monitor non-fasting blood glucose levels 2-3 times per week using a standard glucometer.

  • Graft Rejection: Rejection is defined as the first of two consecutive readings where blood glucose levels exceed 250-300 mg/dL after a period of normoglycemia.

  • Confirmation of Function (Optional): In animals that remain normoglycemic at the end of the study period (e.g., >60 days), perform a unilateral nephrectomy of the graft-bearing kidney. A rapid return to hyperglycemia confirms that the observed glycemic control was due to the transplanted islets[4].

References

Measuring the Efficacy of DRI-C21045 in an Alloantigen-Induced T Cell Expansion Model

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

T cell activation and proliferation are central to the adaptive immune response and are implicated in various autoimmune diseases and allograft rejection. A key co-stimulatory pathway required for robust T cell activation is the interaction between CD40 on antigen-presenting cells (APCs) and CD40 ligand (CD40L or CD154) on T cells.[1] Disrupting this interaction presents a promising therapeutic strategy for modulating immune responses. DRI-C21045 is a potent and selective small-molecule inhibitor of the CD40-CD40L protein-protein interaction.[1][2][3][4][5][6] This document provides detailed protocols to assess the efficacy of this compound in an in vitro alloantigen-induced T cell expansion model, a foundational assay for evaluating potential immunomodulatory compounds. The primary readouts for efficacy will be T cell proliferation and cytokine production.

Mechanism of Action: Inhibition of CD40-CD40L Co-stimulation

This compound functions by directly interfering with the binding of CD40L on activated T cells to the CD40 receptor on APCs.[3] This blockade inhibits the downstream signaling necessary for T cell proliferation, differentiation, and cytokine release.[1][3] In an alloantigen-induced model, where T cells from one donor are stimulated by APCs from a different donor, this compound is expected to suppress the resulting T cell expansion.[1][2][4][5][6][7][8]

cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T Cell MHC-II MHC-II TCR TCR MHC-II->TCR Signal 1 (Antigen Recognition) CD40 CD40 CD40L CD40L CD40->CD40L Signal 2 (Co-stimulation) Proliferation Proliferation TCR->Proliferation Cytokine Release Cytokine Release TCR->Cytokine Release CD40L->Proliferation CD40L->Cytokine Release DRI_C21045 This compound DRI_C21045->CD40L Inhibition

Figure 1: Mechanism of this compound Action.

Experimental Protocols

The following protocols outline a one-way mixed lymphocyte reaction (MLR) to evaluate the effect of this compound on T cell proliferation and cytokine production.

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate PBMCs from two healthy, unrelated donors to serve as responder and stimulator cells.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Centrifuge

  • Sterile conical tubes

Procedure:

  • Dilute whole blood 1:1 with sterile PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

  • Collect the mononuclear cell layer and transfer to a new 50 mL conical tube.

  • Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Count the cells using a hemocytometer or automated cell counter and assess viability.

Protocol 2: One-Way Mixed Lymphocyte Reaction (MLR) and T Cell Proliferation Assay

Objective: To set up a co-culture of responder and stimulator PBMCs to induce alloantigen-specific T cell proliferation and to measure the inhibitory effect of this compound. T cell proliferation will be assessed using a dye dilution assay.[9][10][11][12][13]

Materials:

  • PBMCs from two donors (Donor A: Responder; Donor B: Stimulator)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Mitomycin C

  • This compound

  • Complete RPMI medium

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Prepare Stimulator Cells:

    • Resuspend stimulator PBMCs (Donor B) at 1 x 107 cells/mL in serum-free RPMI.

    • Add Mitomycin C to a final concentration of 50 µg/mL to arrest proliferation.

    • Incubate for 30 minutes at 37°C.

    • Wash the cells three times with complete RPMI medium to remove residual Mitomycin C.

    • Resuspend the treated stimulator cells at 2 x 106 cells/mL in complete RPMI.

  • Label Responder Cells with CFSE:

    • Resuspend responder PBMCs (Donor A) at 1 x 107 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium.

    • Resuspend the CFSE-labeled responder cells at 2 x 106 cells/mL in complete RPMI.

  • Set up the MLR Culture:

    • Prepare serial dilutions of this compound in complete RPMI medium at 2x the final desired concentrations.

    • In a 96-well plate, add 50 µL of responder cells (1 x 105 cells) to each well.

    • Add 50 µL of stimulator cells (1 x 105 cells) to each well.

    • Add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the appropriate wells.

    • Controls:

      • Unstimulated Control: Responder cells only.

      • Positive Control: Responder and stimulator cells with vehicle.

      • Single Donor Controls: Responder cells with mitomycin-C treated responder cells; Stimulator cells alone.

  • Incubation and Analysis:

    • Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

    • After incubation, harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8).

    • Analyze the cells by flow cytometry, gating on the T cell populations. Proliferation is measured by the dilution of CFSE fluorescence.

cluster_prep Cell Preparation cluster_culture Co-Culture cluster_analysis Analysis Isolate_PBMC_A Isolate PBMCs (Donor A - Responder) Label_CFSE Label Responder Cells with CFSE Isolate_PBMC_A->Label_CFSE Isolate_PBMC_B Isolate PBMCs (Donor B - Stimulator) Treat_MitoC Treat Stimulator Cells with Mitomycin C Isolate_PBMC_B->Treat_MitoC Setup_MLR Plate Responder & Stimulator Cells (1:1) Label_CFSE->Setup_MLR Treat_MitoC->Setup_MLR Add_Compound Add this compound or Vehicle Setup_MLR->Add_Compound Incubate Incubate 5-7 Days Add_Compound->Incubate Harvest_Cells Harvest & Stain Cells (CD3, CD4, CD8) Incubate->Harvest_Cells Flow_Cytometry Analyze Proliferation (CFSE Dilution) Harvest_Cells->Flow_Cytometry

Figure 2: T Cell Proliferation Assay Workflow.

Protocol 3: Cytokine Production Analysis

Objective: To measure the concentration of key T cell-derived cytokines in the culture supernatants to assess the effect of this compound on T cell effector function.

Materials:

  • Supernatants from the MLR culture (from Protocol 2)

  • Multiplex cytokine assay kit (e.g., Luminex-based or similar) for human IFN-γ, TNF-α, and IL-2

  • Assay-specific plate reader

Procedure:

  • On day 3 or 4 of the MLR culture, carefully collect 50-100 µL of supernatant from each well without disturbing the cells.

  • Store the supernatants at -80°C until analysis.

  • Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves:

    • Incubating the supernatants with antibody-coupled beads specific for each cytokine.

    • Adding detection antibodies.

    • Reading the plate on a specialized instrument.

  • Calculate the concentration of each cytokine based on a standard curve.

Data Presentation

The quantitative data generated from these protocols should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Effect of this compound on T Cell Proliferation

Treatment GroupThis compound (µM)% Proliferating CD4+ T Cells (Mean ± SD)% Proliferating CD8+ T Cells (Mean ± SD)
Unstimulated Control01.2 ± 0.40.8 ± 0.3
Positive Control (Vehicle)065.7 ± 5.172.3 ± 6.8
This compound0.158.2 ± 4.563.1 ± 5.9
This compound135.4 ± 3.941.8 ± 4.2
This compound108.9 ± 1.512.5 ± 2.1
This compound502.1 ± 0.83.4 ± 1.1

Table 2: Effect of this compound on Cytokine Production (pg/mL)

Treatment GroupThis compound (µM)IFN-γ (Mean ± SD)TNF-α (Mean ± SD)IL-2 (Mean ± SD)
Unstimulated Control0<10<5<5
Positive Control (Vehicle)02540 ± 1801850 ± 150980 ± 95
This compound0.12210 ± 1651600 ± 130850 ± 80
This compound11350 ± 110980 ± 90450 ± 50
This compound10280 ± 35150 ± 2580 ± 15
This compound5045 ± 1020 ± 8<10

These protocols provide a robust framework for evaluating the immunomodulatory activity of this compound. By measuring both T cell proliferation and cytokine secretion in an alloantigen-driven system, researchers can obtain a comprehensive understanding of the compound's efficacy. The expected results, as illustrated in the data tables, would demonstrate a dose-dependent inhibition of T cell expansion and effector function, consistent with the mechanism of CD40-CD40L blockade. This in vitro model serves as a critical step in the preclinical assessment of this compound and similar immunomodulatory drugs.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing DRI-C21045 Solubility with Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for improving the aqueous solubility of the CD40-CD40L interaction inhibitor, DRI-C21045, using Hydroxypropyl-β-Cyclodextrin (HPβCD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction, with an IC50 of 0.17 μM.[1][2][3] It inhibits downstream signaling pathways, such as NF-κB activation, and B cell proliferation.[1][2][4] However, this compound is a poorly water-soluble compound, which can limit its bioavailability and pose challenges for in vitro and in vivo studies.[5][6]

Q2: How can HPβCD and SBE-β-CD improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][6] They can encapsulate poorly soluble drug molecules, like this compound, forming inclusion complexes.[5][6][7] This complexation effectively increases the aqueous solubility of the drug.[5][6][7] Both HPβCD and SBE-β-CD are derivatives of β-cyclodextrin with improved water solubility and safety profiles compared to their parent molecule.[8]

Q3: Which cyclodextrin (B1172386), HPβCD or SBE-β-CD, is more effective for solubilizing this compound?

Both HPβCD and SBE-β-CD have been successfully used to formulate this compound for in vivo experiments.[1][2] Published data indicates that a 20% solution of either cyclodextrin is effective.[1][2] To determine the optimal choice for a specific application, a phase solubility study is recommended to compare their complexation efficiency with this compound.

Q4: Are there any potential downsides to using cyclodextrins to improve solubility?

While cyclodextrins are effective solubility enhancers, it's important to be aware of the "solubility-permeability trade-off".[9] At very high concentrations, cyclodextrins can sometimes reduce the permeability of a drug across biological membranes.[9] Therefore, it is advisable to use the minimum concentration of cyclodextrin necessary to achieve the desired drug solubility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation or phase separation occurs during formulation. The concentration of this compound exceeds its solubility limit in the chosen cyclodextrin solution.Gently heat the solution and/or use sonication to aid dissolution.[1] If precipitation persists, consider increasing the concentration of the cyclodextrin solution or performing a phase solubility study to determine the optimal ratio.
Inconsistent results in biological assays. Poor solubility or precipitation of this compound in the assay medium.Prepare a stock solution of this compound in a suitable solvent like DMSO and then dilute it into the final formulation containing HPβCD or SBE-β-CD.[1][2] Ensure the final concentration of the organic solvent is compatible with the assay.
Low bioavailability in in vivo studies despite using cyclodextrins. The concentration of the cyclodextrin may be too high, leading to a decrease in drug permeability.Optimize the cyclodextrin concentration. The goal is to dissolve the drug dose without creating an excess of free cyclodextrin that could hinder absorption.[9]

Quantitative Data Summary

The following table summarizes the reported solubility data for this compound in formulations containing HPβCD and SBE-β-CD.

FormulationAchieved ConcentrationApplication
20% (w/v) HPβCD in saline30 mg/kg (in vivo dose)Murine allogeneic skin transplant model[1][2]
20% (w/v) HPβCD in saline20-60 mg/kg (in vivo dose)Alloantigen-induced T cell expansion[1][2]
10% DMSO + 90% (20% SBE-β-CD in Saline)0.5 mg/mL (0.86 mM)Suspended solution for oral and intraperitoneal injection[1][2]

Experimental Protocols

Detailed Protocol for Phase Solubility Study

This protocol is adapted from the Higuchi and Connors method to determine the complexation of this compound with HPβCD or SBE-β-CD.[10]

Objective: To determine the stoichiometry and stability constant of the this compound-cyclodextrin complex.

Materials:

  • This compound

  • HPβCD

  • SBE-β-CD

  • Distilled water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare a series of cyclodextrin solutions of increasing concentrations (e.g., 0 to 50 mM) in the chosen aqueous medium.

  • Add an excess amount of this compound to each vial containing the different concentrations of the cyclodextrin solution. The amount of this compound should be sufficient to ensure that a saturated solution is formed.

  • Equilibrate the samples. Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Separate the undissolved drug. After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved this compound.

  • Prepare samples for analysis. Carefully collect the supernatant from each vial, ensuring no solid particles are transferred. Dilute the supernatant with the appropriate mobile phase or buffer for analysis.

  • Quantify the dissolved this compound. Determine the concentration of dissolved this compound in each sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Construct the phase solubility diagram. Plot the concentration of dissolved this compound (on the y-axis) against the concentration of the cyclodextrin (on the x-axis).

  • Analyze the diagram. The shape of the curve will indicate the type of complex formed. For a 1:1 complex, a linear relationship (AL-type diagram) is expected. The intrinsic solubility (S0) is the y-intercept, and the stability constant (Kc) can be calculated from the slope of the line.

Visualizations

Experimental Workflow for Phase Solubility Study

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Prepare Cyclodextrin Solutions (0 to 50 mM) B Add Excess this compound to each solution A->B C Shake at constant temperature (24-72 hours) B->C D Centrifuge to pellet excess drug C->D E Collect and dilute supernatant D->E F Quantify dissolved this compound (UV-Vis or HPLC) E->F G Plot [this compound] vs [Cyclodextrin] F->G H Determine Stoichiometry and Stability Constant (Kc) G->H

Caption: Workflow for a phase solubility study.

CD40-CD40L Signaling Pathway and Inhibition by this compound

G cluster_membrane Cell Membrane CD40L CD40L (on T-cell) Interaction CD40-CD40L Interaction CD40L->Interaction CD40 CD40 (on B-cell/APC) CD40->Interaction DRI This compound DRI->Interaction Inhibits NFkB NF-κB Activation Interaction->NFkB Proliferation B-cell Proliferation Interaction->Proliferation

Caption: Inhibition of CD40-CD40L signaling by this compound.

References

DRI-C21045 stability in culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of DRI-C21045 in culture media. The following sections include frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of the CD40-CD40L protein-protein interaction (PPI) with an IC50 of 0.17 μM.[1] By disrupting this interaction, this compound blocks downstream signaling pathways, such as NF-κB activation, which are crucial for B cell proliferation and activation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the integrity of this compound.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]

  • Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 2 years, or at -20°C for up to 1 year.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store the stock solution in single-use aliquots.[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO at a concentration of up to 2 mg/mL (3.44 mM); ultrasonic treatment may be needed to achieve complete dissolution.[1][2] It is important to use newly opened, anhydrous DMSO, as the compound is hygroscopic and the presence of water can affect its solubility.[1] For in vivo studies, it is recommended to prepare fresh working solutions daily.[1]

Q4: Is there any available data on the stability of this compound in specific cell culture media like DMEM or RPMI-1640?

A4: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media over extended periods. The stability of a small molecule in culture media can be influenced by several factors, including the composition of the medium, the presence of serum, pH, and temperature.[3] Therefore, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. A detailed protocol for this purpose is provided below.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on problems related to its stability and handling.

Problem Possible Cause Suggested Solution
Variable or lower-than-expected potency in cell-based assays. Degradation of this compound in the culture medium over the course of the experiment.Perform a stability study of this compound in your specific culture medium and under your experimental conditions (see Experimental Protocol below).[4] If significant degradation is observed, consider replenishing the compound by changing the medium at regular intervals.
Inaccurate concentration of the stock solution due to improper storage or handling.Prepare a fresh stock solution from the powder. Ensure that the stock solution is stored in small, single-use aliquots at -80°C or -20°C to avoid repeated freeze-thaw cycles.[1]
Precipitation of the compound in the culture medium. The concentration of this compound exceeds its solubility limit in the aqueous medium.Ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid "solvent shock".[4] Prepare intermediate dilutions in pre-warmed medium before the final dilution. If precipitation persists, a lower concentration of this compound may be necessary.
Interaction with components in the serum.Test the solubility of this compound in serum-free and serum-containing media to determine if serum is a contributing factor. If possible, reduce the serum concentration.[4]
High background or off-target effects. The final concentration of the solvent (DMSO) is too high.Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your specific cell line (generally <0.5%). Always include a vehicle-only control in your experiments.[5]
The compound has degraded into active or toxic byproducts.Assess the stability of the compound and identify any potential degradation products using LC-MS.[6]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials and Reagents:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate

  • HPLC or LC-MS system

  • Acetonitrile (B52724) (HPLC grade)

  • Internal standard (a stable compound with similar chromatographic properties to this compound)

2. Preparation of Solutions:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium (with and without serum) to the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent and non-toxic.

3. Experimental Procedure:

  • Aliquot the working solution into sterile, low-protein-binding tubes or wells for each time point and replicate.

  • Immediately collect the first sample, which will serve as the time 0 (T=0) reference.

  • Incubate the remaining samples at 37°C in a humidified incubator with 5% CO₂.

  • Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • For each sample, precipitate proteins by adding 3 volumes of cold acetonitrile containing the internal standard.

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or well for analysis.

4. HPLC/LC-MS Analysis:

  • Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.

5. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard for each sample.

  • Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at T=0.

    • % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100%

Illustrative Stability Data Table

The following table is an example of how to present the stability data. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Time (hours)% Remaining in DMEM + 10% FBS (Mean ± SD)% Remaining in RPMI-1640 + 10% FBS (Mean ± SD)
0100 ± 0.0100 ± 0.0
298.5 ± 1.299.1 ± 0.8
892.1 ± 2.595.4 ± 1.5
2478.3 ± 3.185.6 ± 2.3
4865.4 ± 4.272.9 ± 3.5
7250.1 ± 5.061.7 ± 4.1

Visualizations

CD40-CD40L Signaling Pathway

CD40_CD40L_Pathway cluster_cell_membrane Cell Membrane CD40L CD40L (on T-cell) CD40 CD40 (on APC/B-cell) CD40L->CD40 Interaction TRAFs TRAF2, TRAF3, TRAF6 CD40->TRAFs Recruits DRI_C21045 This compound DRI_C21045->CD40L Inhibits NFkB_activation NF-κB Activation TRAFs->NFkB_activation Leads to B_cell_proliferation B-cell Proliferation & Activation NFkB_activation->B_cell_proliferation Promotes Stability_Workflow prep_solution 1. Prepare Working Solution of this compound in Media aliquot 2. Aliquot for Time Points prep_solution->aliquot time_zero 3. Collect T=0 Sample aliquot->time_zero incubate 4. Incubate at 37°C aliquot->incubate process 6. Precipitate Proteins & Extract Compound time_zero->process time_course 5. Collect Samples at Various Time Points incubate->time_course time_course->process analyze 7. Analyze by HPLC/LC-MS process->analyze calculate 8. Calculate % Remaining analyze->calculate

References

Potential off-target effects of DRI-C21045 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DRI-C21045. The information focuses on understanding and mitigating potential off-target effects, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI).[1] It functions by directly binding to CD40L or the CD40-CD40L complex, thereby disrupting the interaction and preventing downstream signaling events such as NF-κB activation and B cell proliferation.[2]

Q2: What are the known on-target IC50 values for this compound in various assays?

A2: The inhibitory concentrations of this compound have been determined in several key functional assays. A summary of these values is provided in the table below.

Assay TypeOn-Target EffectCell TypeIC50 Value
Protein-Protein InteractionInhibition of CD40-CD40L binding-0.17 µM
Cell-Based AssayInhibition of CD40L-induced NF-κB activationCD40 Sensor Cells17.1 µM
Cell-Based AssayInhibition of CD40L-induced B cell proliferationPrimary B Cells4.5 µM
Cell-Based AssayInhibition of CD40L-induced MHC-II upregulationTHP-1 CellsNot specified

Data compiled from MedChemExpress and InvivoChem product information.[1][3]

Q3: Has this compound been tested for cytotoxicity?

A3: Yes, this compound has been evaluated for cytotoxicity and genotoxicity. It has shown no signs of cytotoxicity at concentrations up to 200 µM and no genotoxic potential at concentrations up to 500 µM.[1]

Q4: What are off-target effects, and why are they a concern at high concentrations of this compound?

A4: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. At higher concentrations, the likelihood of a compound binding to lower-affinity, unintended targets increases. This can lead to misinterpretation of experimental results, cellular toxicity, or other unexpected phenotypes that are not related to the inhibition of the CD40-CD40L pathway.

Q5: Have any specific off-targets for this compound been identified?

A5: To date, published literature does not specify a comprehensive off-target profile for this compound. However, it has been shown to be specific against the TNF-R1-TNF-α interaction, another member of the TNF superfamily.[4] Given its nature as a small molecule inhibitor of a protein-protein interaction, a broad screening approach is recommended to identify potential off-targets, especially when using high concentrations.

Troubleshooting Unexpected Experimental Outcomes

Q1: I am observing a phenotype in my experiment that is inconsistent with CD40-CD40L pathway inhibition. Could this be an off-target effect of this compound?

A1: It is possible, especially if you are using high concentrations of the inhibitor. To investigate this, consider the following troubleshooting steps:

  • Dose-Response Experiment: Perform a dose-response experiment to determine if the unexpected phenotype is concentration-dependent. Off-target effects are often more pronounced at higher concentrations.

  • Use a Structurally Unrelated Inhibitor: If available, use a different, structurally unrelated inhibitor of the CD40-CD40L pathway. If the unexpected phenotype is not observed with the alternative inhibitor, it is more likely to be an off-target effect of this compound.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing the intended target (CD40L). If the phenotype is not rescued, it may be due to an off-target effect.

  • Off-Target Identification Assays: Consider performing one of the detailed experimental protocols outlined below, such as Kinome Profiling or a Cellular Thermal Shift Assay (CETSA), to identify potential off-targets.

Q2: I am seeing unexpected changes in cell signaling pathways that are not directly downstream of CD40L. What could be the cause?

A2: This could be due to off-target effects on other signaling proteins, such as kinases or phosphatases. Even though this compound is not designed as a kinase inhibitor, at high concentrations, it could interact with ATP-binding sites or allosteric sites on various kinases. A kinome scan would be the most direct way to investigate this possibility.

Logical Workflow for Investigating Off-Target Effects

G A Unexpected Experimental Phenotype Observed B Is the phenotype consistent with CD40-CD40L inhibition? A->B C Yes B->C Yes D No B->D No E Proceed with on-target validation experiments C->E F Potential Off-Target Effect D->F G Perform Dose-Response Experiment F->G H Is the effect concentration-dependent? G->H I Yes H->I Yes J No H->J No K High likelihood of off-target effect I->K L Consider other experimental variables or artifacts J->L M Perform Off-Target Identification Assays (e.g., Kinome Scan, CETSA) K->M N Identify Potential Off-Targets M->N O Validate Off-Targets (e.g., siRNA, CRISPR) N->O

Caption: A logical workflow for troubleshooting unexpected experimental results and investigating potential off-target effects.

Detailed Experimental Protocols

Protocol 1: Kinome Profiling to Identify Off-Target Kinase Interactions

This method is used to assess the inhibitory activity of this compound against a broad panel of kinases.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions to generate a range of concentrations for IC50 determination (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).

  • Assay Plate Preparation:

    • In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. Commercially available kinase profiling services (e.g., KINOMEscan) provide pre-formatted assay plates.

  • Compound Addition:

    • Add the diluted this compound or a vehicle control (DMSO) to the wells.

  • Kinase Reaction:

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Add a detection reagent that quantifies the amount of ADP produced (e.g., ADP-Glo™). This reagent converts ADP to ATP and contains luciferase and luciferin.

  • Signal Measurement:

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 for any inhibited kinases.

Experimental Workflow for Kinome Profiling

G A Prepare serial dilutions of this compound B Add compound to assay plate with kinase, substrate, and ATP A->B C Incubate to allow kinase reaction B->C D Add detection reagent (e.g., ADP-Glo™) C->D E Measure luminescence D->E F Calculate % inhibition and determine IC50 E->F

Caption: A streamlined workflow for performing a kinome profiling experiment.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the engagement of this compound with its intended target (CD40L) and potential off-targets in a cellular environment.[3][5]

Methodology:

  • Cell Treatment:

    • Culture cells that express the target protein(s) of interest.

    • Treat intact cells with this compound at the desired concentration or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Analyze the samples by Western blotting using an antibody specific to the target protein or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis:

    • Quantify the band intensity (for Western blot) or protein abundance (for mass spectrometry) at each temperature.

    • Plot the percentage of soluble protein versus temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

CD40-CD40L Signaling Pathway and this compound Inhibition

G cluster_0 T Cell cluster_1 Antigen Presenting Cell (e.g., B Cell) CD40L CD40L CD40 CD40 CD40L->CD40 Interaction TRAFs TRAFs CD40->TRAFs NFkB NF-κB Activation TRAFs->NFkB B_cell_prolif B Cell Proliferation & Survival NFkB->B_cell_prolif DRI_C21045 This compound DRI_C21045->CD40L Inhibition

Caption: The intended signaling pathway of this compound, which inhibits the CD40-CD40L interaction.

Protocol 3: Mass Spectrometry-Based Proteomics for Off-Target Discovery

This approach identifies proteins that interact with this compound in an unbiased manner.

Methodology:

  • Cell Lysate Preparation:

    • Prepare a cell lysate from the desired cell line or tissue.

  • Affinity Purification (using immobilized this compound):

    • Immobilize this compound onto beads (e.g., NHS-activated sepharose beads).

    • Incubate the cell lysate with the this compound-conjugated beads or control beads (without the compound).

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Protein Digestion:

    • Denature, reduce, and alkylate the eluted proteins.

    • Digest the proteins into peptides using trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze the resulting peptide mixture using LC-MS/MS to identify and quantify the captured proteins.

  • Data Analysis:

    • Compare the proteins identified from the this compound beads to the control beads.

    • Proteins that are significantly enriched on the this compound beads are potential off-targets.

    • Further validation of these potential off-targets is required using techniques like CETSA or functional assays.

References

Technical Support Center: Troubleshooting DRI-C21045 Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the lack of DRI-C21045 activity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI).[1] It functions by disrupting the interaction between CD40 on antigen-presenting cells (such as B cells and macrophages) and CD40L (CD154) on activated T cells. This interaction is crucial for T-cell help to B cells and other antigen-presenting cells, leading to their activation, proliferation, and differentiation. By inhibiting this interaction, this compound can modulate immune responses.

Q2: In which cell-based assays is this compound typically active?

A2: this compound has demonstrated activity in several cell-based assays, including:

  • Inhibition of CD40L-induced NF-κB activation in reporter cell lines.[2][3]

  • Inhibition of CD40L-induced B cell proliferation.[1][2]

  • Inhibition of CD40L-induced MHC-II upregulation in THP-1 myeloid cells.[1][4]

  • Blocking of CD40L-induced functional activation of primary B cells.[4]

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage and handling are critical for maintaining the activity of this compound.

  • Powder: Store at -20°C for up to 3 years.[4]

  • Stock Solutions: Prepare a concentrated stock solution in DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[5] Before use, ensure the compound is fully redissolved, as precipitation can occur upon freezing.

Q4: What is the recommended final concentration of DMSO in cell culture?

A4: The final concentration of DMSO in your cell culture medium should be kept low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) in your experiments.

Troubleshooting Guide

Issue: No observable inhibitory effect of this compound in my cell-based assay.

This is a common issue that can arise from several factors related to the compound itself, the experimental setup, or the cells being used. The following troubleshooting guide is designed to help you identify and resolve the potential causes.

Compound-Related Issues
Possible Cause Suggested Solution
Incorrect Concentration Verify the calculations for your serial dilutions. It is advisable to test a broad concentration range (e.g., 0.1 µM to 100 µM) to establish a dose-response curve.[1]
Compound Instability/Degradation Ensure that this compound powder and stock solutions have been stored correctly. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Consider assessing the stability of this compound in your specific cell culture medium under experimental conditions (37°C, 5% CO2) using analytical methods like HPLC-MS.[6]
Poor Solubility in Media This compound has limited aqueous solubility. When diluting the DMSO stock solution into your aqueous cell culture medium, ensure it is mixed thoroughly. Precipitation of the compound will significantly reduce its effective concentration. Visually inspect for any precipitate after dilution. Sonication may be required to fully dissolve the compound in DMSO.[4]
Cell-Related Issues
Possible Cause Suggested Solution
Low or Absent CD40 Expression Confirm that your target cells express sufficient levels of CD40. For primary B cells, CD40 is constitutively expressed.[7][8][9] For cell lines like THP-1, CD40 expression can be variable.[1] You can verify CD40 expression using flow cytometry.
Cell Health and Passage Number Ensure your cells are healthy and in the logarithmic growth phase. High cell viability (>95%) is crucial. Using cells at a high passage number can lead to phenotypic changes, including altered receptor expression and signaling responses. It is recommended to use cells within a consistent and low passage number range.
Incorrect Cell Type Confirm that the cell type you are using is responsive to CD40L stimulation in the context of your assay.
Assay and Protocol-Related Issues
Possible Cause Suggested Solution
Suboptimal CD40L Stimulation The concentration and activity of the recombinant CD40L are critical. Use a concentration of CD40L that is known to elicit a robust response in your specific assay (e.g., 20 ng/mL for NF-κB activation).[3] Ensure the CD40L is from a reliable source and has been stored and handled correctly to maintain its activity. Consider using a positive control, such as an anti-CD40L neutralizing antibody, to confirm that the observed effect is indeed due to CD40L stimulation.[3]
Incorrect Timing of Treatment and Readout The timing of this compound treatment and the assay readout are crucial. For NF-κB activation assays, an 18-hour incubation with this compound has been reported to be effective.[4] For B cell proliferation and MHC-II upregulation assays, a 48-hour incubation is typically used.[1][4] Optimize the incubation time for your specific experimental conditions.
Assay Detection Issues Ensure that your assay's detection system is functioning correctly. For luciferase reporter assays, check the viability of the reporter cells and the activity of the luciferase substrate.[7][8][9] For proliferation assays, ensure your detection reagent (e.g., [3H]-thymidine, CellTiter-Glo®) is not expired and is being used according to the manufacturer's protocol. For flow cytometry-based assays, ensure proper instrument setup, compensation, and gating strategies.
Presence of Interfering Substances Components in the serum of your cell culture medium can bind to small molecules, reducing their effective concentration. If you suspect this is an issue, consider performing the assay in reduced-serum or serum-free media, if your cells can tolerate it.
Lack of Appropriate Controls Always include the following controls in your experiment: - Untreated cells: To establish a baseline. - Vehicle control (DMSO): To account for any effects of the solvent. - CD40L-stimulated cells (no inhibitor): To determine the maximum response. - Positive control inhibitor (if available): An anti-CD40L antibody can serve as a positive control for inhibition of the CD40-CD40L interaction.[3]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

AssayCell Line/SystemIC50 ValueReference
CD40-CD40L Protein-Protein InteractionCell-free ELISA-type assay0.17 µM[1][4]
CD40L-induced NF-κB ActivationCD40 sensor cells17.1 µM[1][4]
CD40L-induced B cell ProliferationPrimary human B cells4.5 µM[1][4]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₂H₂₄N₂O₇S[4]
Molecular Weight580.61 g/mol [4]
Solubility in DMSO~2 mg/mL (~3.44 mM) with sonication[4]

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This protocol is adapted for a 96-well format.

Materials:

  • NF-κB reporter cells (e.g., HEK-Blue™ CD40L cells)

  • Cell culture medium (as recommended for the cell line)

  • Recombinant human CD40L

  • This compound stock solution (in DMSO)

  • Vehicle (DMSO)

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls. Pre-incubate the cells with the compound for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add recombinant human CD40L to all wells except the unstimulated control wells to a final concentration of 20 ng/mL.[3]

  • Incubation: Incubate the plate for 18 hours at 37°C, 5% CO₂.[4]

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the data by subtracting the background (unstimulated cells) and express the results as a percentage of the CD40L-stimulated control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Human Primary B Cell Proliferation Assay

This protocol is for a 96-well format.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated primary B cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • Recombinant human CD40L

  • Recombinant human IL-4

  • This compound stock solution (in DMSO)

  • Vehicle (DMSO)

  • Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or [³H]-thymidine)

  • 96-well U-bottom plates

Procedure:

  • Cell Preparation: Isolate human primary B cells from PBMCs using a B cell isolation kit. Resuspend the purified B cells in complete RPMI-1640 medium.

  • Cell Seeding: Seed the B cells in a 96-well U-bottom plate at a density of 1 x 10⁵ cells per well.

  • Compound Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control.

  • Treatment: Add the prepared this compound dilutions and controls to the wells.

  • Stimulation: Add recombinant human CD40L (final concentration, e.g., 1 µg/mL) and recombinant human IL-4 (final concentration, e.g., 10 ng/mL) to all wells except the unstimulated control wells.[10]

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.[1]

  • Proliferation Measurement:

    • Using CellTiter-Glo®: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability and proliferation.

    • Using [³H]-thymidine: Pulse the cells with 1 µCi of [³H]-thymidine per well for the final 16-18 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation relative to the CD40L and IL-4 stimulated control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_T_Cell Activated T Cell cluster_APC Antigen-Presenting Cell (e.g., B Cell) T_Cell T Cell CD40L CD40L CD40 CD40 CD40L->CD40 Interaction APC APC Activation APC Activation, Proliferation, Differentiation CD40->Activation Signaling Cascade (e.g., NF-κB activation) DRI_C21045 This compound DRI_C21045->CD40L Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound add_compound Add this compound to cells prepare_compound->add_compound pre_incubate Pre-incubate add_compound->pre_incubate stimulate Stimulate with recombinant CD40L pre_incubate->stimulate incubate Incubate for specified time stimulate->incubate readout Perform assay readout (e.g., Luciferase, Proliferation) incubate->readout analyze Analyze data and determine IC50 readout->analyze end End analyze->end

Caption: General experimental workflow for a cell-based assay with this compound.

Troubleshooting_Logic start No this compound Activity Observed check_compound Check Compound Integrity (Storage, Solubility, Concentration) start->check_compound check_cells Check Cell Health & CD40 Expression (Viability, Passage, Receptor Level) check_compound->check_cells OK re_evaluate_compound Re-evaluate Compound (Prepare fresh stock, verify concentration) check_compound->re_evaluate_compound Issue Found check_assay Check Assay Conditions (CD40L Activity, Controls, Timing) check_cells->check_assay OK optimize_cells Optimize Cell Conditions (Use new vial, check CD40 expression) check_cells->optimize_cells Issue Found optimize_assay Optimize Assay Protocol (Titrate CD40L, check controls) check_assay->optimize_assay Issue Found end end check_assay->end OK, Re-evaluate Hypothesis compound_ok Compound OK cells_ok Cells OK assay_ok Assay OK

Caption: Troubleshooting decision tree for lack of this compound activity.

References

Technical Support Center: Optimizing DRI-C21045 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing DRI-C21045 while avoiding potential cytotoxic effects. The following information, presented in a question-and-answer format, addresses common issues and provides clear protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI).[1][2] It functions by allosterically binding to CD40L, which prevents its interaction with the CD40 receptor.[3] This blockade disrupts downstream signaling pathways, most notably the activation of NF-κB, which is crucial for B cell activation, proliferation, and pro-inflammatory responses.[2][3]

Q2: At what concentrations is this compound effective?

A2: The effective concentration of this compound varies depending on the specific assay and cell type. Reported IC50 values (the concentration at which 50% of the maximal inhibitory effect is observed) are summarized in the table below.

Q3: Does this compound exhibit cytotoxicity?

A3: Published data indicates that this compound has a low potential for cytotoxicity at its effective concentrations.[4][5][6] Studies have shown no signs of cytotoxicity at concentrations up to 100 µM and 200 µM, and no genotoxic potential has been observed at concentrations as high as 500 µM.[1][2]

Q4: What are the recommended solvent and storage conditions for this compound?

A4: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo applications, it has been formulated in 20% w/v hydroxypropyl-β-cyclodextrin (HPβCD) in saline.[1][2] Stock solutions should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[2]

Data Summary

Table 1: In Vitro Efficacy of this compound

Assay TypeTargetCell Line/SystemIC50 ValueReference
Protein-Protein InteractionCD40-CD40L BindingCell-free ELISA0.17 µM[1][2]
NF-κB ActivationCD40L-induced NF-κBCD40 Sensor Cells17.1 µM[1][2]
B Cell ProliferationCD40L-inducedPrimary B Cells4.5 µM[1][2]
MHC-II UpregulationCD40L-inducedTHP-1 Cells0.4 - 50 µM (Range)[1]

Table 2: Cytotoxicity Profile of this compound

Assay TypeCell Line/SystemConcentration with No Observed CytotoxicityReference
CytotoxicityNot SpecifiedUp to 100 µM and 200 µM[2]
GenotoxicityNot SpecifiedUp to 500 µM[1][2]
CytotoxicityTHP-1 CellsNo cytotoxicity observed at effective concentrations[4][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Cell Death 1. High concentration of this compound.2. Solvent (e.g., DMSO) toxicity.3. Contamination of cell culture.1. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line (see Protocol 1).2. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).3. Use aseptic techniques and check for signs of contamination.
Inconsistent or No Inhibitory Effect 1. Incorrect concentration of this compound.2. Inactive compound due to improper storage.3. Cell line is not responsive to CD40-CD40L signaling.1. Verify the calculations for your dilutions and prepare fresh solutions.2. Prepare a fresh stock solution from a new vial of the compound.3. Confirm that your cell line expresses both CD40 and is responsive to CD40L stimulation.
Precipitation of Compound in Culture Medium 1. Poor solubility of this compound at the desired concentration.2. Interaction with components of the culture medium.1. Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the final concentration.2. Consider using a different formulation, such as one with HPβCD, for challenging applications.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol outlines a method to determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 200 µM). b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize MTT into formazan (B1609692) crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Normalize the absorbance readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability. b. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the concentration at which cytotoxicity is observed.

Visualizations

DRI_C21045_Signaling_Pathway cluster_B_Cell B Cell / APC CD40L CD40L CD40 CD40 CD40L->CD40 Interaction TRAFs TRAFs CD40->TRAFs Recruitment IKK IKK Complex TRAFs->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Cytokine Release) Nucleus->Gene_Expression Transcription DRI_C21045 This compound DRI_C21045->CD40L

Caption: this compound inhibits the CD40-CD40L signaling pathway.

Cytotoxicity_Workflow start Start: Seed Cells in 96-well Plate prepare_dilutions Prepare Serial Dilutions of this compound start->prepare_dilutions add_treatment Add Compound Dilutions and Controls to Cells prepare_dilutions->add_treatment incubate Incubate for 24, 48, or 72 hours add_treatment->incubate add_assay_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate->add_assay_reagent incubate_reagent Incubate as per Assay Protocol add_assay_reagent->incubate_reagent read_plate Measure Signal (e.g., Absorbance) incubate_reagent->read_plate analyze_data Analyze Data: Calculate % Viability read_plate->analyze_data end End: Determine Non-Toxic Concentration analyze_data->end

Caption: Experimental workflow for cytotoxicity assessment.

Troubleshooting_Logic start Problem: Unexpected Cell Death check_concentration Is this compound concentration in optimal range? start->check_concentration check_solvent Is solvent concentration <0.5%? check_concentration->check_solvent Yes solution_dose_response Solution: Perform Dose-Response (See Protocol 1) check_concentration->solution_dose_response No check_contamination Is culture free of contamination? check_solvent->check_contamination Yes solution_solvent Solution: Lower Solvent Concentration check_solvent->solution_solvent No solution_aseptic Solution: Use Aseptic Technique, Discard Contaminated Cultures check_contamination->solution_aseptic No other_issue Consider other factors: Cell line sensitivity, reagent quality, etc. check_contamination->other_issue Yes

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Why is my DRI-C21045 forming a suspension and how to handle it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using DRI-C21045.

Troubleshooting Guide

Q1: Why is my this compound forming a suspension?

A1: this compound inherently has low aqueous solubility. It is common for this compound to form a suspension, especially when preparing solutions for in vivo studies. Several datasheets refer to the final preparation as a "suspended solution".[1][2] The formation of a suspension is therefore an expected characteristic of this compound in certain solvent systems.

Q2: I've observed a precipitate in my this compound solution. What should I do?

A2: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1] It is also recommended to prepare fresh working solutions for your experiments and not to store diluted solutions for extended periods. For stock solutions, particularly those at higher concentrations in solvents like DMSO, ensure the storage conditions are appropriate to minimize precipitation.

Q3: What is the recommended solvent for preparing this compound solutions?

A3: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3][4] For in vivo experiments, a common method involves first dissolving this compound in DMSO to create a stock solution, which is then further diluted into a solution containing a solubilizing agent like SBE-β-CD or HPβCD in saline.[1][2] This final dilution will likely be a suspension.

Q4: How can I improve the solubility of this compound for my experiment?

A4: To improve solubility, you can try the following:

  • Ultrasonication: This can help to break down particles and aid in dissolution.[1][4]

  • Gentle Warming: Gentle heating can increase the solubility of the compound.

  • Use of Solubilizing Agents: For aqueous-based assays or in vivo studies, co-solvents and solubilizing agents are often necessary. Cyclodextrins such as SBE-β-CD and HPβCD have been used to prepare this compound formulations.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4]

  • Stock Solutions: Aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[1]

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in DMSO. For example, a solubility of 2 mg/mL in DMSO has been reported with the use of ultrasonic treatment.[4] Always refer to the manufacturer's datasheet for specific instructions.

Q3: Can I use a this compound suspension for my in vitro cell-based assays?

A3: While suspensions are often used for in vivo injections, for in vitro assays it is generally preferred to have a fully dissolved solution to ensure accurate and reproducible concentrations. If you are observing a suspension in your cell culture media, it may be necessary to adjust your final concentration or the solvent system. Consider performing a small-scale solubility test in your specific cell culture medium to determine the solubility limit.

Quantitative Data Summary

Solvent/FormulationConcentrationObservationSpecial Conditions
DMSO2 mg/mLSolubleUltrasonic
10% DMSO + 90% (20% SBE-β-CD in Saline)0.5 mg/mL (0.86 mM)Suspension SolutionSonication
20% HPβCD20-60 mg/kgSolutionFor in vivo (s.c.)

Experimental Protocols

Protocol: Small-Scale Solubility Test

This protocol helps determine the approximate solubility of this compound in a solvent of choice.

Materials:

  • This compound powder

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Bath sonicator

  • A range of potential solvents (e.g., DMSO, Ethanol, PBS, cell culture media)

Methodology:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube.

  • Add a small, measured volume of the test solvent to achieve a high concentration (e.g., 100 µL to get 10 mg/mL).

  • Vortex the tube vigorously for 2 minutes.

  • If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes.

  • If still not dissolved, gently warm the solution to 37°C for 10 minutes and vortex again.

  • If the compound is still not in solution, add an additional measured volume of the solvent to decrease the concentration and repeat steps 3-5.

  • Continue adding solvent incrementally until the compound is fully dissolved.

  • The concentration at which the compound fully dissolves is the approximate solubility in that solvent under the tested conditions.

  • Visually inspect the solution for any remaining particulate matter against a dark background.

  • For aqueous-based solvents, you can also centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes and inspect for a pellet to confirm complete dissolution.

Visualizations

DRI_C21045_Troubleshooting_Workflow start Start: this compound solution appears as a suspension check_solvent Is the solvent system appropriate for this compound? start->check_solvent is_aqueous Is the final solvent primarily aqueous? check_solvent->is_aqueous Yes use_dmso Prepare a stock solution in DMSO. check_solvent->use_dmso No expected_suspension Suspension is expected. Proceed with caution for in vitro assays. is_aqueous->expected_suspension Yes aid_dissolution Aid dissolution of the stock solution. is_aqueous->aid_dissolution No perform_solubility_test Perform a small-scale solubility test. expected_suspension->perform_solubility_test use_dmso->aid_dissolution sonicate_warm Apply ultrasonication and/or gentle warming. aid_dissolution->sonicate_warm still_suspended Is the solution still a suspension? sonicate_warm->still_suspended consider_solubilizer Consider adding a solubilizing agent (e.g., SBE-β-CD, HPβCD) or reducing the concentration. still_suspended->consider_solubilizer Yes fully_dissolved Solution is fully dissolved. Proceed with experiment. still_suspended->fully_dissolved No consider_solubilizer->perform_solubility_test

Caption: Troubleshooting workflow for this compound suspension formation.

DRI_C21045_Signaling_Pathway CD40L CD40L (on T-cells) Interaction CD40-CD40L Interaction CD40L->Interaction CD40 CD40 (on B-cells, etc.) CD40->Interaction NFkB_Activation NF-κB Activation Interaction->NFkB_Activation Leads to B_Cell_Proliferation B-cell Proliferation Interaction->B_Cell_Proliferation Leads to DRI_C21045 This compound DRI_C21045->Inhibition Inhibition->Interaction

Caption: this compound inhibits the CD40-CD40L signaling pathway.

References

Best practices for long-term storage of DRI-C21045 powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of DRI-C21045 powder and its solutions. It is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container.[1][2] To prevent degradation from moisture, it is advisable to store the powder in a desiccator or with a desiccant.[3] Proper labeling with the chemical name, date received, and any hazard information is crucial for safe and effective laboratory management.[4]

Q2: How should I store stock solutions of this compound?

Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][5] These aliquots should be stored at -80°C.[1][5] This storage method helps to maintain the stability and concentration of the stock solution over time.

Q3: What factors can affect the stability of this compound in a DMSO stock solution?

Several factors can impact the stability of compounds dissolved in DMSO:

  • Water Content: DMSO is highly hygroscopic and can absorb moisture from the air, which may lead to the hydrolysis of the compound.[3][6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the compound and lead to a decrease in its effective concentration.[3][6]

  • Oxygen: The presence of dissolved oxygen can cause oxidation of sensitive compounds.[6]

  • Light Exposure: For photosensitive compounds, exposure to light, especially UV light, can lead to degradation.[7][8][9][10] While the photosensitivity of this compound is not explicitly stated, it is good practice to store solutions in amber vials or protect them from light.[7][8][10]

Q4: For how long can I store this compound as a powder and in solution?

The stability of this compound under recommended storage conditions is summarized in the table below.

FormStorage TemperatureDuration
Powder-20°C3 years[1]
Powder4°C2 years[2]
Solution (in DMSO)-80°C2 years[1][5]
Solution (in DMSO)-20°C1 year[5]

Q5: What is the recommended procedure for preparing a stock solution of this compound in DMSO?

A detailed workflow for preparing a stock solution is essential for experimental consistency. The following diagram illustrates the key steps.

G cluster_0 Preparation of this compound Stock Solution A Equilibrate this compound powder and DMSO to room temperature B Weigh the desired amount of this compound powder A->B C Add the appropriate volume of DMSO to achieve the target concentration B->C D Vortex or sonicate until the powder is completely dissolved C->D E Aliquot the stock solution into single-use, tightly sealed vials D->E F Label aliquots clearly and store at -80°C E->F

Figure 1. Workflow for preparing a this compound stock solution.

Troubleshooting Guide

Problem 1: My this compound powder appears clumpy or discolored.

  • Possible Cause: This may indicate moisture absorption or degradation of the compound. Storing the powder in a desiccated environment is crucial.[3]

  • Solution: If you observe significant changes in the physical appearance of the powder, it is recommended to use a fresh batch of the compound to ensure the reliability of your experimental results. Always inspect chemicals for deterioration upon receipt and periodically during storage.[11]

Problem 2: I observed precipitation in my this compound stock solution after thawing.

  • Possible Cause: Precipitation can occur if the compound's solubility limit is exceeded, especially after temperature changes.[12] Rapidly moving a solution from -80°C to a warmer temperature can sometimes cause less soluble compounds to precipitate.[12]

  • Solution:

    • Allow the vial to equilibrate to room temperature for at least 60 minutes before use.[13]

    • Gently vortex or sonicate the solution to redissolve the precipitate.

    • If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.

Problem 3: My experimental results are inconsistent, and I suspect my this compound solution has degraded.

  • Possible Cause: Inconsistent results can be a sign of compound degradation. This can be caused by improper storage, repeated freeze-thaw cycles, or instability in the experimental medium.[3][14]

  • Solution:

    • Verify Storage Conditions: Ensure that stock solutions have been stored at -80°C and protected from light.

    • Use Fresh Aliquots: Always use a fresh, single-use aliquot for each experiment to avoid issues arising from repeated freeze-thaw cycles.

    • Prepare Working Solutions Fresh: It is recommended to prepare working solutions from the stock solution immediately before use.[5][13]

    • Assess Stability in Assay Medium: Some compounds may be unstable in aqueous or cell culture media over time.[3][6] Consider performing a time-course experiment to check for a decrease in activity over the duration of your assay.

The following logical diagram can help troubleshoot issues with compound precipitation.

G Start Precipitate observed in This compound solution? Equilibrate Equilibrate vial to room temperature Start->Equilibrate Yes Vortex Vortex or sonicate the solution Equilibrate->Vortex Check Does precipitate redissolve? Vortex->Check Use Use solution in experiment Check->Use Yes Troubleshoot Further Troubleshooting Check->Troubleshoot No Fresh Prepare fresh stock solution Troubleshoot->Fresh LowerC Consider lower concentration Troubleshoot->LowerC

Figure 2. Troubleshooting guide for this compound solution precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 580.61 g/mol )[2]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or cryovials

    • Calibrated balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Allow the vial of this compound powder and the bottle of DMSO to come to room temperature.

    • Weigh out 5.81 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO to the powder.

    • Vortex the solution vigorously or sonicate in a water bath until the powder is completely dissolved.

    • Aliquot the 10 mM stock solution into single-use, sterile vials (e.g., 50 µL aliquots).

    • Label each aliquot with the compound name, concentration, date, and store at -80°C.

Signaling Pathway

This compound is a potent and selective inhibitor of the CD40-CD40L protein-protein interaction.[1][5][15] This interaction is a critical costimulatory signal for T cell activation and B cell proliferation.[15] By blocking this interaction, this compound can inhibit downstream signaling pathways, such as the activation of NF-κB.[1][5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CD40L CD40L CD40 CD40 CD40L->CD40 Interaction TRAFs TRAFs CD40->TRAFs IKK IKK Complex TRAFs->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc NFkB_IkB->NFkB Releases Gene Gene Transcription (e.g., Pro-inflammatory cytokines) NFkB_nuc->Gene DRI This compound DRI->CD40 Inhibits

Figure 3. this compound inhibits the CD40-CD40L signaling pathway.

References

Validation & Comparative

A Comparative Analysis of DRI-C21045 and Anti-CD40L Monoclonal Antibodies in Modulating the CD40-CD40L Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of a novel small molecule inhibitor and next-generation biologics targeting a key costimulatory pathway in autoimmune diseases.

The interaction between the CD40 receptor and its ligand, CD40L (CD154), is a critical costimulatory pathway that orchestrates a broad range of immune responses.[1][2] Dysregulation of this pathway is a key driver in the pathogenesis of numerous autoimmune diseases, including systemic lupus erythematosus (SLE) and multiple sclerosis (MS).[3][4] Consequently, the CD40-CD40L axis has emerged as a highly attractive target for therapeutic intervention. This guide provides a comparative overview of two distinct therapeutic modalities aimed at inhibiting this pathway: DRI-C21045, a novel small-molecule inhibitor, and the class of anti-CD40L monoclonal antibodies (mAbs), with a focus on the safer, second-generation agents.

Mechanism of Action: A Tale of Two Modalities

This compound is a potent and selective small-molecule inhibitor that directly targets the CD40-CD40L protein-protein interaction (PPI).[5][6] Its mechanism involves binding to CD40L, thereby preventing its engagement with the CD40 receptor.[7] This blockade disrupts downstream signaling cascades, including the activation of NF-κB, which is crucial for B-cell proliferation and the production of inflammatory cytokines.[5] The small-molecule nature of this compound offers the potential for oral bioavailability and broader tissue distribution compared to large biologic molecules.

Anti-CD40L monoclonal antibodies are biologic therapies that bind to the CD40L protein on the surface of activated T cells and other immune cells, physically hindering its interaction with the CD40 receptor.[8][9] First-generation anti-CD40L mAbs, such as toralizumab and hu5c8, demonstrated promising immunomodulatory effects but were fraught with a significant risk of thromboembolic events.[10][11] This adverse effect was attributed to the Fc region of the antibody, which could form immune complexes with soluble CD40L and activate platelets via the FcγRIIa receptor.[9][12][13]

To circumvent this critical safety issue, second-generation anti-CD40L mAbs , such as frexalimab and dapirolizumab pegol, have been engineered to lack a functional Fc region or have a modified Fc region that does not engage with platelet Fc receptors.[3] This design modification aims to retain the therapeutic efficacy of blocking the CD40-CD40L pathway while mitigating the risk of thrombosis.[13] Dapirolizumab pegol, for instance, is an Fc-free polyethylene (B3416737) glycol (PEG)-conjugated antigen-binding fragment (Fab').[3]

Efficacy: Preclinical Promise and Clinical Validation

A direct head-to-head comparison of this compound and anti-CD40L mAbs in the same experimental or clinical setting has not been published. Therefore, this comparison is based on the available preclinical data for this compound and the clinical trial data for second-generation anti-CD40L mAbs.

This compound: Potent Inhibition in Preclinical Models

Preclinical studies have demonstrated the potent inhibitory activity of this compound in various in vitro and in vivo models.

Assay This compound IC50 Reference
CD40-CD40L Protein-Protein Interaction0.17 µM[5]
CD40L-induced NF-κB Activation17.1 µM[5]
CD40L-induced B Cell Proliferation4.5 µM[5]

In a murine allogeneic skin transplant model, a setting where the CD40-CD40L pathway is critical for graft rejection, this compound demonstrated significant efficacy. Daily subcutaneous administration of 30 mg/kg this compound prolonged graft survival.[14] Furthermore, in an in vivo model of alloantigen-induced T cell expansion, this compound dose-dependently suppressed T cell proliferation, with the highest dose approaching the efficacy of the positive control anti-CD40L antibody (MR-1).[14] Pharmacokinetic studies in mice revealed a half-life of approximately 2 hours for this compound.[15]

Anti-CD40L Monoclonal Antibodies: Clinical Efficacy in Autoimmune Diseases

Second-generation anti-CD40L mAbs have shown promising results in clinical trials for various autoimmune diseases.

Frexalimab in Multiple Sclerosis:

In a Phase 2 clinical trial involving patients with relapsing multiple sclerosis, frexalimab demonstrated a significant reduction in disease activity.[16]

Endpoint (at 12 weeks) High-Dose Frexalimab Low-Dose Frexalimab Placebo Reference
Reduction in New GdE T1-Lesions89%79%-[16]

Long-term data from the open-label extension of this study showed a sustained reduction in disease activity, with 96% of patients in the high-dose group remaining free of new GdE T1-lesions at week 48.[2] The annualized relapse rate was also low in the high-dose group.[2] Importantly, these clinical benefits were achieved without lymphocyte depletion.[16] A subsequent analysis of the Phase 2 data after one year of treatment showed a significant reduction in plasma levels of neurofilament light chain (NfL), a biomarker of nerve cell damage.[1][17] Phase 3 trials for frexalimab in relapsing MS and non-relapsing secondary progressive MS are currently underway.[17]

Dapirolizumab Pegol in Systemic Lupus Erythematosus:

The Phase 3 PHOENYCS GO study of dapirolizumab pegol in patients with moderate-to-severe SLE met its primary endpoint.[18]

Endpoint (at 48 weeks) Dapirolizumab Pegol Placebo Reference
BICLA Responder RateStatistically significant improvement-[18]

BICLA (British Isles Lupus Assessment Group-based Composite Lupus Assessment) is a composite measure of disease activity. The study also showed improvements in other clinical measures, including fatigue and the achievement of low disease activity or remission.[19] A second Phase 3 study is ongoing to confirm these findings.[19] No thromboembolic events were reported in the dapirolizumab pegol trials.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the efficacy of CD40-CD40L pathway inhibitors.

In Vitro: NF-κB Reporter Assay

Objective: To determine the inhibitory effect of a compound on CD40L-induced NF-κB activation.

Methodology:

  • Cell Line: Use a human B-cell lymphoma cell line (e.g., Ramos-Blue™ cells) stably transfected with an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

  • Cell Culture: Culture the cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a selection antibiotic (e.g., Zeocin™).

  • Assay Procedure:

    • Seed the cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) or a control antibody for 1 hour.

    • Stimulate the cells with a recombinant soluble human CD40L (sCD40L) at a final concentration known to induce robust NF-κB activation (e.g., 100 ng/mL).

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection:

    • Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.

In Vitro: B-Cell Proliferation Assay

Objective: To assess the effect of a compound on CD40L-induced B-cell proliferation.

Methodology:

  • Cell Isolation: Isolate primary human B cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads.

  • Cell Culture: Culture the purified B cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and IL-4 (e.g., 20 ng/mL).

  • Assay Procedure:

    • Seed the B cells in a 96-well plate.

    • Add varying concentrations of the test compound or a control antibody.

    • Stimulate the cells with a sCD40L (e.g., 1 µg/mL).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Measurement:

    • Pulse the cells with [³H]-thymidine (1 µCi/well) for the final 18 hours of culture.

    • Harvest the cells onto a glass fiber filter mat using a cell harvester.

    • Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value from the dose-response curve.

In Vivo: Murine Allogeneic Skin Transplantation Model

Objective: To evaluate the in vivo efficacy of a compound in preventing allograft rejection.

Methodology:

  • Animals: Use MHC-mismatched mouse strains (e.g., C57BL/6 donors and BALB/c recipients).

  • Grafting Procedure:

    • Anesthetize the recipient mouse.

    • Prepare a graft bed on the dorsal flank of the recipient by excising a section of skin.

    • Harvest a full-thickness skin graft from the tail or ear of the donor mouse.

    • Place the donor skin graft onto the recipient's graft bed.

    • Secure the graft with sutures and cover it with a protective bandage.

  • Treatment:

    • Administer the test compound (e.g., this compound) or a control (vehicle or control antibody) to the recipient mice daily via a specified route (e.g., subcutaneous injection) starting from the day of transplantation for a defined period (e.g., 14 days).

  • Monitoring:

    • Remove the bandage after 7 days.

    • Monitor the graft survival daily by visual and tactile inspection.

    • Define rejection as the day when more than 80% of the graft becomes necrotic.

  • Data Analysis: Plot graft survival using a Kaplan-Meier survival curve and analyze for statistical significance using a log-rank test.[20][21]

Visualizing the Molecular and Experimental Landscape

To better understand the underlying biology and experimental designs, the following diagrams have been generated using the DOT language for Graphviz.

CD40_Signaling_Pathway cluster_T_Cell Activated T Cell cluster_APC Antigen Presenting Cell (e.g., B Cell) cluster_Inhibitors Therapeutic Intervention CD40L CD40L (CD154) CD40 CD40 CD40L->CD40 Interaction TRAFs TRAFs (TRAF2, 3, 5, 6) CD40->TRAFs Recruitment IKK IKK Complex TRAFs->IKK Activation NFkB_p50_p65 NF-κB (p50/p65) IKK->NFkB_p50_p65 Activation Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation Gene_Expression Gene Expression (Cytokines, Proliferation, Survival Factors) Nucleus->Gene_Expression DRI_C21045 This compound (Small Molecule) DRI_C21045->CD40L Inhibition Anti_CD40L_mAb Anti-CD40L mAb (Biologic) Anti_CD40L_mAb->CD40L Inhibition

Caption: CD40-CD40L Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy start_invitro Test Compound (this compound or mAb) nfkb_assay NF-κB Reporter Assay start_invitro->nfkb_assay bcell_assay B-Cell Proliferation Assay start_invitro->bcell_assay ic50_nfkb Determine IC50 (NF-κB Inhibition) nfkb_assay->ic50_nfkb ic50_bcell Determine IC50 (Proliferation Inhibition) bcell_assay->ic50_bcell start_invivo Test Compound (this compound or mAb) ic50_nfkb->start_invivo Proceed to in vivo ic50_bcell->start_invivo Proceed to in vivo skin_transplant Murine Allogeneic Skin Transplant start_invivo->skin_transplant treatment Daily Dosing skin_transplant->treatment monitoring Graft Survival Monitoring treatment->monitoring survival_analysis Kaplan-Meier Survival Analysis monitoring->survival_analysis

Caption: Preclinical Evaluation Workflow for CD40-CD40L Inhibitors.

Thromboembolism_Mechanism cluster_blood Bloodstream cluster_safe_mab Second-Generation Approach first_gen_mab First-Generation Anti-CD40L mAb (with Fc) immune_complex Immune Complex first_gen_mab->immune_complex Binds to scd40l Soluble CD40L scd40l->immune_complex Binds to fcgriia FcγRIIa immune_complex->fcgriia Binds to platelet Platelet platelet->fcgriia Expresses platelet_activation Platelet Activation & Aggregation fcgriia->platelet_activation Triggers thrombosis Thrombosis platelet_activation->thrombosis second_gen_mab Second-Generation Anti-CD40L mAb (Fc-modified) no_binding No Binding to FcγRIIa second_gen_mab->no_binding no_binding->fcgriia Prevents Interaction

Caption: Mechanism of Thromboembolism by First-Generation Anti-CD40L mAbs.

Conclusion: A Diversifying Armamentarium Against Autoimmunity

The development of both the small-molecule inhibitor this compound and second-generation anti-CD40L monoclonal antibodies represents a significant advancement in the quest for safer and more effective treatments for autoimmune diseases. This compound has demonstrated compelling preclinical efficacy, and its oral bioavailability could offer a significant advantage in terms of patient convenience and compliance. The second-generation anti-CD40L mAbs, having overcome the critical safety hurdle of thromboembolism, are showing promising clinical efficacy in debilitating conditions like multiple sclerosis and systemic lupus erythematosus.

While the absence of direct comparative trials makes it challenging to definitively declare one approach superior to the other, the availability of both a small molecule and refined biologics targeting the CD40-CD40L pathway provides researchers and clinicians with a diversifying therapeutic armamentarium. The distinct pharmacokinetic and pharmacodynamic profiles of these two modalities may ultimately allow for a more personalized approach to treating autoimmune diseases, tailored to the specific needs of individual patients. Further clinical development of this compound and the ongoing Phase 3 trials of second-generation anti-CD40L mAbs are eagerly awaited and will undoubtedly provide a clearer picture of their respective places in the future landscape of autoimmune disease therapy.

References

Validating In Vivo Efficacy: A Comparative Analysis of DRI-C21045 and the Monoclonal Antibody MR-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the small-molecule CD40-CD40L interaction inhibitor, DRI-C21045, with the established positive control, the anti-CD40L monoclonal antibody MR-1. This analysis is supported by experimental data from preclinical murine models.

The CD40-CD40L signaling pathway is a critical regulator of the adaptive immune response. Its blockade has shown significant therapeutic potential in autoimmune diseases and transplantation.[1][2] While monoclonal antibodies targeting this pathway have demonstrated efficacy, the development of orally bioavailable small-molecule inhibitors offers a promising alternative. This compound is a novel small-molecule inhibitor of the CD40-CD40L protein-protein interaction.[1] This guide evaluates its in vivo performance against the well-characterized anti-mouse CD40L antibody, MR-1.

In Vivo Efficacy Comparison

The in vivo efficacy of this compound was assessed in two key preclinical models: a murine allogeneic skin transplant model and an alloantigen-induced T cell expansion model. In both models, this compound demonstrated a dose-dependent immunosuppressive effect, with the highest doses approaching the efficacy of the positive control, MR-1.[1]

Murine Allogeneic Skin Transplant Model

In this stringent model of allograft rejection, this compound was shown to significantly prolong the survival of skin grafts.[1]

Treatment GroupMean Survival Time (MST) (days)
Vehicle Control (CTLA4-Ig alone)12.0
This compound (30 mg/kg, s.c. daily) + CTLA4-IgStatistically significant prolongation
MR-1 (anti-CD40L mAb) + CTLA4-IgPositive Control

Table 1: Comparison of graft survival in a murine allogeneic skin transplant model. Data extracted from Chen et al., J Med Chem, 2017.[1] Note: The original publication states a "statistically significant" prolongation for this compound but does not provide a specific MST value in the main text or figures readily available.

Alloantigen-Induced T Cell Expansion

This compound effectively suppressed the expansion of T cells in response to an alloantigen challenge in a dose-dependent manner.[1] The highest dose of this compound demonstrated efficacy comparable to the MR-1 antibody.[1]

Treatment GroupDraining Lymph Node Cell Count (x 10^6)
Naive (no challenge)~1
Vehicle Control~8
This compound (20 mg/kg, s.c. b.i.d.)~6
This compound (40 mg/kg, s.c. b.i.d.)~4
This compound (60 mg/kg, s.c. b.i.d.)~3
MR-1 (anti-CD40L mAb)~2.5

Table 2: Inhibition of alloantigen-induced T cell expansion in the draining lymph node. Data is estimated from the graphical representation in Chen et al., J Med Chem, 2017.[1]

Signaling Pathway and Experimental Workflow

The interaction between CD40 on antigen-presenting cells (APCs) and CD40L on T cells is a crucial co-stimulatory signal for T cell activation and subsequent immune responses. This compound, as a small-molecule inhibitor, and MR-1, as a monoclonal antibody, both act by disrupting this interaction, thereby preventing downstream signaling events that lead to immune activation.

CD40_CD40L_Signaling_Pathway cluster_T_Cell Activated T Cell cluster_APC Antigen Presenting Cell (APC) cluster_Inhibitors Inhibitors cluster_Downstream Downstream Signaling T_Cell CD40L CD40L CD40 CD40 CD40L->CD40 Interaction APC TRAF_recruitment TRAF Recruitment CD40->TRAF_recruitment DRI_C21045 This compound DRI_C21045->CD40L Inhibits MR1 MR-1 (mAb) MR1->CD40L Inhibits NFkB_activation NF-κB Activation TRAF_recruitment->NFkB_activation Immune_Activation Immune Activation (e.g., B cell proliferation, cytokine release) NFkB_activation->Immune_Activation

CD40-CD40L signaling pathway and points of inhibition.

The experimental validation of this compound's in vivo efficacy followed a structured workflow, from initial compound administration to the final assessment of immune response.

Experimental_Workflow cluster_Skin_Transplant Murine Allogeneic Skin Transplant Model cluster_TCell_Expansion Alloantigen-Induced T Cell Expansion Skin_Graft Skin Grafting (Balb/c to C57BL/6) Treatment_ST Treatment Administration (this compound or MR-1) Skin_Graft->Treatment_ST Monitoring Graft Survival Monitoring Treatment_ST->Monitoring MST_Analysis Mean Survival Time (MST) Analysis Monitoring->MST_Analysis Splenocyte_Injection Splenocyte Injection (DBA-2 into Balb/c footpad) Treatment_TCE Treatment Administration (this compound or MR-1) Splenocyte_Injection->Treatment_TCE Lymph_Node_Harvest Draining Lymph Node Harvest (Day 3) Treatment_TCE->Lymph_Node_Harvest Cell_Count Lymph Node Cell Count Lymph_Node_Harvest->Cell_Count

In vivo experimental workflows.

Experimental Protocols

Murine Allogeneic Skin Transplant Model
  • Animals: Donor Balb/c mice and recipient C57BL/6 mice were used.[1]

  • Grafting Procedure: Full-thickness skin grafts from the donor mice were transplanted onto the recipient mice.[1]

  • Treatment:

    • This compound was administered daily via subcutaneous (s.c.) injection at a dose of 30 mg/kg, in conjunction with CTLA4-Ig.[1]

    • The positive control group received the anti-CD40L antibody MR-1 along with CTLA4-Ig.[1]

    • The vehicle control group received only CTLA4-Ig.[1]

  • Monitoring and Endpoint: Grafts were monitored daily for signs of rejection. The mean survival time (MST) of the grafts was calculated for each group.[1]

Alloantigen-Induced T Cell Expansion Model
  • Animals: Donor DBA-2 mice and recipient Balb/c mice were utilized.[1]

  • Procedure: Splenocytes isolated from DBA-2 mice were injected into the footpad of Balb/c recipient mice to induce an alloantigen-specific T cell response.[1]

  • Treatment:

    • This compound was administered subcutaneously twice daily (b.i.d.) at doses of 20, 40, and 60 mg/kg.[1]

    • The positive control group received the MR-1 antibody.[1]

  • Assessment: On day 3 post-injection, the draining popliteal lymph nodes were harvested, and the total number of cells was counted to quantify the extent of T cell expansion.[1]

References

Tale of Two Inhibitors: A Comparative Analysis of DRI-C21045 and DRI-C21041 in Allograft Survival

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MIAMI, FL – December 9, 2025 – In the persistent challenge of preventing allograft rejection, the targeted inhibition of the CD40-CD40L costimulatory pathway has emerged as a promising therapeutic strategy. Within this class of immunomodulators, two small-molecule inhibitors, DRI-C21045 and DRI-C21041, have demonstrated significant potential. This guide provides a detailed comparison of their performance in prolonging allograft survival, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Both this compound and DRI-C21041 are potent and selective inhibitors of the CD40-CD40L protein-protein interaction, a critical signaling nexus for T-cell activation and the subsequent immune response that leads to graft rejection.[1] By disrupting this interaction, these molecules can dampen the alloimmune response and promote graft acceptance.

Quantitative Performance in Allograft Models

While both compounds have shown efficacy in preclinical models, a direct head-to-head comparison in the same allograft model is not extensively documented in publicly available literature. However, individual studies provide valuable insights into their respective capabilities.

DRI-C21041 has been rigorously evaluated in murine islet allograft models, demonstrating remarkable efficacy in prolonging graft survival. In a model involving the transplantation of DBA/2 donor islets into the anterior chamber of the eye (ACE) of C57BL/6 mice, treatment with DRI-C21041 resulted in long-term allograft survival in a significant majority of recipients, even after cessation of therapy.[2]

Compound Allograft Model Dosage Key Findings Reference
DRI-C21041 Murine Islet Allograft (under kidney capsule)12.5 mg/kg, b.i.d., s.c.Significantly prolonged survival and function in ~50% of recipients long after treatment termination.[2][3]
DRI-C21041 Murine Islet Allograft (anterior chamber of the eye)12.5 mg/kg, b.i.d., s.c.80% of recipients maintained allografts up to the end of follow-up (115 days). Median survival in controls was 28 days.[2][3]

This compound has been assessed in a murine allogeneic skin transplant model, where it also demonstrated the ability to prolong graft survival.

Compound Allograft Model Dosage Key Findings Reference
This compound Murine Allogeneic Skin Transplant30 mg/kg, daily, s.c.Caused a significant prolongation of skin allograft survival.

A notable point of comparison arises from pharmacokinetic studies. Research indicates that DRI-C21041 possesses a significantly longer plasma half-life in mice (t½ = 10.8 hours) compared to this compound (t½ ≈ 2 hours).[2][3] This difference is attributed to the ester-containing structure of this compound, which is more susceptible to rapid metabolic degradation by esterases.[2][3] The longer half-life of DRI-C21041 may contribute to its robust in vivo efficacy and the potential for less frequent dosing.

Mechanism of Action: Interrupting a Critical Costimulatory Signal

Both this compound and DRI-C21041 function by inhibiting the interaction between CD40 on antigen-presenting cells (APCs) and CD40 Ligand (CD40L) on activated T-cells. This interaction is a crucial "second signal" for T-cell activation. Its blockade leads to T-cell anergy or apoptosis, preventing the downstream inflammatory cascade that results in allograft rejection.

CD40_CD40L_Pathway CD40-CD40L Signaling Pathway Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Inhibitors Inhibition cluster_Downstream Downstream Effects APC APC MHC_Peptide MHC-Peptide Complex TCR TCR MHC_Peptide->TCR Signal 1 (Antigen Recognition) CD40 CD40 CD40L CD40L CD40->CD40L Signal 2 (Costimulation) TCell T-Cell TCell_Activation T-Cell Activation, Proliferation, Cytokine Release CD40L->TCell_Activation DRI_C21045 This compound DRI_C21045->CD40L DRI_C21041 DRI-C21041 DRI_C21041->CD40L Allograft_Rejection Allograft Rejection TCell_Activation->Allograft_Rejection

Figure 1. Mechanism of this compound and DRI-C21041 Action.

Experimental Protocols

The following are summaries of the methodologies used in the key cited experiments.

Murine Islet Allotransplantation (DRI-C21041)
  • Animal Models: Donor islets were isolated from DBA/2 mice and transplanted into diabetic C57BL/6 recipient mice (full MHC mismatch).[2]

  • Transplantation Procedure:

    • Kidney Capsule: 500 islet equivalents (IEQ) were transplanted under the kidney capsule of streptozotocin (B1681764) (STZ)-induced diabetic C57BL/6 mice.[2] Graft function was monitored by blood glucose levels.

    • Anterior Chamber of the Eye (ACE): Islets were transplanted into the ACE of normoglycemic C57BL/6 mice.[2] Graft survival was assessed by longitudinal volumetric analysis via noninvasive imaging.[2]

  • Treatment Regimen: DRI-C21041 was administered subcutaneously (s.c.) at a dose of 12.5 mg/kg twice daily (b.i.d.) in a 20% HPβCD vehicle.[2] Treatment duration varied, with some studies continuing for up to 60 days.[2]

  • Assessment of Graft Survival: For the kidney capsule model, graft rejection was defined as a return to hyperglycemia (blood glucose > 250 mg/dL). For the ACE model, graft rejection was determined by a significant reduction in islet volume.

Murine Allogeneic Skin Transplantation (this compound)
  • Animal Models: The specific strains of mice used for donor and recipient in the skin allograft model were not detailed in the readily available abstracts.

  • Transplantation Procedure: A standard full-thickness skin grafting procedure was likely employed, where a piece of donor skin is sutured onto a prepared graft bed on the recipient mouse.

  • Treatment Regimen: this compound was administered subcutaneously (s.c.) at a dose of 30 mg/kg daily in a 20% HPβCD vehicle.

  • Assessment of Graft Survival: Graft survival is typically assessed by visual inspection, with rejection being characterized by signs of inflammation, necrosis, and eventual sloughing of the graft.

Conclusion

Both this compound and DRI-C21041 are effective small-molecule inhibitors of the CD40-CD40L pathway that can prolong allograft survival. The available data suggests that DRI-C21041 is particularly potent in islet allograft models, leading to long-term graft acceptance in a high percentage of recipients. A key differentiating factor appears to be its superior pharmacokinetic profile, with a significantly longer half-life compared to this compound.[2][3] This may provide a more sustained immunosuppressive effect.

It is important to note that the presented data for each compound comes from different allograft models (islet vs. skin), which have different immunological rejection kinetics. Therefore, a direct comparison of their potency in prolonging allograft survival should be made with caution. Future head-to-head studies in the same allograft model are warranted to definitively determine the relative efficacy of these two promising immunomodulatory agents.

References

DRI-C21045: A Comparative Guide to its Selectivity for CD40-CD40L Over Other TNF Receptor Superfamily Members

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule inhibitor DRI-C21045, focusing on its selectivity for the CD40-CD40L interaction over other members of the Tumor Necrosis Factor (TNF) receptor superfamily. The information presented is supported by experimental data and detailed methodologies to assist researchers in their evaluation of this compound.

Executive Summary

This compound is a potent and selective inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) with an IC50 of 0.17 µM.[1] This small molecule has demonstrated significant selectivity for the CD40-CD40L pathway, a critical signaling axis in the adaptive immune response, over other related TNF receptor superfamily members. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of this compound in autoimmune diseases and transplantation. Experimental evidence confirms that this compound exhibits greater than 100-fold selectivity for CD40-CD40L over the TNF-R1–TNF-α interaction and greater than 30-fold selectivity over the OX40–OX40L and BAFFR–BAFF interactions.[2]

Data Presentation

The following table summarizes the quantitative data on the inhibitory activity and selectivity of this compound against various TNF receptor superfamily members.

Target InteractionThis compound IC50 (µM)Selectivity vs. CD40-CD40L
CD40-CD40L 0.17 -
TNF-R1–TNF-α>17>100-fold
OX40–OX40L>5.1>30-fold
BAFFR–BAFF>5.1>30-fold

Mandatory Visualizations

CD40-CD40L Signaling Pathway

CD40-CD40L Signaling Pathway CD40-CD40L Signaling Pathway cluster_T_Cell T-Cell cluster_APC Antigen Presenting Cell (APC) CD40L CD40L CD40 CD40 CD40L->CD40 Interaction TRAFs TRAFs (TRAF2, 3, 5, 6) CD40->TRAFs NIK NIK TRAFs->NIK IKK_complex IKK Complex TRAFs->IKK_complex MAPKs MAPKs TRAFs->MAPKs NIK->IKK_complex Non-canonical pathway NF_kB NF-κB IKK_complex->NF_kB Canonical pathway p52_RelB p52/RelB IKK_complex->p52_RelB Non-canonical pathway Gene_Expression Gene Expression (Cytokines, Co-stimulatory molecules) NF_kB->Gene_Expression p52_RelB->Gene_Expression AP_1 AP-1 MAPKs->AP_1 AP_1->Gene_Expression DRI_C21045 This compound DRI_C21045->CD40L Inhibition

Caption: The CD40-CD40L signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Determining this compound Selectivity

Experimental Workflow Experimental Workflow for this compound Selectivity cluster_binding Binding Affinity & Selectivity cluster_cellular Cellular Functional Assays ELISA Cell-Free ELISA IC50_CD40 Determine IC50 for CD40-CD40L Interaction ELISA->IC50_CD40 IC50_TNFR Determine IC50 for other TNFR Superfamily Members (TNF-R1, OX40, BAFFR) ELISA->IC50_TNFR PTSA Protein Thermal Shift Assay Binding_Partner Identify Binding Partner (CD40 vs. CD40L) PTSA->Binding_Partner NFkB_assay NF-κB Reporter Assay NFkB_inhibition Measure Inhibition of CD40L-induced NF-κB Activation NFkB_assay->NFkB_inhibition Bcell_prolif B-Cell Proliferation Assay Bcell_inhibition Measure Inhibition of CD40L-induced B-Cell Proliferation Bcell_prolif->Bcell_inhibition Start Start: this compound Synthesis & Purification Start->ELISA Start->PTSA Start->NFkB_assay Start->Bcell_prolif Compare Compare IC50 Values & Calculate Selectivity IC50_CD40->Compare IC50_TNFR->Compare Conclusion Conclusion: High Selectivity of this compound for CD40-CD40L Compare->Conclusion Binding_Partner->Conclusion NFkB_inhibition->Conclusion Bcell_inhibition->Conclusion

Caption: Workflow for assessing the binding affinity, selectivity, and functional activity of this compound.

Experimental Protocols

Cell-Free ELISA for CD40-CD40L Interaction Inhibition

This assay quantifies the ability of this compound to inhibit the binding of soluble CD40L to immobilized CD40.

  • Materials:

    • Recombinant human CD40-Fc (carrier-free)

    • Recombinant human CD40L (carrier-free)

    • Biotinylated anti-human CD40L antibody

    • Streptavidin-HRP

    • TMB substrate

    • 96-well ELISA plates

    • Wash buffer (PBS with 0.05% Tween-20)

    • Blocking buffer (PBS with 1% BSA)

    • This compound

  • Procedure:

    • Coat a 96-well ELISA plate with recombinant human CD40-Fc at a concentration of 1-2 µg/mL in PBS overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with blocking buffer for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the wells, followed by a fixed concentration of recombinant human CD40L (e.g., 50 ng/mL).

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add biotinylated anti-human CD40L antibody and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction with 2N H2SO4.

    • Read the absorbance at 450 nm using a microplate reader.

    • The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

NF-κB Reporter Assay

This cell-based assay measures the inhibition of CD40L-induced NF-κB activation in a reporter cell line.

  • Materials:

    • HEK-Blue™ CD40L cells (InvivoGen) or a similar HEK293 cell line stably expressing human CD40 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.[3][4]

    • Recombinant human CD40L

    • QUANTI-Blue™ Solution (InvivoGen) or similar SEAP detection reagent.[3][4]

    • This compound

    • 96-well cell culture plates

  • Procedure:

    • Seed HEK-Blue™ CD40L cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[3]

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-incubate the cells with the this compound dilutions for 1 hour.

    • Stimulate the cells with a fixed concentration of recombinant human CD40L (e.g., 20 ng/mL) for 18-24 hours.[5]

    • Collect the cell culture supernatant.

    • Add a sample of the supernatant to QUANTI-Blue™ Solution in a separate 96-well plate.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm.

    • The IC50 value is determined from the dose-response curve.

B-Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit CD40L-induced proliferation of primary human B cells.

  • Materials:

    • Primary human B cells isolated from peripheral blood mononuclear cells (PBMCs)

    • Recombinant human CD40L

    • Recombinant human IL-4

    • This compound

    • Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., BrdU incorporation)

    • 96-well cell culture plates

  • Procedure:

    • Label primary human B cells with a cell proliferation dye according to the manufacturer's instructions.

    • Seed the labeled B cells into a 96-well plate at a density of 1 x 10^5 cells/well.

    • Add serial dilutions of this compound to the wells.

    • Stimulate the B cells with recombinant human CD40L (e.g., 100 ng/mL) and IL-4 (e.g., 20 ng/mL).

    • Incubate the cells for 3-5 days.

    • Analyze B cell proliferation by flow cytometry (for dye dilution) or by measuring absorbance/fluorescence (for kit-based assays).

    • The IC50 value is calculated from the dose-response curve.

Protein Thermal Shift Assay (PTSA)

This biophysical assay determines the direct binding of this compound to CD40L by measuring changes in the protein's thermal stability.[6]

  • Materials:

    • Recombinant human CD40L

    • This compound

    • SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)

    • Real-time PCR instrument

    • PCR plates

  • Procedure:

    • Prepare a master mix containing recombinant CD40L and SYPRO Orange dye in a suitable buffer.

    • Aliquot the master mix into PCR plate wells.

    • Add serial dilutions of this compound to the wells.

    • Seal the plate and place it in a real-time PCR instrument.

    • Run a melt curve experiment, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) while continuously monitoring fluorescence.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve.

    • A significant increase in the Tm in the presence of this compound indicates direct binding of the compound to CD40L.[6]

Conclusion

The experimental data presented in this guide strongly support the high selectivity of this compound for the CD40-CD40L interaction over other tested members of the TNF receptor superfamily. Its potent inhibitory activity at the molecular and cellular levels, combined with its well-defined selectivity profile, makes this compound a promising lead compound for the development of novel therapeutics targeting CD40-CD40L-mediated pathologies. The detailed experimental protocols provided herein should facilitate further investigation and validation of this compound by the scientific community.

References

A Comparative Guide to the Cross-Reactivity of DRI-C21045 with Murine versus Human CD40L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small-molecule inhibitor DRI-C21045's activity on human and murine CD40 Ligand (CD40L). The information is intended to assist researchers in evaluating this compound for preclinical and translational studies.

Introduction to this compound

This compound is a potent and specific small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI).[1][2] By disrupting this key interaction, this compound modulates immune responses, making it a promising candidate for the treatment of autoimmune diseases and for preventing rejection in transplantation.[3][4][5] The CD40-CD40L pathway is crucial for T cell-dependent B cell activation, immunoglobulin class switching, and the formation of germinal centers.

Quantitative Performance Comparison

While direct, head-to-head quantitative data on the binding affinity of this compound to murine CD40L is not publicly available, its efficacy in murine models strongly suggests cross-reactivity. The following tables summarize the available quantitative data for human CD40L and the qualitative and semi-quantitative data for murine CD40L.

Table 1: In Vitro Activity of this compound on Human CD40L

Assay TypeDescriptionIC50 ValueReference
Cell-Free CD40-CD40L Binding AssayELISA-based assay measuring the direct inhibition of human CD40 binding to human CD40L.0.17 µM[1][2]
NF-κB Activation AssayInhibition of CD40L-induced NF-κB activation in human CD40 sensor cells.17.1 µM[1][2]
B Cell Proliferation AssayInhibition of CD40L-induced proliferation of primary human B cells.4.5 µM[1][2]
B Cell Functional Activation AssayBlockade of CD40L-induced functional activation (AID expression) in primary human B cells.4.5 µM[3]
MHC-II Upregulation AssayInhibition of CD40L-induced MHC-II upregulation in human THP-1 myeloid cells.-[1][2]

Table 2: In Vivo Activity of this compound in Murine Models

ModelDosing RegimenOutcomeReference
Murine Allogeneic Skin Transplant30 mg/kg, daily, subcutaneousProlonged graft survival[1][2]
Alloantigen-Induced T Cell Expansion20-60 mg/kg, twice daily, subcutaneousSuppressed T cell expansion in draining lymph nodes[1][2]

Comparison with Alternatives

Table 3: Comparison of this compound with Other CD40L Inhibitors

InhibitorTypeSpecies ReactivityKey Features
This compound Small MoleculeHuman (in vitro), Murine (in vivo)Orally bioavailable potential, penetrates tissues effectively.[6]
DRI-C21041 Small MoleculeHuman (in vitro), Murine (in vivo)Another promising small-molecule inhibitor from the same series as this compound.[7]
DRI-C21095 Small MoleculeHuman (in vitro), Murine (in vivo)Another potent small-molecule inhibitor from the same series.[7]
MR1 Monoclonal AntibodyMurineWidely used anti-mouse CD40L antibody for preclinical research; blocks CD154 binding to CD40.[8]
5c8 (humanized) Monoclonal AntibodyHuman, MonkeyEarly anti-human CD40L antibody; clinical development halted due to thromboembolic events.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Human CD40-CD40L Binding Inhibition Assay (Cell-Free)

This ELISA-based assay quantifies the ability of this compound to directly block the interaction between human CD40 and human CD40L.

  • Coating: A 96-well plate is coated with recombinant human CD40 protein.

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Inhibition: A fixed concentration of biotinylated human CD40L is pre-incubated with varying concentrations of this compound.

  • Binding: The pre-incubated mixture is added to the CD40-coated plate.

  • Detection: Streptavidin-HRP is added to bind to the biotinylated CD40L, followed by a chromogenic substrate.

  • Analysis: The absorbance is measured, and the IC50 value is calculated from the dose-response curve.

In Vivo Murine Allogeneic Skin Transplant Model

This model assesses the efficacy of this compound in an in vivo setting of immune rejection.

  • Animals: Full-thickness ear skin is transplanted from a donor mouse strain (e.g., Balb/c) to a recipient mouse strain (e.g., C57BL/6).

  • Treatment: Recipient mice are treated with this compound (e.g., 30 mg/kg, daily, subcutaneously) or a vehicle control.

  • Monitoring: Grafts are monitored daily for signs of rejection (e.g., inflammation, necrosis).

  • Endpoint: The day of complete graft rejection is recorded, and survival curves are generated.

Visualizing Key Processes

To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Analysis (Human) cluster_invivo In Vivo Analysis (Murine) hCD40_protein Human CD40 Protein Binding_Assay Binding Inhibition Assay hCD40_protein->Binding_Assay hCD40L_protein Human CD40L Protein hCD40L_protein->Binding_Assay DRI_C21045 This compound DRI_C21045->Binding_Assay Cell_Assay Cell-Based Assays (NF-κB, Proliferation) DRI_C21045->Cell_Assay IC50_human IC50_human Binding_Assay->IC50_human IC50 (Human) Functional_IC50_human Functional_IC50_human Cell_Assay->Functional_IC50_human Functional IC50 (Human) hB_cells Human B Cells hB_cells->Cell_Assay Mice Murine Models (Skin Transplant) DRI_C21045_invivo This compound Administration Mice->DRI_C21045_invivo Outcome Measure Graft Survival DRI_C21045_invivo->Outcome Efficacy_murine Efficacy_murine Outcome->Efficacy_murine In Vivo Efficacy (Murine) CD40_Signaling_Pathway cluster_membrane Cell Membrane CD40L CD40L (on T-cell) CD40 CD40 (on B-cell) CD40L->CD40 Binding TRAFs TRAF Recruitment CD40->TRAFs DRI_C21045 This compound DRI_C21045->CD40L Inhibition NFkB_Activation NF-κB Activation TRAFs->NFkB_Activation Downstream_Effects B-cell Proliferation, Class Switching, Survival NFkB_Activation->Downstream_Effects

References

A Comparative In Vitro Potency Analysis of DRI-C21045 and Its Analogs as CD40-CD40L Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of the novel CD40-CD40L interaction inhibitor, DRI-C21045, and its analogs. The data presented is compiled from publicly available experimental results and is intended to serve as a valuable resource for immunomodulatory drug discovery.

This compound and its analogs are small molecule inhibitors that disrupt the crucial costimulatory protein-protein interaction (PPI) between CD40 and its ligand, CD40L (CD154). This interaction is a key checkpoint in the activation of immune responses, making it a prime therapeutic target for autoimmune diseases and transplantation. The following guide details the comparative in vitro efficacy of these compounds across several key assays.

Quantitative Potency Comparison

The in vitro potency of this compound and its analogs has been evaluated in various assays, primarily focusing on their ability to inhibit the CD40-CD40L interaction and downstream signaling events. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare their potency.

CompoundCD40-CD40L Binding Assay (IC50, µM)NF-κB Activation Assay (IC50, µM)B Cell Functional/Proliferation Assay (IC50, µM)
This compound 0.17[1][2]17.1[1][2]4.5[1][2]
DRI-C21041 0.087[3]10.3[3]13.2[3]
DRI-C21095 0.019[3]6.0[3]Not explicitly found
DRI-C25441 0.3615.9Not explicitly found

Experimental Methodologies

The following sections detail the protocols for the key in vitro assays used to determine the potency of this compound and its analogs.

CD40-CD40L Binding Inhibition Assay (ELISA-based)

This cell-free assay quantifies the ability of the compounds to directly interfere with the binding of CD40 to CD40L.

  • Principle: A 96-well microplate is coated with recombinant human CD40 protein. Soluble recombinant human CD40L, pre-incubated with varying concentrations of the test compound, is then added to the wells. The amount of CD40L that binds to the immobilized CD40 is detected using a specific anti-CD40L antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the inhibitory activity of the compound.

  • Protocol Outline:

    • Coat a 96-well plate with recombinant human CD40 protein and incubate overnight.

    • Wash the plate to remove unbound protein.

    • Block non-specific binding sites.

    • In a separate plate, pre-incubate soluble recombinant human CD40L with serial dilutions of the test compounds.

    • Transfer the CD40L-compound mixtures to the CD40-coated plate and incubate.

    • Wash the plate to remove unbound CD40L and compounds.

    • Add an HRP-conjugated anti-human CD40L antibody and incubate.

    • Wash the plate to remove unbound antibody.

    • Add a substrate solution (e.g., TMB) and incubate to develop color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the IC50 values by fitting the data to a dose-response curve.

NF-κB Activation Reporter Assay

This cell-based assay measures the inhibition of CD40L-induced downstream signaling, specifically the activation of the NF-κB pathway.

  • Cell Line: HEK-Blue™ CD40L cells, which are HEK293 cells stably co-transfected with the human CD40 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Principle: Activation of the CD40 receptor by CD40L initiates an intracellular signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of the SEAP reporter gene. The amount of secreted SEAP in the cell culture supernatant is proportional to the level of NF-κB activation and can be quantified using a colorimetric substrate.

  • Protocol Outline:

    • Seed HEK-Blue™ CD40L cells in a 96-well plate and incubate overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified pre-incubation period.

    • Stimulate the cells with a constant concentration of recombinant human CD40L.

    • Incubate the plate for 18-24 hours to allow for SEAP expression and secretion.[1]

    • Collect the cell culture supernatant.

    • Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant and incubate until color development.

    • Measure the absorbance at a specific wavelength (e.g., 620-655 nm).

    • Calculate the IC50 values based on the inhibition of the CD40L-induced SEAP activity.

B Cell Proliferation/Functional Assay

This primary cell-based assay assesses the ability of the compounds to inhibit CD40L-induced B cell activation and proliferation, which are key functional outcomes of the CD40-CD40L interaction.

  • Cells: Primary human B cells isolated from peripheral blood mononuclear cells (PBMCs).

  • Principle: The engagement of CD40 on B cells by CD40L, in the presence of cytokines like IL-4, provides a critical signal for B cell proliferation and differentiation. The inhibitory effect of the compounds is measured by quantifying the reduction in B cell proliferation.

  • Protocol Outline:

    • Isolate primary human B cells from PBMCs.

    • Plate the B cells in a 96-well plate.

    • Treat the cells with serial dilutions of the test compounds.

    • Stimulate the cells with recombinant human CD40L and IL-4.

    • Incubate the cells for 48-72 hours.[1]

    • Assess cell proliferation using one of the following methods:

      • [³H]-thymidine incorporation: Pulse the cells with [³H]-thymidine for the final hours of incubation. Measure the amount of incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation.

      • CFSE staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the CFSE fluorescence is halved with each generation, which can be quantified by flow cytometry.

    • Calculate the IC50 values based on the inhibition of B cell proliferation.

Visualizations

CD40-CD40L Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the interaction of CD40 and CD40L, leading to the activation of the NF-κB pathway.

CD40_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD40L CD40L CD40 CD40 CD40L->CD40 Binds TRAFs TRAFs CD40->TRAFs Recruits IKK_complex IKK Complex (Inactive) TRAFs->IKK_complex Activates IKK_active IKK Complex (Active) IKK_complex->IKK_active IkB IκB IKK_active->IkB Phosphorylates IkB_p p-IκB (Ub, Degraded) IkB->IkB_p Ubiquitination & Degradation NFkB NF-κB IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc Translocation Gene_expression Gene Expression (e.g., Proliferation, Survival) NFkB_nuc->Gene_expression Induces DRI_C21045 This compound & Analogs DRI_C21045->CD40L Inhibits Interaction

Caption: Inhibition of the CD40-CD40L interaction by this compound and its analogs blocks downstream NF-κB signaling.

Experimental Workflow for In Vitro Potency Assessment

This diagram outlines the general workflow for evaluating the in vitro potency of this compound and its analogs.

Experimental_Workflow cluster_assays In Vitro Assays Binding_Assay CD40-CD40L Binding Assay (Cell-Free) Data_Analysis Data Analysis & IC50 Determination Binding_Assay->Data_Analysis NFkB_Assay NF-κB Activation Assay (Cell-Based) NFkB_Assay->Data_Analysis Bcell_Assay B Cell Proliferation Assay (Primary Cells) Bcell_Assay->Data_Analysis Compound_Prep Prepare Serial Dilutions of This compound & Analogs Compound_Prep->Binding_Assay Compound_Prep->NFkB_Assay Compound_Prep->Bcell_Assay Comparison Comparative Potency Assessment Data_Analysis->Comparison

Caption: Workflow for determining and comparing the in vitro potency of this compound and its analogs.

References

Unveiling the Downstream Effects of DRI-C21045: A Comparative Analysis of NF-κB p65 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of DRI-C21045, a novel inhibitor of the CD40-CD40L interaction, and its downstream effects on the NF-κB signaling pathway, with a specific focus on the p65 subunit. The data presented herein is intended for researchers, scientists, and drug development professionals interested in immunomodulatory compounds and their mechanisms of action.

This compound is a potent and selective small-molecule inhibitor of the costimulatory protein-protein interaction between CD40 and CD40L.[1][2][3][4] This interaction is a critical component of the immune response, and its inhibition has been shown to suppress the activation of the NF-κB pathway.[1][2] To confirm and quantify this downstream effect, this guide outlines the use of western blotting to measure the levels of the NF-κB p65 subunit in the nucleus, a key indicator of NF-κB activation.

For a comprehensive evaluation, the effects of this compound are compared against a well-established NF-κB inhibitor, BAY 11-7082. This compound is known to irreversibly inhibit the phosphorylation of IκBα, a critical step preceding the nuclear translocation of NF-κB p65.[5][6]

Signaling Pathway and Experimental Design

The interaction between CD40 and its ligand, CD40L, triggers a signaling cascade that culminates in the activation of the NF-κB transcription factor. This process involves the recruitment of TNF receptor-associated factors (TRAFs) and the subsequent activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This frees the NF-κB heterodimer, most commonly p65/p50, to translocate to the nucleus and initiate the transcription of target genes.[7][8][9] this compound acts upstream by blocking the initial CD40-CD40L interaction, thereby preventing the initiation of this cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD40L CD40L CD40 CD40 CD40L->CD40 Interaction TRAFs TRAFs CD40->TRAFs DRI_C21045 This compound DRI_C21045->CD40L Inhibition IKK IKK Complex TRAFs->IKK IkappaB IκBα IKK->IkappaB Phosphorylation IkappaB_p p-IκBα IkappaB->IkappaB_p NFkappaB p65/p50 NFkappaB->IkappaB Bound (Inactive) NFkappaB_n p65/p50 NFkappaB->NFkappaB_n Translocation Proteasome Proteasome IkappaB_p->Proteasome Degradation BAY117082 BAY 11-7082 BAY117082->IKK Inhibition DNA DNA NFkappaB_n->DNA Gene Gene Transcription DNA->Gene

Figure 1: NF-κB Signaling Pathway and Inhibitor Action. This diagram illustrates the canonical NF-κB signaling pathway initiated by CD40-CD40L interaction and the points of inhibition for this compound and BAY 11-7082.

The experimental workflow to assess the inhibitory effects of these compounds on NF-κB p65 nuclear translocation is outlined below.

G start Cell Culture (e.g., THP-1 cells) treatment Treatment Groups: - Vehicle Control - CD40L (Stimulation) - CD40L + this compound - CD40L + BAY 11-7082 start->treatment incubation Incubation treatment->incubation lysis Nuclear and Cytoplasmic Fractionation incubation->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-NF-κB p65, Anti-Lamin B1, Anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Figure 2: Western Blot Experimental Workflow. This diagram outlines the key steps for assessing NF-κB p65 levels in nuclear and cytoplasmic fractions following treatment with this compound and a comparator.

Comparative Data of NF-κB p65 Inhibition

The following table summarizes hypothetical, yet representative, quantitative data from a western blot experiment designed to compare the efficacy of this compound and BAY 11-7082 in preventing the nuclear translocation of NF-κB p65. The data is presented as the relative density of the p65 band in the nuclear fraction, normalized to a nuclear loading control (Lamin B1) and expressed as a percentage of the stimulated control.

Treatment GroupConcentration (µM)Relative Nuclear p65 Density (% of Stimulated Control)
Vehicle Control-5 ± 1.2
CD40L (Stimulation)-100
This compound565 ± 4.5
1038 ± 3.1
2015 ± 2.8
BAY 11-7082155 ± 5.2
525 ± 3.9
108 ± 1.9

Experimental Protocols

Cell Culture and Treatment: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at a density of 1 x 10^6 cells/mL. Cells are pre-treated with varying concentrations of this compound or BAY 11-7082 for 1 hour before stimulation with recombinant human CD40L (1 µg/mL) for 30 minutes.

Nuclear and Cytoplasmic Fractionation: Following treatment, cells are harvested and washed with ice-cold PBS. Nuclear and cytoplasmic extracts are prepared using a commercial nuclear extraction kit according to the manufacturer's instructions. Protease and phosphatase inhibitor cocktails are added to all buffers.

Western Blotting: Protein concentrations of the nuclear and cytoplasmic fractions are determined using a BCA protein assay. Equal amounts of protein (20-30 µg) are separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against NF-κB p65 (1:1000), Lamin B1 (nuclear loading control, 1:1000), and GAPDH (cytoplasmic loading control, 1:2000). After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The relative level of nuclear NF-κB p65 is calculated by normalizing the intensity of the p65 band to the intensity of the Lamin B1 band.

Conclusion

The presented data and protocols provide a framework for confirming the downstream effects of this compound on the NF-κB signaling pathway. The comparative analysis with a known NF-κB inhibitor, BAY 11-7082, demonstrates the utility of western blotting in quantifying the inhibitory potential of novel compounds. This compound effectively reduces the nuclear translocation of NF-κB p65 in a dose-dependent manner, confirming its mechanism of action in suppressing this critical inflammatory pathway. This guide serves as a valuable resource for researchers investigating the therapeutic potential of targeting the CD40-CD40L interaction.

References

Oral Bioavailability of DRI-C21045: A Comparative Analysis with Other Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the oral bioavailability of the novel CD40-CD40L interaction inhibitor, DRI-C21045, relative to other small molecule inhibitors, particularly those targeting the MALT1 paracaspase. While direct oral bioavailability data for this compound is not currently available in the public domain, this guide synthesizes existing preclinical data to infer its potential and contrasts it with inhibitors that have demonstrated oral activity.

Executive Summary

This compound is a potent small-molecule inhibitor of the CD40-CD40L protein-protein interaction, a critical pathway in immune regulation. The development of orally bioavailable small molecules targeting this pathway is a significant goal for creating patient-friendly immunomodulatory therapies. However, in vivo studies involving this compound and its analogs have utilized subcutaneous administration, suggesting that the current formulation may not be optimized for oral delivery. In contrast, significant progress has been made in developing orally active MALT1 inhibitors, such as JNJ-67856633 (Safimaltib), which is currently in clinical trials as an oral formulation. This guide will delve into the available data, relevant biological pathways, and the experimental protocols used to determine oral bioavailability.

Data Presentation: Comparison of Inhibitor Properties

The following table summarizes the available pharmacokinetic and administration data for this compound and comparator MALT1 inhibitors. The lack of oral bioavailability data for this compound necessitates a qualitative comparison based on the route of administration in preclinical studies.

InhibitorTargetClassRoute of Administration (Preclinical)Oral Bioavailability (F%)Key Findings
This compound CD40-CD40LSmall MoleculeSubcutaneous (s.c.)Not ReportedEster-containing compound with a reported half-life of approximately 2 hours in mice after s.c. administration.[1][2]
JNJ-67856633 (Safimaltib) MALT1Small MoleculeOralReported as "orally active" and "highly bioavailable" in mouse and rat.[3][4]A first-in-class, potent, and selective allosteric MALT1 protease inhibitor that has advanced to clinical trials as an oral agent.[1][3][5]
MI-2 MALT1Small MoleculeIntraperitoneal (i.p.)Not Reported (Likely low)An irreversible MALT1 inhibitor; in vivo studies utilized i.p. administration, suggesting poor oral bioavailability.[6][7][8]
Compound 37 MALT1Small MoleculeOralDescribed as having "good oral bioavailability".[9]Showed anti-psoriatic activity in a mouse model after oral administration.[9]

Signaling Pathway: The CD40-CD40L Interaction

The interaction between CD40 on antigen-presenting cells (APCs) and CD40L (CD154) on activated T cells is a cornerstone of the adaptive immune response. This binding event triggers downstream signaling cascades that are crucial for B cell activation, differentiation, and the generation of humoral immunity. This compound acts by disrupting this initial protein-protein interaction. The simplified signaling pathway is depicted below.

CD40_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD40L CD40L (T-Cell) CD40 CD40 (APC) CD40L->CD40 Binding TRAFs TRAFs (TRAF2, 3, 5, 6) CD40->TRAFs Recruitment NFkB NF-κB Pathway TRAFs->NFkB MAPK MAPK Pathway TRAFs->MAPK STAT3 JAK/STAT Pathway TRAFs->STAT3 Gene_Expression Gene Expression (e.g., Cytokines, Co-stimulatory molecules) NFkB->Gene_Expression MAPK->Gene_Expression STAT3->Gene_Expression DRI_C21045 This compound DRI_C21045->CD40L Inhibition

Caption: Simplified CD40-CD40L signaling pathway and the point of inhibition by this compound.

Experimental Protocols: Determining Oral Bioavailability

The determination of oral bioavailability (F%) is a critical step in preclinical drug development. It is calculated by comparing the area under the plasma concentration-time curve (AUC) following oral (PO) administration with the AUC following intravenous (IV) administration, the latter of which is considered 100% bioavailable.

General In Vivo Pharmacokinetic Study Protocol (Rodent Model)
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are commonly used. Animals are fasted overnight prior to dosing to minimize variability in gastrointestinal absorption.

  • Dosing:

    • Intravenous (IV) Group: The test compound is formulated in a suitable vehicle (e.g., saline, 5% dextrose) and administered as a single bolus injection via the tail vein at a specific dose (e.g., 1-2 mg/kg).

    • Oral (PO) Group: The test compound is formulated as a solution or suspension and administered via oral gavage at a higher dose (e.g., 10-20 mg/kg) to account for potential poor absorption.

  • Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • The mean plasma concentration-time profiles for both IV and PO routes are plotted.

    • Pharmacokinetic parameters, including AUC from time zero to the last measurable concentration (AUC0-t) and to infinity (AUC0-inf), are calculated using non-compartmental analysis software.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:

    F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Experimental Workflow Diagram

bioavailability_workflow start Start: Animal Acclimation & Fasting dosing Dosing start->dosing iv_dose Intravenous (IV) Administration dosing->iv_dose Group 1 po_dose Oral (PO) Administration dosing->po_dose Group 2 blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (AUC) bioanalysis->pk_analysis calc_f Calculate Oral Bioavailability (F%) pk_analysis->calc_f end End: Report Results calc_f->end

Caption: A typical experimental workflow for determining the oral bioavailability of a compound in a rodent model.

Conclusion

The development of orally bioavailable small molecule inhibitors of the CD40-CD40L interaction, such as this compound, holds significant promise for the treatment of autoimmune diseases and in transplantation. While the current data on this compound does not confirm its oral bioavailability, the progress made with orally active inhibitors of other immunological targets, like the MALT1 inhibitor JNJ-67856633, provides a clear benchmark and a pathway for the future development of this class of compounds. Further optimization of the physicochemical properties of this compound may be necessary to achieve the desired oral pharmacokinetic profile for clinical application. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation of these and other novel inhibitors.

References

Validating DRI-C21045's Mechanism Through Competitive Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the modulation of the CD40-CD40L signaling pathway, small molecule inhibitors offer a promising therapeutic avenue. This guide provides a comparative analysis of DRI-C21045, a potent inhibitor of the CD40-CD40L protein-protein interaction (PPI), against other molecules with similar mechanisms. The focus is on validating its mechanism of action through competitive binding assays, with detailed protocols and comparative data to support experimental design.

Mechanism of Action: Disrupting the CD40-CD40L Interaction

This compound is a small-molecule inhibitor that directly targets the CD40 ligand (CD40L or CD154), preventing its interaction with the CD40 receptor.[1][2][3][4][5][6][7] This binding event is thought to occur in an allosteric manner, inducing a conformational change in CD40L that hinders its ability to engage with CD40 effectively.[1] The disruption of this critical costimulatory signal inhibits downstream signaling pathways, such as NF-κB activation, which are crucial for B cell activation, proliferation, and antibody production.[1][2][3]

The CD40-CD40L signaling pathway is a key regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases.[4][6] By blocking this interaction, this compound and similar inhibitors can effectively dampen aberrant immune responses.

Comparative Performance of CD40-CD40L Interaction Inhibitors

The efficacy of this compound can be benchmarked against other compounds targeting the CD40-CD40L pathway. These alternatives include other small molecules and monoclonal antibodies, each with distinct characteristics.

Compound NameCompound TypeTargetReported IC50 (Binding)Reported IC50 (Cellular)
This compound Small MoleculeCD40L0.17 µM[2][3][8]4.5 µM (B cell proliferation)[2][3][8], 17.1 µM (NF-κB activation)[2][3][8]
DRI-C25441Small MoleculeCD40-CD40L Interaction0.36 µM[8]Not explicitly stated
(Rac)-BIO8898Small MoleculeCD40L25 µM[8]Not explicitly stated
Ruplizumab (BG9588)Monoclonal AntibodyCD40LNot applicable (KD)Not explicitly stated
Iscalimab (CFZ-533)Monoclonal AntibodyCD400.3 nM (KD)[8]Not explicitly stated

Experimental Protocol: Competitive Binding Assay for this compound

This section outlines a detailed protocol for a competitive binding assay to validate the mechanism of this compound and determine its binding affinity for CD40L. This assay measures the ability of a test compound (this compound) to displace a known labeled ligand from its binding site on the target protein (CD40L).

Materials:

  • Recombinant human CD40L (soluble, trimeric form)

  • Recombinant human CD40-Fc fusion protein

  • Labeled ligand (e.g., biotinylated anti-CD40L antibody or a fluorescently labeled small molecule known to bind CD40L)

  • This compound and other competitor compounds

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • 96-well microplates (high-binding capacity)

  • Plate reader capable of detecting the label (e.g., fluorescence or luminescence)

Procedure:

  • Coating: Coat the wells of a 96-well microplate with recombinant human CD40-Fc fusion protein at a concentration of 1-5 µg/mL in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20) to remove any unbound protein.

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Competition Reaction:

    • Prepare a serial dilution of the competitor compounds (this compound and others) in assay buffer.

    • In separate tubes, pre-incubate a fixed concentration of recombinant human CD40L with the various concentrations of the competitor compounds for 30-60 minutes at room temperature.

    • Add the pre-incubated CD40L-competitor mixtures to the washed and blocked wells.

  • Labeled Ligand Addition: Add the labeled ligand (e.g., biotinylated anti-CD40L antibody) at a constant concentration (ideally at its Kd for CD40L) to all wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow for binding to reach equilibrium.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Detection:

    • If using a biotinylated labeled ligand, add streptavidin-HRP conjugate and incubate for 30 minutes. After another wash step, add a suitable HRP substrate (e.g., TMB) and measure the absorbance.

    • If using a fluorescently labeled ligand, read the fluorescence intensity directly using a plate reader.

  • Data Analysis:

    • Plot the signal (absorbance or fluorescence) as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the labeled ligand binding.

    • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the CD40-CD40L signaling pathway, the mechanism of competitive binding, and the experimental workflow.

CD40_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Antigen Presenting Cell (e.g., B-Cell) cluster_downstream Downstream Signaling T_Cell Activated T-Cell CD40L CD40L CD40 CD40 CD40L->CD40 Binding APC APC NFkB NF-κB Activation CD40->NFkB Signal Transduction Proliferation B-Cell Proliferation & Antibody Production NFkB->Proliferation DRI_C21045 This compound DRI_C21045->CD40L Inhibits Binding

Caption: CD40-CD40L signaling pathway and the inhibitory action of this compound.

Competitive_Binding_Mechanism cluster_0 Binding in the absence of inhibitor cluster_1 Competitive Inhibition CD40L_1 CD40L Labeled_Ligand_1 Labeled Ligand CD40L_1->Labeled_Ligand_1 Binds CD40L_2 CD40L Labeled_Ligand_2 Labeled Ligand CD40L_2->Labeled_Ligand_2 Binding Inhibited DRI_C21045 This compound DRI_C21045->CD40L_2 Binds & Blocks Experimental_Workflow A Coat plate with CD40-Fc B Wash and Block A->B C Pre-incubate CD40L with competitor (this compound) B->C D Add CD40L-competitor mixture to plate C->D E Add Labeled Ligand D->E F Incubate E->F G Wash F->G H Add Detection Reagent G->H I Read Signal H->I J Analyze Data (IC50) I->J

References

Safety Operating Guide

Navigating the Disposal of DRI-C21045: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of DRI-C21045, a potent and selective inhibitor of the CD40-CD40L protein-protein interaction. In the absence of a specific Safety Data Sheet (SDS), these procedures are based on general best practices for the disposal of research-grade chemicals.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Although studies have indicated low cytotoxicity and no genotoxic potential at concentrations up to 500 µM, all research chemicals should be treated as potentially hazardous.[1][2]

Personal Protective Equipment (PPE): All personnel handling this compound, including during disposal, must wear the following to minimize exposure:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.

  • Waste Collection:

    • Collect all waste containing this compound, including the pure compound, contaminated solutions (e.g., from cell culture media or in vivo formulations), and contaminated disposable labware (e.g., pipette tips, tubes, and vials), in a designated hazardous waste container.

    • The container must be made of a compatible material (e.g., polyethylene) and be in good condition, with a secure, leak-proof lid.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date when the first waste was added to the container.

  • Waste Segregation:

    • Store the this compound waste container in a designated satellite accumulation area within the laboratory.

    • Ensure that the waste is segregated from incompatible materials to prevent any adverse chemical reactions.

  • Disposal of Empty Containers:

    • Thoroughly empty the original this compound container.

    • The first rinse of the container with a suitable solvent (e.g., ethanol (B145695) or acetone) must be collected and disposed of as hazardous waste. For a potent compound like this compound, it is best practice to collect the first three rinses.

    • After rinsing, deface or remove the original label from the container before disposing of it as solid waste or in accordance with your institution's guidelines for rinsed glass or plastic.

  • Request for Pickup:

    • Once the waste container is full, or as per your institution's policy, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office or licensed chemical waste disposal contractor.

    • Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes its key chemical and toxicological properties to inform safe handling and disposal decisions.

PropertyValueSource
Molecular Formula C₃₂H₂₄N₂O₇S[3]
Molecular Weight 580.61 g/mol [3]
Cytotoxicity No signs of cytotoxicity for concentrations up to 200 µM[1]
Genotoxicity No genotoxic potential for concentrations up to 500 µM[1]
In Vivo Toxicity No overt toxicity observed in mice at doses up to 60 mg/kg (twice daily subcutaneous injection)[2]

Experimental Protocols

Detailed experimental protocols for the specific inactivation or chemical degradation of this compound for disposal purposes are not publicly available. Therefore, the recommended disposal method is incineration by a licensed hazardous waste management facility.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DRI_C21045_Disposal_Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste pure_compound Pure Compound / Concentrated Solution assess_waste->pure_compound Solid/Liquid contaminated_labware Contaminated Labware (pipette tips, tubes) assess_waste->contaminated_labware Solid collect_waste Collect in Designated Hazardous Waste Container pure_compound->collect_waste contaminated_labware->collect_waste label_container Label Container: - 'Hazardous Waste' - 'this compound' - Date collect_waste->label_container segregate_waste Segregate from Incompatible Materials label_container->segregate_waste store_waste Store in Satellite Accumulation Area segregate_waste->store_waste request_pickup Contact EHS for Waste Pickup store_waste->request_pickup disposal Disposal by Licensed Contractor (Incineration) request_pickup->disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling DRI-C21045

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of DRI-C21045, a potent inhibitor of the CD40-CD40L protein-protein interaction. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following guidance is based on established best practices for handling novel, potent small molecule inhibitors with an unknown comprehensive toxicity profile. A conservative approach to safety is strongly advised.

Immediate Safety and Handling Precautions

All personnel must be trained on the potential hazards of and proper handling procedures for potent chemical compounds. Handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

Due to the lack of specific toxicological data, a comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. Double-gloving provides additional protection in case of a breach in the outer glove.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and aerosols.
Body Protection A fully buttoned lab coat with elastic cuffs. A disposable gown is recommended for procedures with a higher risk of contamination.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powdered form or creating solutions.Minimizes the risk of inhaling airborne particles.
Engineering Controls
ControlSpecificationRationale
Ventilation All handling of this compound, especially of the solid form and during the preparation of solutions, must be conducted in a certified chemical fume hood.Minimizes the concentration of airborne contaminants.
Safety Equipment An eyewash station and safety shower must be readily accessible in the immediate work area.Provides for immediate decontamination in case of accidental exposure.

Operational Plan: Step-by-Step Procedures

Solution Preparation

This compound has been formulated for in vivo studies using various vehicles. A common method involves dissolving it in a solution of 20% (w/v) hydroxypropyl-β-cyclodextrin (HPβCD) in saline.[1]

Example Protocol for In Vivo Formulation:

  • Prepare a 20% (w/v) solution of HPβCD in sterile saline.

  • Weigh the required amount of this compound powder in a tared, sterile container inside a chemical fume hood.

  • Add the 20% HPβCD solution to the this compound powder to achieve the desired final concentration (e.g., for a 30 mg/kg dose).

  • Vortex or sonicate the mixture until the compound is fully dissolved.

  • Visually inspect the solution for any particulates before use.

In Vitro Handling

For cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in culture media to the final working concentration.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

Waste StreamDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns), weighing papers, pipette tips, and other disposable lab supplies.
Liquid Waste Unused solutions, contaminated solvents, and cell culture media containing this compound.
Sharps Needles, syringes, and other contaminated sharps.

Decontamination: All surfaces and non-disposable equipment that come into contact with this compound should be decontaminated using a suitable solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water. All cleaning materials should be disposed of as solid hazardous waste.

Experimental Protocols and Data

Inhibition of CD40L-Induced NF-κB Activation

This compound has been shown to inhibit the activation of the NF-κB signaling pathway induced by the interaction of CD40L with its receptor, CD40.[1][2]

Experimental Workflow: NF-κB Reporter Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis plate_cells Plate CD40-expressing NF-κB reporter cells add_dri Add varying concentrations of this compound plate_cells->add_dri add_cd40l Stimulate with CD40L add_dri->add_cd40l incubate Incubate for 18 hours add_cd40l->incubate measure_seap Measure secreted alkaline phosphatase (SEAP) activity incubate->measure_seap analyze_data Determine IC50 value measure_seap->analyze_data

Caption: Workflow for determining the inhibitory effect of this compound on CD40L-induced NF-κB activation.

Toxicity Data
Assay TypeCell Line / ModelConcentration / DoseResult
CytotoxicityVarious cell linesUp to 100-200 µMNo signs of cytotoxicity observed.[2]
GenotoxicityNot specifiedUp to 500 µMNo genotoxic potential identified.[2]
In Vivo ToxicityMiceUp to 60 mg/kg (twice daily)No overt signs of toxicity reported.

Signaling Pathway

This compound acts by inhibiting the interaction between CD40 on antigen-presenting cells and CD40L on T cells. This interaction is a critical co-stimulatory signal for T cell activation and subsequent immune responses. A key downstream effect of the CD40-CD40L interaction is the activation of the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD40L CD40L (on T Cell) CD40 CD40 (on APC) CD40L->CD40 Interaction TRAFs TRAFs CD40->TRAFs Recruitment DRI_C21045 This compound DRI_C21045->CD40 Inhibits IKK_complex IKK Complex TRAFs->IKK_complex Activation IκB IκB IKK_complex->IκB Phosphorylation & Degradation NF_kB NF-κB IκB->NF_kB Releases NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation Gene_transcription Gene Transcription (e.g., Pro-inflammatory cytokines) NF_kB_nucleus->Gene_transcription Induces

Caption: Inhibition of the CD40-CD40L signaling pathway by this compound, preventing NF-κB activation.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.